Product packaging for Pefloxacin(Cat. No.:CAS No. 70458-92-3)

Pefloxacin

货号: B1679150
CAS 编号: 70458-92-3
分子量: 333.36 g/mol
InChI 键: FHFYDNQZQSQIAI-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Pefloxacin is a quinolone that is 4-oxo-1,4-dihydroquinoline which is substituted at positions 1, 3, 6 and 7 by ethyl, carboxy, fluorine, and 4-methylpiperazin-1-yl groups, respectively. It has a role as an antiinfective agent, a DNA synthesis inhibitor and an antibacterial drug. It is a quinolone, a N-arylpiperazine, a N-alkylpiperazine, a quinolone antibiotic, a fluoroquinolone antibiotic and a monocarboxylic acid.
A synthetic broad-spectrum fluoroquinolone antibacterial agent active against most gram-negative and gram-positive bacteria.
This compound is a fluoroquinolone antibiotic with broad-spectrum antimicrobial activity. This compound inhibits the activity of microbial DNA gyrase and topoisomerase IV. This disrupts DNA replication and prevents cell division.
This compound is a small molecule drug with a maximum clinical trial phase of IV and is indicated for bacterial disease.
See also: Ciprofloxacin (related);  Ofloxacin (related);  Norfloxacin (related) ... View More ...

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H20FN3O3 B1679150 Pefloxacin CAS No. 70458-92-3

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

1-ethyl-6-fluoro-7-(4-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid
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InChI

InChI=1S/C17H20FN3O3/c1-3-20-10-12(17(23)24)16(22)11-8-13(18)15(9-14(11)20)21-6-4-19(2)5-7-21/h8-10H,3-7H2,1-2H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHFYDNQZQSQIAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

70458-95-6 (mesylate)
Record name Pefloxacin [USAN:INN:BAN]
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DSSTOX Substance ID

DTXSID3048493
Record name Pefloxacin
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Molecular Weight

333.36 g/mol
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Physical Description

Solid
Record name Pefloxacin
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Solubility

1.23e+00 g/L
Record name Pefloxacin
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CAS No.

70458-92-3
Record name Pefloxacin
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Record name PEFLOXACIN
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Record name Pefloxacin
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Melting Point

271 °C
Record name Pefloxacin
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the In Vitro Activity of Pefloxacin Against Gram-Positive Organisms

This technical guide provides a comprehensive overview of the in vitro activity of this compound, a synthetic fluoroquinolone antibiotic, against a range of clinically relevant gram-positive bacteria. This document details the mechanism of action, summarizes key quantitative data on its efficacy, outlines common resistance mechanisms, and provides standardized experimental protocols for its evaluation.

Mechanism of Action

This compound is a broad-spectrum antibiotic effective against both gram-positive and gram-negative bacteria.[1] Its bactericidal action results from the inhibition of two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[1][2][3][4] These enzymes are critical for bacterial DNA replication, transcription, repair, and recombination.[3] In gram-positive organisms, topoisomerase IV is considered the primary target.[4][5]

This compound binds to the enzyme-DNA complex, stabilizing it and preventing the re-ligation of DNA strands that have been cleaved by the topoisomerases.[2] This interference leads to the breakage of bacterial chromosomes, thereby inhibiting DNA replication and transcription, which ultimately results in bacterial cell death.[4][5]

This compound This compound Topoisomerase_IV Topoisomerase IV (Primary Target in Gram-Positives) This compound->Topoisomerase_IV Inhibits DNA_Gyrase DNA Gyrase This compound->DNA_Gyrase Inhibits DNA_Replication DNA Replication & Transcription Topoisomerase_IV->DNA_Replication Required for DNA_Gyrase->DNA_Replication Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Inhibition leads to

This compound's mechanism of action against gram-positive bacteria.

Quantitative In Vitro Activity

The in vitro potency of this compound is quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium. The following tables summarize the MIC values for this compound against key gram-positive pathogens.

Table 1: this compound MICs for Staphylococcus Species

OrganismNumber of StrainsMIC Range (mg/L)MIC90 (mg/L)Reference
Staphylococcus aureus100 (78 oxacillin-resistant)0.12 - 0.50.4[6]
Staphylococcus aureus39Not Specified1.0[7]
Staphylococcus aureusNot Specified0.25 - 1Not Specified[8]
Coagulase-negative staphylococci56Not Specified4[7]

Table 2: this compound MICs for Streptococcus and Enterococcus Species

OrganismNumber of StrainsMIC Range (mg/L)MIC90 (mg/L)Reference
Streptococcus pneumoniae37Not Specified4[6]
Enterococcus faecalis37Not Specified4[6]
Streptococci (various)Not Specified4 - 32Not Specified[8]

Mechanisms of Resistance

Bacterial resistance to this compound can emerge through several mechanisms, primarily involving alterations in the drug's targets or a reduction in its intracellular concentration.

  • Target Site Mutations: The most common resistance mechanism involves mutations in the quinolone resistance-determining regions (QRDRs) of the genes that encode DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE).[2][9][10] These mutations alter the enzymes' structure, leading to reduced binding affinity for this compound and consequently, decreased susceptibility.[11]

  • Increased Efflux: Gram-positive bacteria can also develop resistance by actively pumping the antibiotic out of the cell. Overexpression of native efflux pumps, such as NorA, NorB, and NorC in Staphylococcus aureus, can lead to a four- to eightfold increase in resistance to fluoroquinolones.[11] These pumps are often members of the major facilitator superfamily (MFS) and utilize the proton motive force to expel a wide range of substrates, including this compound.[11]

cluster_0 Bacterial Cell cluster_1 Resistance Mechanisms Pefloxacin_in Intracellular This compound Target_Enzymes DNA Gyrase & Topoisomerase IV Pefloxacin_in->Target_Enzymes Binds to Efflux_Pump Efflux Pump (e.g., NorA) Pefloxacin_in->Efflux_Pump Pefloxacin_out Extracellular This compound Efflux_Pump->Pefloxacin_out Expels Pefloxacin_out->Pefloxacin_in Enters cell Resistance Resistance Target_Mutation Target Site Mutations (gyrA, parC) Target_Mutation->Target_Enzymes Alters Target_Mutation->Resistance Efflux_Overexpression Efflux Pump Overexpression Efflux_Overexpression->Efflux_Pump Increases Efflux_Overexpression->Resistance

Key mechanisms of this compound resistance in gram-positive bacteria.

Experimental Protocols for MIC Determination

The determination of MIC values is crucial for assessing the in vitro activity of antibiotics. The Clinical and Laboratory Standards Institute (CLSI) provides standardized protocols for these methods. The two most common methods are broth microdilution and agar dilution.

A. Broth Microdilution Method

This method is widely used due to its efficiency in testing multiple antibiotics simultaneously and its amenability to automation.[12]

  • Preparation of Antibiotic Dilutions: A series of twofold dilutions of this compound are prepared in a liquid growth medium (e.g., Mueller-Hinton broth) directly in the wells of a 96-well microtiter plate.[13][14]

  • Inoculum Preparation: A standardized bacterial suspension is prepared to match a 0.5 McFarland turbidity standard. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 105 colony-forming units (CFU)/mL in each well after inoculation.[15][16]

  • Inoculation and Incubation: The microtiter plates are inoculated with the bacterial suspension and incubated at 35°C for 16 to 20 hours in ambient air.[12][16]

  • MIC Determination: Following incubation, the plates are examined for visible bacterial growth (turbidity). The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth.[13][14]

B. Agar Dilution Method

This method is considered a gold standard for susceptibility testing and is particularly useful for testing a large number of bacterial isolates against a few antibiotics.[12][17]

  • Preparation of Antibiotic Plates: A series of agar plates (e.g., Mueller-Hinton agar) are prepared, each containing a specific concentration of this compound. This is achieved by adding the antibiotic to molten agar before it solidifies.[17]

  • Inoculum Preparation: Bacterial suspensions are prepared and standardized as described for the broth microdilution method.

  • Inoculation and Incubation: A standardized volume of each bacterial suspension, typically delivering 104 CFU per spot, is inoculated onto the surface of each agar plate.[17] The plates are then incubated at 37°C for 16 to 18 hours.[17]

  • MIC Determination: After incubation, the plates are examined for bacterial growth at the inoculation spots. The MIC is the lowest concentration of this compound that prevents the growth of the bacteria.[17]

cluster_0 Preparation cluster_1 Antibiotic Dilutions cluster_2 Inoculation & Incubation cluster_3 Result Interpretation Prep_Inoculum Prepare Standardized Bacterial Inoculum (~5x10^5 CFU/mL) Inoculate_Broth Inoculate Wells Prep_Inoculum->Inoculate_Broth Inoculate_Agar Spot Inoculate Plates Prep_Inoculum->Inoculate_Agar Prep_Broth Serial Dilutions in Broth (96-well plate) Prep_Broth->Inoculate_Broth Prep_Agar Incorporate into Agar Plates Prep_Agar->Inoculate_Agar Incubate Incubate (16-20 hours, 35-37°C) Inoculate_Broth->Incubate Inoculate_Agar->Incubate Read_MIC Determine Lowest Concentration Inhibiting Visible Growth (MIC) Incubate->Read_MIC

Generalized workflow for MIC determination by dilution methods.

Conclusion

This compound demonstrates significant in vitro activity against various gram-positive organisms, including strains of Staphylococcus aureus that are resistant to other antibiotics. Its mechanism of action, targeting essential topoisomerase enzymes, provides a potent bactericidal effect. However, the emergence of resistance through target site mutations and efflux mechanisms underscores the importance of continued surveillance and prudent use. The standardized protocols for MIC determination are essential tools for accurately assessing the susceptibility of clinical isolates and for the development of new antimicrobial agents. This guide provides foundational knowledge for researchers and professionals working to understand and combat bacterial infections caused by gram-positive pathogens.

References

Pefloxacin: A Comprehensive Review of its Pharmacokinetic and Pharmacodynamic Properties in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pefloxacin, a synthetic third-generation fluoroquinolone antibiotic, has been a subject of extensive research due to its broad-spectrum activity against a variety of Gram-positive and Gram-negative bacteria.[1] Its mechanism of action, involving the inhibition of bacterial DNA gyrase and topoisomerase IV, leads to the disruption of bacterial DNA replication and transcription, ultimately resulting in bacterial cell death.[2][3] This technical guide provides an in-depth analysis of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of this compound, drawing from a wide range of studies conducted in various animal models. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and veterinary medicine.

Pharmacokinetic Properties

The pharmacokinetic profile of a drug, encompassing its absorption, distribution, metabolism, and excretion (ADME), is critical for determining appropriate dosing regimens and predicting therapeutic efficacy. This compound has been extensively studied in several animal species, revealing species-specific differences in its pharmacokinetic parameters.

Data Summary

The following tables summarize key pharmacokinetic parameters of this compound in different animal models. These values are compiled from various studies and are presented as mean ± standard deviation where available.

Table 1: Pharmacokinetic Parameters of this compound in Mammalian Models

Animal ModelDose (mg/kg)RouteCmax (µg/mL)Tmax (h)t½ (h)AUC (µg·h/mL)Protein Binding (%)Reference(s)
Mouse 50Oral--1.98.8-[4]
Rat 10IV----20.3 ± 1.8[4][5]
Rat 20IM13 ± 2.9----[6]
Dog 25Oral---100.619.1 ± 1.1[4]
Monkey (Cynomolgus) -------[7]

Table 2: Pharmacokinetic Parameters of this compound in Avian Models

Animal ModelDose (mg/kg)RouteCmax (µg/mL)Tmax (h)t½ (h)Bioavailability (%)Reference(s)
Chicken (Broiler) 10IV--8.44 ± 0.48-[8]
Chicken (Broiler) 10Oral4.02 ± 0.312.01 ± 0.1213.18 ± 0.8270 ± 2[8]
Pheasant 10IV----[2]
Pigeon 10IV----[2]
Duck 10IV--2.84 - 3.25-[8]
Distribution

This compound exhibits good tissue penetration, with concentrations in many tissues exceeding those in plasma.[7][9] In rats and dogs, this compound has been found to distribute extensively into most organs and tissues, with the notable exception of the brain.[7] This wide distribution is a key factor in its efficacy against systemic infections.

Metabolism and Excretion

This compound is metabolized in the liver, with the primary metabolites being this compound N-oxide and norfloxacin, the N-desmethyl metabolite.[2][7] The extent of metabolism and the primary metabolites can vary between species. For instance, in mice, the norfloxacin/pefloxacin ratio is 0, while it is approximately 1 in rats and dogs.[7] Biliary excretion is a significant route of elimination, particularly in rats and dogs, where it is extensive and occurs mainly as a glucuronide conjugate.[7]

Pharmacodynamic Properties

The pharmacodynamic properties of an antibiotic describe its effect on the target pathogen. For fluoroquinolones like this compound, the ratio of the Area Under the Concentration-time curve to the Minimum Inhibitory Concentration (AUC/MIC) is a key predictor of efficacy.

In Vitro Susceptibility

This compound demonstrates a broad spectrum of in vitro activity against a wide range of Gram-negative and Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) is a critical parameter for assessing the susceptibility of a pathogen to an antibiotic.

Table 3: Representative MIC Values of this compound for Various Pathogens

Bacterial SpeciesMIC Range (µg/mL)Reference(s)
Escherichia coli0.015 - 0.5[10]
Salmonella sp.0.06 - 1.0[11]
Pseudomonas aeruginosa0.25 - 8[10]
Staphylococcus aureus0.12 - 4[2]
Helicobacter pylori1 - 8[1]
Mycoplasma bovis8[1]
Efficacy in Animal Models

The in vitro activity of this compound translates to in vivo efficacy in various animal infection models. For example, in a murine thigh infection model, this compound has demonstrated potent activity against Gram-negative bacilli. In a rat abscess model infected with Serratia marcescens, this compound was effective in sterilizing the abscesses after multiple administrations.[6]

Experimental Protocols

Detailed and standardized experimental protocols are essential for obtaining reliable and reproducible pharmacokinetic and pharmacodynamic data.

Pharmacokinetic Study Protocol

A typical experimental workflow for a preclinical pharmacokinetic study in an animal model is outlined below.

G cluster_pre_study Pre-Study Phase cluster_study Study Phase cluster_post_study Post-Study Phase animal_acclimatization Animal Acclimatization dose_preparation Dose Formulation Preparation animal_acclimatization->dose_preparation drug_administration Drug Administration (e.g., IV, Oral) dose_preparation->drug_administration blood_sampling Serial Blood Sampling at Predetermined Time Points drug_administration->blood_sampling tissue_collection Tissue Collection (at sacrifice) blood_sampling->tissue_collection sample_processing Plasma/Tissue Homogenate Preparation tissue_collection->sample_processing hplc_analysis This compound Quantification by HPLC sample_processing->hplc_analysis pk_analysis Pharmacokinetic Data Analysis hplc_analysis->pk_analysis

Caption: A typical workflow for a preclinical pharmacokinetic study.

  • Animal Models and Housing: Studies often utilize specific pathogen-free animals (e.g., Sprague-Dawley rats, BALB/c mice) housed in controlled environments with regulated light-dark cycles, temperature, and humidity. Animals are typically acclimatized for at least one week before the experiment.

  • Drug Administration: this compound is administered via the desired route, commonly intravenous (IV) for determining absolute bioavailability and oral (PO) or intramuscular (IM) for assessing absorption characteristics. The drug is often dissolved in a suitable vehicle, such as sterile water or saline.

  • Sample Collection: Blood samples are collected at predetermined time points post-dosing from sites like the tail vein (rats/mice) or jugular vein. For tissue distribution studies, animals are euthanized at various time points, and target organs are harvested.

  • Sample Processing: Blood is centrifuged to separate plasma, which is then stored at -20°C or lower until analysis. Tissues are homogenized in an appropriate buffer.

  • Bioanalytical Method (HPLC): this compound concentrations in plasma and tissue homogenates are typically determined using a validated High-Performance Liquid Chromatography (HPLC) method with UV or fluorescence detection.[12][13]

    • Column: A reversed-phase C18 column (e.g., Shim-pack CLC-ODS) is commonly used.[13]

    • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile, methanol) and an acidic aqueous buffer (e.g., phosphoric acid solution) is frequently employed.[13] For example, a mobile phase of acetonitrile and 0.025 M phosphoric acid (13:87 v/v, pH 2.9) has been reported.[13]

    • Detection: UV detection is often set at a wavelength of approximately 275 nm.[13]

    • Sample Preparation: Plasma samples may require deproteinization with a solvent like ethyl acetate, followed by evaporation and reconstitution in the mobile phase before injection.[12]

Pharmacodynamic Study Protocol

The MIC is the lowest concentration of an antimicrobial that prevents the visible growth of a microorganism after overnight incubation.[14]

  • Method: The broth microdilution method is a standard technique.[14]

  • Procedure:

    • Serial two-fold dilutions of this compound are prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

    • Each well is inoculated with a standardized suspension of the test bacterium.

    • The plate is incubated at 37°C for 18-24 hours.

    • The MIC is read as the lowest concentration of this compound that shows no visible turbidity.[14]

The MBC is the lowest concentration of an antimicrobial that results in a ≥99.9% reduction in the initial bacterial inoculum.[14]

  • Procedure:

    • Following MIC determination, a small aliquot from the wells showing no visible growth is subcultured onto an antibiotic-free agar medium.

    • The plates are incubated at 37°C for 18-24 hours.

    • The MBC is the lowest concentration of this compound from which no bacterial growth is observed on the agar plate.[14]

Mechanism of Action

This compound's bactericidal activity stems from its ability to inhibit two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1][2] These enzymes are crucial for DNA replication, repair, and recombination.

G cluster_gram_negative Gram-Negative Bacteria cluster_gram_positive Gram-Positive Bacteria This compound This compound DNA_Gyrase DNA Gyrase This compound->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV This compound->Topoisomerase_IV Inhibits Supercoiling Inhibition of DNA Supercoiling DNA_Gyrase->Supercoiling Bacterial_Cell_Death Bacterial Cell Death Supercoiling->Bacterial_Cell_Death Replication Inhibition of Chromosome Segregation Topoisomerase_IV->Replication Replication->Bacterial_Cell_Death

References

Structural and chemical synthesis pathways of Pefloxacin

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Structural and Chemical Synthesis of Pefloxacin

Introduction

This compound is a third-generation synthetic fluoroquinolone antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2] Its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication, transcription, and repair, ultimately leading to bacterial cell death.[3][4][5] Developed in 1979, this compound has been utilized for treating various infections, including those of the genitourinary and gastrointestinal tracts.[1] This technical guide provides a detailed overview of the structural properties and the primary chemical synthesis pathways of this compound, designed for researchers, scientists, and professionals in drug development.

Structural Information

This compound is chemically named 1-ethyl-6-fluoro-7-(4-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.[1] Its structure is characterized by a quinolone core, substituted with a fluorine atom, an ethyl group, and a methylpiperazinyl moiety, which are crucial for its antibacterial activity.

IdentifierValue
Molecular Formula C₁₇H₂₀FN₃O₃[6]
Molecular Weight 333.36 g/mol [6]
CAS Number 70458-92-3[1]
PubChem CID 51081[7]
SMILES CCn1cc(c(=O)c2cc(c(cc21)N3CCN(C)CC3)F)C(=O)O[6]
InChI InChI=1S/C17H20FN3O3/c1-3-20-10-12(17(23)24)16(22)11-8-13(18)15(9-14(11)20)21-6-4-19(2)5-7-21/h8-10H,3-7H2,1-2H3,(H,23,24)[6]

Chemical Synthesis Pathways

Two primary synthetic routes for this compound are well-documented in the literature. The first is a multi-step synthesis starting from 3-chloro-4-fluoroaniline, and the second is a more direct conversion from Norfloxacin.

Pathway 1: Synthesis from 3-Chloro-4-fluoroaniline

This classical pathway involves the construction of the quinolone ring system followed by the introduction of the N-methylpiperazine side chain. The overall process consists of five main steps.

G cluster_0 Step 1: Condensation cluster_1 Step 2: Thermal Cyclization (Gould-Jacobs Reaction) cluster_2 Step 3: N-Alkylation cluster_3 Step 4: Saponification cluster_4 Step 5: Nucleophilic Substitution A 3-Chloro-4-fluoroaniline C Diethyl 3-chloro-4- fluoroanilinomethylenemalonate (II) A->C Heat (125°C) B Diethyl ethoxymethylenemalonate B->C Heat (125°C) D Ethyl 6-fluoro-7-chloro-4- hydroxyquinoline-3-carboxylate (III) C->D Reflux in Dowtherm A E Ethyl 1-ethyl-6-fluoro-7-chloro-4-oxo- 1,4-dihydroquinoline-3-carboxylate (IV) D->E Ethyl iodide, K₂CO₃, DMF F 1-Ethyl-6-fluoro-7-chloro-4-oxo- 1,4-dihydroquinoline-3-carboxylic acid (V) E->F Saponification & Acidification H This compound (VI) F->H Heat in Pyridine (100°C) G 1-Methylpiperazine G->H Heat in Pyridine (100°C)

Caption: Multi-step synthesis pathway of this compound.
Quantitative Data for Pathway 1

StepProductReagents & ConditionsYield (%)Reference
1 Diethyl 3-chloro-4-fluoroanilinomethylenemalonate (II)3-chloro-4-fluoroaniline, Diethyl ethoxymethylenemalonate, 125°CNot Specified[8]
2 Ethyl 6-fluoro-7-chloro-4-hydroxyquinoline-3-carboxylate (III)Reflux in Dowtherm ANot Specified[8]
3 Ethyl 1-ethyl-6-fluoro-7-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate (IV)Ethyl iodide, K₂CO₃, DMF, 80-90°C, 18h~64%[9]
4 1-Ethyl-6-fluoro-7-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (V)Saponification followed by acidificationNot Specified[8]
5 This compound (VI)1-Methylpiperazine, Pyridine, 100°CNot Specified[8]
Experimental Protocols for Pathway 1

Step 1: Synthesis of Diethyl 3-chloro-4-fluoroanilinomethylenemalonate (II)

  • A mixture of 3-chloro-4-fluoroaniline (I) and diethyl ethoxymethylenemalonate (A) is heated at 125°C.[8]

  • The reaction proceeds via condensation to yield diethyl 3-chloro-4-fluoroanilinomethylenemalonate (II).[8]

Step 2: Synthesis of Ethyl 6-fluoro-7-chloro-4-hydroxyquinoline-3-carboxylate (III)

  • The intermediate (II) undergoes thermal cyclization by refluxing in a high-boiling solvent such as Dowtherm A.[8]

  • This Gould-Jacobs reaction forms the quinoline ring system, yielding ethyl 6-fluoro-7-chloro-4-hydroxyquinoline-3-carboxylate (III).[8]

Step 3: Synthesis of Ethyl 1-ethyl-6-fluoro-7-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate (IV)

  • A suspension of ethyl 6-fluoro-7-chloro-4-hydroxyquinoline-3-carboxylate (III) (59.7 g) in dimethylformamide (DMF) (425 ml) is prepared.[9]

  • Potassium carbonate (76.6 g) is added, and the mixture is stirred in an oil bath at 80-90°C.[9]

  • Ethyl iodide (89 ml) is added, and the mixture is stirred at 80-90°C for 18 hours.[9]

  • The solvent is evaporated, and the residue is dissolved in water and extracted with dichloromethane.[9]

  • The organic extract is washed with water, dried, filtered, and evaporated. The resulting solid is recrystallized from ethanol to yield the N-alkylated product (IV) (38 g).[9]

Step 4: Synthesis of 1-Ethyl-6-fluoro-7-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (V)

  • The ethyl ester (IV) is saponified, typically using a base like sodium hydroxide in an aqueous or alcoholic solution.[8]

  • Subsequent acidification of the reaction mixture with a suitable acid (e.g., HCl) precipitates the corresponding carboxylic acid (V).[8]

Step 5: Synthesis of this compound (VI)

  • The carboxylic acid (V) is heated to 100°C with 1-methylpiperazine (B) in pyridine.[8]

  • This nucleophilic aromatic substitution reaction displaces the chlorine atom at the C-7 position with the 1-methylpiperazine moiety to yield this compound (VI).[8]

  • The final product can be salified with methanesulfonic acid to provide this compound mesylate.[8]

Pathway 2: Synthesis from Norfloxacin

A more direct and high-yield synthesis of this compound involves the N-methylation of Norfloxacin, a structurally related fluoroquinolone. This method is particularly suitable for industrial-scale production.

G cluster_0 Step 1: Methylation (Eschweiler-Clarke Reaction) cluster_1 Step 2: Salt Formation & Purification A Norfloxacin C This compound (Intermediate) A->C Heat B Solid Formaldehyde + Formic Acid B->C Heat E This compound Mesylate Dihydrate C->E Salt Formation & Recrystallization (83% Ethanol) D Methanesulfonic Acid D->E Salt Formation & Recrystallization (83% Ethanol)

Caption: Synthesis of this compound Mesylate from Norfloxacin.
Quantitative Data for Pathway 2

StepProductReagents & ConditionsYield (%)Reference
1 & 2 This compound Mesylate DihydrateNorfloxacin, solid formaldehyde, 85% formic acid, methanesulfonic acid; Recrystallization from 83% ethanolup to 93.2%[10]
Experimental Protocol for Pathway 2

Synthesis of this compound Mesylate from Norfloxacin

  • Norfloxacin is subjected to a methylation reaction with solid formaldehyde and 85% formic acid under appropriate temperature conditions. This is a variation of the Eschweiler-Clarke reaction.[10]

  • The reaction mixture is heated under reflux for a period, typically ranging from 7 to 12 hours.[10]

  • After the methylation is complete, unreacted formic acid and formaldehyde are removed by distillation under reduced pressure.[10]

  • Without isolating the intermediate this compound base, methanesulfonic acid is directly added to the reaction mixture to form the mesylate salt.[10]

  • The crude product is then crystallized and recrystallized from an 83% ethanol solution to yield this compound mesylate dihydrate.[10]

  • This streamlined process, which omits the isolation of the intermediate, contributes to a high overall yield, reaching up to 93.2%.[10]

References

Pefloxacin in Veterinary Medicine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the potential applications, pharmacokinetics, and mechanisms of the fluoroquinolone antibiotic pefloxacin in veterinary research.

Introduction

This compound, a synthetic third-generation fluoroquinolone antibiotic, has garnered significant interest in veterinary medicine due to its broad-spectrum activity against a wide range of Gram-positive and Gram-negative bacteria.[1][2] Developed in 1979, this bactericidal agent acts by inhibiting essential bacterial enzymes involved in DNA replication, leading to cell death.[2][3] This technical guide provides a comprehensive overview of this compound's potential applications in veterinary research, summarizing key quantitative data, detailing experimental protocols, and visualizing complex biological and experimental processes.

Mechanism of Action

This compound's primary mechanism of action involves the inhibition of two crucial bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[1][2][3] In Gram-negative bacteria, the primary target is DNA gyrase, while in Gram-positive bacteria, it is topoisomerase IV.[1]

These enzymes are vital for bacterial DNA replication, transcription, and repair.[3] DNA gyrase introduces negative supercoils into the bacterial DNA, a process essential for the initiation of replication and transcription.[3] Topoisomerase IV is critical for the separation of interlinked daughter DNA molecules following replication.[3] By inhibiting these enzymes, this compound stabilizes the enzyme-DNA complex, preventing the re-ligation of DNA strands and leading to the formation of double-stranded breaks in the bacterial chromosome.[3] This ultimately results in the cessation of DNA replication and transcription, leading to bacterial cell death.[3]

pefloxacin_mechanism cluster_bacterium Bacterial Cell This compound This compound dna_gyrase DNA Gyrase (Topoisomerase II) This compound->dna_gyrase Inhibits (Gram-negative primary target) topoisomerase_iv Topoisomerase IV This compound->topoisomerase_iv Inhibits (Gram-positive primary target) dna_replication DNA Replication & Transcription dna_gyrase->dna_replication Enables topoisomerase_iv->dna_replication Enables cell_death Bacterial Cell Death dna_replication->cell_death Inhibition leads to

This compound's Mechanism of Action on Bacterial DNA Synthesis.

Pharmacokinetics: A Comparative Overview

This compound generally exhibits good absorption with high bioavailability and excellent tissue penetration.[4] However, significant pharmacokinetic differences have been observed across various animal species. Understanding these differences is crucial for determining appropriate dosage regimens in a research setting.

ParameterBroiler Chickens (10 mg/kg BW, oral)[5]Goats (20 mg/kg BW, oral)[6]
Maximum Plasma Concentration (Cmax) 4.02 ± 0.31 µg/mL2.22 ± 0.48 µg/mL
Time to Maximum Concentration (Tmax) 2.01 ± 0.12 h2.3 ± 0.7 h
Elimination Half-life (t½β) 13.18 ± 0.82 h2.91 ± 0.50 h
Oral Bioavailability (F) 70 ± 2%42 ± 5.8%

In Vitro Efficacy: Minimum Inhibitory Concentrations (MICs)

This compound demonstrates potent in vitro activity against a range of veterinary pathogens. The Minimum Inhibitory Concentration (MIC) is a critical parameter for assessing the susceptibility of bacteria to an antimicrobial agent.

PathogenMIC Range (µg/mL)
Escherichia coli≤0.01 - >64[7]
Salmonella spp.Active[1]
Staphylococcus spp.Active[1]
Mycoplasma gallisepticumActive[4]
Avibacterium paragallinarumEffective[8]

It is important to note that MIC values can vary significantly between different strains of the same bacterial species.[7]

Experimental Protocols

In Vivo Efficacy Study: Treatment of Experimental Colibacillosis in Broiler Chickens

This protocol outlines a typical experimental design to assess the in vivo efficacy of this compound for treating colibacillosis in broiler chickens.[9][10][11][12]

1. Animal Model:

  • Species: Broiler chickens, one-day-old.[10]

  • Housing: Housed in clean, disinfected pens with controlled temperature and humidity.

  • Acclimatization: A one-week acclimatization period is recommended before the start of the experiment.

2. Experimental Groups:

  • Group 1: Negative Control (uninfected, untreated).[10]

  • Group 2: Positive Control (infected, untreated).[10]

  • Group 3: this compound Treatment Group (infected, treated with this compound).[10]

  • Group 4: Drug Control (uninfected, treated with this compound).[12]

3. Infection Protocol:

  • Bacterial Strain: A pathogenic strain of Escherichia coli (e.g., serotype O78:K80).[10]

  • Inoculation: At 21 days of age, chickens are experimentally infected via intramuscular injection.[10]

4. Treatment Regimen:

  • Drug: this compound.

  • Dosage: 10 mg/kg body weight/day.[9][10]

  • Administration: Administered orally via drinking water for 3-5 consecutive days.[9][10]

5. Data Collection and Analysis:

  • Clinical Signs and Mortality: Daily observation and recording.

  • Gross Pathology: Post-mortem examination of sacrificed or deceased birds.

  • Bacterial Re-isolation: Swabs from internal organs (e.g., liver, spleen, heart) are cultured to determine the presence of the challenge organism.

  • Performance Parameters: Body weight and feed conversion ratio are monitored.

  • Histopathology: Tissue samples are collected for microscopic examination.

  • Statistical Analysis: Appropriate statistical tests (e.g., ANOVA, t-test) are used to compare the different experimental groups.

experimental_workflow start Start: Animal Acclimatization grouping Random Allocation into Experimental Groups start->grouping infection Experimental Infection (e.g., E. coli inoculation) grouping->infection treatment This compound Administration (Oral, 10 mg/kg BW) infection->treatment observation Daily Monitoring: Clinical Signs & Mortality treatment->observation data_collection Data Collection: - Performance Parameters - Bacterial Re-isolation - Gross Pathology - Histopathology observation->data_collection analysis Statistical Analysis data_collection->analysis end End: Efficacy Evaluation analysis->end mic_workflow start Start: Isolate and Identify Bacterial Pathogen prepare_inoculum Prepare Standardized Bacterial Inoculum start->prepare_inoculum inoculate_plate Inoculate Microtiter Plate Wells with Bacteria and this compound Dilutions prepare_inoculum->inoculate_plate prepare_dilutions Prepare Serial Two-Fold Dilutions of this compound prepare_dilutions->inoculate_plate incubation Incubate Plate under Appropriate Conditions inoculate_plate->incubation read_results Visually Inspect for Bacterial Growth incubation->read_results determine_mic Determine MIC: Lowest concentration with no visible growth read_results->determine_mic end End: Report MIC Value determine_mic->end

References

Pefloxacin's Impact on Eukaryotic Cell Cultures: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pefloxacin, a synthetic broad-spectrum fluoroquinolone antibiotic, has long been utilized for its potent antibacterial activity, primarily through the inhibition of bacterial DNA gyrase and topoisomerase IV.[1][2][3] However, a growing body of evidence reveals that this compound also exerts significant effects on eukaryotic cells, warranting in-depth investigation for its potential therapeutic applications and toxicological assessment. This technical guide provides a comprehensive overview of the multifaceted effects of this compound on eukaryotic cell cultures, detailing its mechanisms of action, impact on cellular processes, and methodologies for its study.

Core Mechanisms of Action in Eukaryotic Cells

While this compound's primary targets are bacterial topoisomerases, its influence on eukaryotic cells is multifaceted, primarily revolving around mitochondrial dysfunction and interactions with topoisomerase II.

Mitochondrial Disruption: A primary mechanism of this compound-induced effects in eukaryotic cells is the impairment of mitochondrial function.[4][5][6][7] This disruption manifests as:

  • Increased Reactive Oxygen Species (ROS) Production: this compound treatment can lead to an overproduction of ROS, inducing oxidative stress.[6][8]

  • Altered Mitochondrial Respiration: Studies on related fluoroquinolones like ciprofloxacin have shown an increase in mitochondrial leak respiration, suggesting a compromise of the inner mitochondrial membrane's integrity.[3][9][10]

  • Decreased Mitochondrial Membrane Potential: The increase in ROS and damage to the mitochondrial membrane can lead to a reduction in the mitochondrial membrane potential, a key indicator of mitochondrial health.[8]

Eukaryotic Topoisomerase II Inhibition: Although less potent than against its bacterial counterparts, this compound can inhibit eukaryotic topoisomerase II.[11][12][13] This inhibition can interfere with DNA replication and segregation, leading to cell cycle arrest and apoptosis, particularly at higher concentrations.[14]

Effects on Cellular Processes

The molecular interactions of this compound translate into observable effects on key cellular processes, including cell viability, proliferation, and apoptosis.

Cell Viability and Proliferation

This compound has demonstrated cytotoxic effects across a range of eukaryotic cell types in a dose- and time-dependent manner. This is often quantified by the half-maximal inhibitory concentration (IC50), which varies depending on the cell line and exposure duration.

Cell Type/LineThis compound ConcentrationObserved EffectReference
Rat Hepatocytes400 mg/LHepatotoxic[15]
Human Myeloid Precursors0.5-50 µg/mlNo influence on proliferation[15]
Normal Bone Marrow Cells≥ 25 µg/mlDose-dependent inhibition of colony formation[16]
Leukemic K-562 and HL-60 cells≥ 25 µg/mlDose-dependent inhibition of colony formation[16]
HCT 116 (Human Colorectal Carcinoma)Not SpecifiedInhibition of cell proliferation[17]
Cell Cycle Arrest

This compound and its derivatives have been shown to induce cell cycle arrest, primarily at the S and G2/M phases.[9][12][13][18][19] This arrest is a common cellular response to DNA damage and prevents the propagation of cells with compromised genetic material.

Induction of Apoptosis

A significant consequence of this compound treatment in many eukaryotic cell lines is the induction of apoptosis, or programmed cell death.[9][12][13][17][19] This is often mediated through the intrinsic (mitochondrial) pathway, triggered by mitochondrial dysfunction and the release of pro-apoptotic factors. Key molecular events include the activation of caspases, a family of proteases that execute the apoptotic program.[5][20][21][22]

Signaling Pathways Modulated by this compound

The cellular effects of this compound are orchestrated through the modulation of specific signaling pathways. The following diagrams, generated using Graphviz, illustrate the key pathways involved.

Pefloxacin_Mitochondrial_Apoptosis This compound This compound Mitochondria Mitochondria This compound->Mitochondria ROS ↑ Reactive Oxygen Species (ROS) Mitochondria->ROS MMP ↓ Mitochondrial Membrane Potential Mitochondria->MMP CytochromeC Cytochrome c release MMP->CytochromeC Apoptosome Apoptosome Formation CytochromeC->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound-induced mitochondrial dysfunction leading to apoptosis.

Pefloxacin_Topoisomerase_CellCycle This compound This compound TopoII Eukaryotic Topoisomerase II This compound->TopoII DNA_Damage DNA Strand Breaks TopoII->DNA_Damage ATM_Activation ATM Activation DNA_Damage->ATM_Activation p53_Activation p53 Activation ATM_Activation->p53_Activation p21_Expression ↑ p21 Expression p53_Activation->p21_Expression CDK_Inhibition CDK Inhibition p21_Expression->CDK_Inhibition CellCycleArrest S/G2-M Phase Cell Cycle Arrest CDK_Inhibition->CellCycleArrest

Caption: this compound's inhibition of Topoisomerase II leading to cell cycle arrest.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the effects of this compound on eukaryotic cell cultures.

Cell Viability Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[23][24][25]

Materials:

  • Cells in culture

  • This compound stock solution

  • 96-well plate

  • Complete culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound and incubate for the desired time period (e.g., 24, 48, 72 hours). Include untreated control wells.

  • Following treatment, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • If using adherent cells, carefully remove the medium.

  • Add 100-150 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Read the absorbance at a wavelength between 500 and 600 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

MTT_Assay_Workflow Start Seed Cells in 96-well Plate Treat Treat with this compound Start->Treat Incubate Incubate Treat->Incubate Add_MTT Add MTT Solution Incubate->Add_MTT Incubate_MTT Incubate (2-4h) Add_MTT->Incubate_MTT Solubilize Add Solubilization Solution Incubate_MTT->Solubilize Read_Absorbance Read Absorbance (500-600 nm) Solubilize->Read_Absorbance Analyze Calculate Cell Viability Read_Absorbance->Analyze

Caption: Workflow for the MTT cell viability assay.

Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[26][27]

Materials:

  • Cells in culture

  • This compound stock solution

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound for the desired duration.

  • Harvest the cells (including floating cells) and wash them twice with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

  • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Measurement of Intracellular ROS

The following protocol uses a cell-permeable fluorescent probe, such as H2DCFDA, to detect intracellular ROS.[28][29][30][31]

Materials:

  • Cells in culture

  • This compound stock solution

  • Black, clear-bottom 96-well plate

  • H2DCFDA or similar ROS detection reagent

  • Serum-free medium or PBS

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Seed cells in a black, clear-bottom 96-well plate.

  • Treat cells with this compound for the desired time. Include a positive control (e.g., H2O2) and an untreated control.

  • Remove the treatment medium and wash the cells with serum-free medium or PBS.

  • Load the cells with the ROS detection reagent (e.g., 10 µM H2DCFDA) in serum-free medium and incubate for 30-60 minutes at 37°C, protected from light.

  • Wash the cells to remove excess probe.

  • Measure the fluorescence intensity using a microplate reader (e.g., excitation/emission ~495/529 nm for DCF) or visualize using a fluorescence microscope.

Western Blotting for Caspase Activation

Western blotting can be used to detect the cleavage of caspases, which is a hallmark of apoptosis.[20][21][22][32][33]

Materials:

  • Cells in culture

  • This compound stock solution

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-caspase-3, anti-cleaved caspase-3)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with this compound, harvest, and lyse to extract total protein.

  • Determine protein concentration using a protein assay.

  • Separate equal amounts of protein by SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific for the pro-caspase and its cleaved (active) form.

  • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

Conclusion

This compound's effects on eukaryotic cell cultures are complex and significant, extending beyond its established antibacterial properties. The induction of mitochondrial dysfunction, oxidative stress, cell cycle arrest, and apoptosis positions this compound and its derivatives as compounds of interest for further investigation in fields such as oncology and toxicology. The experimental protocols outlined in this guide provide a robust framework for researchers to explore and quantify the impact of this compound on eukaryotic cells, contributing to a deeper understanding of its biological activities and potential therapeutic applications.

References

Pefloxacin: An In-depth Technical Guide to Tissue and Fluid Penetration and Distribution

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pefloxacin, a synthetic fluoroquinolone antimicrobial agent, exhibits a broad spectrum of activity against a wide range of Gram-negative and Gram-positive bacteria.[1] A key characteristic of this compound is its excellent penetration into various body tissues and fluids, often achieving concentrations exceeding those in the plasma.[1][2] This attribute is crucial for the effective treatment of infections in deep-seated tissues. This technical guide provides a comprehensive overview of the penetration and distribution of this compound in various body compartments, supported by quantitative data, detailed experimental protocols, and visual representations of key processes. The information presented is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and infectious disease management.

Pharmacokinetic Profile of this compound

This compound is well-absorbed after oral administration, with a bioavailability of nearly 100%.[3] It can also be administered intravenously.[2] The drug has a relatively long elimination half-life, ranging from 6.2 to 12.4 hours, which allows for twice-daily dosing.[1][4] this compound is primarily eliminated through hepatic metabolism, with a smaller portion excreted unchanged in the urine.[3][4] Consequently, dosage adjustments are generally not required in patients with renal impairment but are necessary for those with hepatic insufficiency.[1][4] The apparent volume of distribution is high, indicating extensive tissue distribution.[4]

This compound Concentration in Various Tissues and Fluids

The ability of this compound to penetrate tissues and fluids is a critical factor in its clinical efficacy. The following tables summarize the quantitative data on this compound concentrations in various body compartments from several key studies.

Bronchial Secretions and Lung Tissue

This compound demonstrates excellent penetration into the respiratory tract, making it a viable option for treating respiratory infections.

Tissue/FluidDosageRouteSubjectsMean Peak Concentration in Tissue/FluidMean Serum/Plasma Concentration (at corresponding time)Tissue/Fluid to Serum/Plasma RatioReference
Bronchial Secretions400 mg every 12h (6 doses)IV12 patients with acute exacerbation of COPD6.51 to 11.1 µg/mLLower than bronchial secretion concentrations at all times>1[5][6]
Alveolar Macrophages800 mg (single dose)Oral10 healthy volunteers106 ± 11.1 mg/L (at 2 or 4h)6.67 ± 0.47 mg/L~15.9[7]
Epithelial Lining Fluid800 mg (single dose)Oral10 healthy volunteers88.2 ± 10 mg/L (at 2 or 4h)6.67 ± 0.47 mg/L~13.2[7]
Cerebrospinal Fluid (CSF)

This compound can cross the blood-brain barrier, particularly in the presence of inflamed meninges, achieving therapeutic concentrations in the cerebrospinal fluid.

Tissue/FluidDosageRouteSubjectsMean Peak Concentration in CSF (µg/mL)Mean Peak Plasma Concentration (µg/mL)CSF to Plasma Ratio (%)Reference
CSF (inflamed meninges)7.5 mg/kg every 12h (3 doses)IV/Oral7 patients with meningitis2.4 to 96.8 to 16-[8][9]
CSF (inflamed meninges)15 mg/kg every 12h (3 doses)IV/Oral8 patients with meningitis6.5 to 1314 to 18.6-[8][9]
CSF (non-inflamed meninges)400 mg (1h infusion)IV9 subjects with hydrocephalus2.97 ± 0.328.54 ± 1.53~60% (unbound fraction)[10][11]
Prostate Tissue

This compound achieves significant concentrations in prostatic tissue, which is advantageous for the treatment of prostatitis.

Tissue/FluidDosageRouteSubjectsMean Concentration in Tissue (µg/g)Mean Serum Concentration (µg/mL)Tissue to Serum RatioReference
Prostate Adenoma800 mg (single dose)IV50 patients undergoing prostatectomy4.39 (central and peripheral)Similar to tissue concentrations~1[12]
Bone Tissue

The penetration of this compound into bone is a key factor in its use for treating osteomyelitis.

Tissue/FluidDosageRouteSubjectsConcentration in Bone (mg/g)Serum Level (at corresponding time)Bone to Serum RatioReference
Iliac Crest Bone400 mg every 12h (≥7 days)IV then Oral15 patients with chronic osteitis2 to 10-Always ≥ MIC of infecting organism[13]
Adipose Tissue

This compound's penetration into fat tissue is comparatively lower than in other tissues.

Tissue/FluidDosageRouteSubjectsMean Concentration in Tissue (µg/g)Mean Plasma Concentration (µg/mL)Tissue to Plasma Ratio (%)Reference
Epiploic Fat800 mg (single dose)IVPatients undergoing colorectal surgeryStable, >1Decreased by 40% over 150 min~32%[14][15]
Inflammatory Fluid

This compound rapidly penetrates into inflammatory fluid, reaching effective concentrations at the site of inflammation.

Tissue/FluidDosageRouteSubjectsMean Peak Concentration in Fluid (µg/mL)Mean Peak Serum Concentration (µg/mL)Fluid to Serum RatioReference
Cantharidin-induced Inflammatory Fluid400 mg (single dose)Oral6 male volunteers3.9 (at 2.4h)6.6 (at 0.8h)~0.59[16]

Experimental Protocols

The following sections detail the methodologies employed in key studies to determine this compound concentrations in various biological matrices.

Quantification in Bronchial Secretions
  • Study Design: Twelve patients with acute exacerbation of chronic obstructive pulmonary disease received six intravenous doses of 400 mg of this compound at 12-hour intervals.[5][6]

  • Sample Collection: Samples of blood and bronchial secretions were collected simultaneously before the injection and at 0.5, 3, 6, 9, and 12 hours after the end of the sixth infusion.[5][6]

  • Analytical Method: this compound concentrations were determined, though the specific assay is not detailed in the abstract.[5]

Quantification in Cerebrospinal Fluid (Meningitis Patients)
  • Study Design: Fifteen patients with bacterial meningitis or ventriculitis were administered three doses of this compound at 12-hour intervals. Seven patients received 7.5 mg/kg and eight received 15 mg/kg.[8][9] Eleven patients received the drug intravenously and four orally.[8][9]

  • Sample Collection: Plasma and CSF levels were measured 2 hours after the third intravenous dose and 4 hours after the third oral dose.[8][9]

  • Analytical Method: this compound concentrations were determined using a high-performance liquid chromatographic (HPLC) assay.[8][9]

Quantification in Prostate Tissue
  • Study Design: Fifty patients undergoing transvesical prostatectomy for benign prostate hyperplasia were given a single intravenous dose of 800 mg of this compound.[12] Surgery was performed 2, 4, 6, 8, or 10 hours after administration.[12]

  • Sample Collection: Samples of serum and both the central and peripheral parts of the prostate adenoma were collected during surgery.[12]

  • Analytical Method: this compound concentrations were determined using a microbiological plate assay.[12]

Quantification in Bone Tissue
  • Study Design: Fifteen patients with chronic osteitis were treated with this compound 400 mg every 12 hours, initially intravenously for 48 hours, followed by oral administration.[13]

  • Sample Collection: Bone biopsies from the iliac crest were taken after at least seven days of treatment, 2 hours after the last dose. Serum samples were collected at the same time.[13]

  • Analytical Method: The method of quantification is not specified in the abstract but was sufficient to determine levels between 2 and 10 mg per gram of bone.[13]

General Analytical Methodology: High-Performance Liquid Chromatography (HPLC)

Several studies utilized HPLC for the quantification of this compound in biological samples. A common approach involves:

  • Sample Preparation: Protein precipitation from plasma using methanol or another suitable organic solvent.[17] For tissues, homogenization and extraction are typically required.

  • Chromatographic Separation: A reversed-phase C18 column is often used with a mobile phase consisting of an organic solvent (e.g., acetonitrile) and an acidic buffer (e.g., phosphoric acid solution).[18][19][20]

  • Detection: Ultraviolet (UV) detection is commonly employed, with wavelengths typically set around 275-280 nm.[17][18][19][20]

  • Internal Standard: An internal standard, such as acetaminophen or a this compound analog, is used to ensure accuracy and reproducibility.[18][19][20]

Mechanisms of this compound Distribution and Cellular Uptake

The distribution of this compound is influenced by several factors, including its physicochemical properties and interactions with cellular transport systems.

Physicochemical Factors

This compound's ability to penetrate tissues is partly due to its lipophilicity, which allows it to diffuse across cell membranes.[7] Protein binding of this compound in plasma is relatively low (≤ 30%), which means a larger fraction of the drug is free to distribute into tissues.[3]

Cellular Transport

Studies in human monocytes have shown that this compound uptake is a carrier-mediated process.[21] The transport system appears to be distinct from those used by other fluoroquinolones that utilize amino acid or organic anion transporters.[21] this compound is thought to cross the cell membrane in its zwitterionic form.[21] This carrier-mediated transport is activated by a Ca2+-dependent system and can be inhibited by verapamil.[21] this compound has also been shown to inhibit the human organic cation transporter 1 (hOCT1).[22]

In bacteria, the interaction is more complex. While diffusion and binding to phospholipids play a role, there is also evidence for an energy-dependent efflux system in some bacteria that can reduce intracellular accumulation.[23]

Visualizing this compound Pharmacokinetics and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and processes related to this compound's distribution and analysis.

G Experimental Workflow for this compound Quantification in Prostate Tissue cluster_0 Patient Cohort and Dosing cluster_1 Sample Collection cluster_2 Analysis cluster_3 Data Interpretation a 50 patients undergoing transvesical prostatectomy b Single IV dose of 800 mg this compound a->b c Surgery performed at 2, 4, 6, 8, or 10 hours post-dose b->c Time-staggered procedures d Collection of serum samples c->d e Collection of prostate adenoma samples (central and peripheral) c->e f Microbiological plate assay d->f e->f g Determination of this compound concentration f->g h Comparison of tissue and serum concentrations g->h i Assessment of prostatic penetration h->i G Factors Influencing this compound Tissue Penetration cluster_drug Drug Properties cluster_host Host Factors center This compound Tissue Penetration lipophilicity High Lipophilicity lipophilicity->center facilitates diffusion protein_binding Low Plasma Protein Binding (≤30%) protein_binding->center increases free drug fraction pka pKa pka->center influences ionization inflammation Inflammation of Tissues (e.g., meninges) inflammation->center increases permeability blood_flow Tissue Blood Flow blood_flow->center affects delivery transporters Cellular Transporters (e.g., in monocytes) transporters->center mediates cellular uptake G Proposed Carrier-Mediated Uptake of this compound into Monocytes pefloxacin_ext Extracellular this compound (Zwitterionic form) carrier Carrier Protein pefloxacin_ext->carrier membrane Monocyte Cell Membrane pefloxacin_int Intracellular this compound carrier->pefloxacin_int Transport calcium Ca2+-dependent system calcium->carrier activates verapamil Verapamil verapamil->carrier inhibits G HPLC Analysis Workflow for this compound in Plasma start Plasma Sample Collection add_is Addition of Internal Standard start->add_is prep Sample Preparation (Protein Precipitation with Methanol) hplc HPLC System prep->hplc add_is->prep separation Chromatographic Separation (C18 Column) hplc->separation detection UV Detection (~275-280 nm) separation->detection quant Quantification (Peak Area Ratio) detection->quant result This compound Concentration quant->result

References

The Bactericidal Action of Pefloxacin on Multi-Drug Resistant Pseudomonas aeruginosa: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pseudomonas aeruginosa stands as a formidable opportunistic pathogen, notorious for its intrinsic and acquired resistance to a wide array of antimicrobial agents. The emergence of multi-drug resistant (MDR) strains presents a significant challenge in clinical settings. This technical guide delves into the bactericidal action of Pefloxacin, a synthetic fluoroquinolone antibiotic, against MDR P. aeruginosa. We will explore its mechanism of action, the landscape of resistance, and present key quantitative data on its efficacy. Furthermore, this guide provides detailed experimental protocols for assessing the bactericidal activity of this compound and visualizes the intricate signaling pathways and experimental workflows.

Introduction to this compound and Pseudomonas aeruginosa

This compound is a broad-spectrum fluoroquinolone antibiotic that has demonstrated activity against a variety of Gram-positive and Gram-negative bacteria.[1] Its mode of action, like other quinolones, involves the inhibition of essential bacterial enzymes responsible for DNA replication and repair.[1][2][3] P. aeruginosa, a Gram-negative bacillus, is a leading cause of nosocomial infections, particularly in immunocompromised individuals. Its remarkable ability to develop resistance through various mechanisms necessitates a continuous search for effective therapeutic strategies.[4]

Mechanism of Bactericidal Action

The bactericidal effect of this compound is primarily achieved through the inhibition of two critical bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[1][2][3] In Gram-negative bacteria such as P. aeruginosa, DNA gyrase is the principal target.[2]

These enzymes are vital for bacterial DNA replication, transcription, repair, and recombination. DNA gyrase introduces negative supercoils into the bacterial DNA, a process essential for the initiation of replication. Topoisomerase IV is crucial for the separation of interlinked daughter DNA molecules following replication.

This compound binds to the enzyme-DNA complex, trapping it in a state where the DNA is cleaved. This blockage of the re-ligation step of the enzyme's function leads to the accumulation of double-stranded DNA breaks, ultimately triggering cell death.

This compound This compound DNA_Gyrase DNA Gyrase (Topoisomerase II) This compound->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV This compound->Topoisomerase_IV Inhibits DNA_Supercoiling Negative Supercoiling of DNA DNA_Gyrase->DNA_Supercoiling Mediates Daughter_Chromosome_Separation Separation of Daughter Chromosomes Topoisomerase_IV->Daughter_Chromosome_Separation Mediates DNA_Replication DNA Replication & Transcription Bacterial_Cell_Death Bacterial Cell Death DNA_Replication->Bacterial_Cell_Death Disruption leads to DNA_Supercoiling->DNA_Replication Daughter_Chromosome_Separation->DNA_Replication

Figure 1: Mechanism of action of this compound.

Quantitative Analysis of this compound's Bactericidal Activity

The efficacy of an antibiotic is quantified through several key parameters, including the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC).

Table 1: MIC and MBC of this compound against P. aeruginosa

StrainDescriptionThis compound MIC (µg/mL)This compound MBC (µg/mL)Reference
SParent Isolate2Not Reported[5]
PT1Post-therapy Isolate32Not Reported[5]
PT2Post-therapy Isolate128Not Reported[5]
PT2-rPost-therapy Isolate (in vitro subpassages of PT2)32Not Reported[5]
MexAB-OprM Overproducing StrainsPost-therapy resistant isolates8 - 642 to 4-fold higher than MIC[6]

Time-Kill Assays

Time-kill assays provide a dynamic view of an antibiotic's bactericidal activity over time. While specific time-kill curve data for this compound against MDR P. aeruginosa is limited in the available literature, studies on other fluoroquinolones demonstrate a concentration-dependent killing. For a this compound-resistant isolate of P. aeruginosa, one study reported no bactericidal activity was observed using the time-kill curve method.[7] This suggests that at clinically achievable concentrations, this compound may not be effective in eradicating resistant strains. For comparison, ciprofloxacin, another fluoroquinolone, has shown a reduction of 4 log10 CFU/mL within 1 hour against a susceptible strain.[7]

Mechanisms of Resistance in Pseudomonas aeruginosa

MDR P. aeruginosa employs a multifaceted approach to evade the action of this compound. The primary mechanisms include:

  • Target Site Modification: Mutations in the genes encoding DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE) are a common cause of fluoroquinolone resistance. These mutations alter the drug-binding site, reducing the affinity of this compound for its targets.

  • Reduced Permeability: P. aeruginosa can limit the intracellular concentration of this compound by altering its outer membrane. This includes the reduced expression of outer membrane proteins, such as protein D2 (an OprD porin), which can act as a channel for quinolone entry.[5] Changes in the lipopolysaccharide (LPS) content of the outer membrane have also been associated with decreased permeability to this compound.[5]

  • Efflux Pumps: Overexpression of multidrug efflux pumps, such as the MexAB-OprM system, actively transports this compound and other antibiotics out of the bacterial cell, preventing them from reaching their intracellular targets.[6] The upregulation of these pumps can lead to a broad spectrum of resistance.

cluster_cell Pseudomonas aeruginosa Cell cluster_mechanisms Resistance Mechanisms Pefloxacin_in This compound (Intracellular) DNA_Gyrase DNA Gyrase Pefloxacin_in->DNA_Gyrase Binds to Efflux_Pump Efflux Pump (e.g., MexAB-OprM) Pefloxacin_in->Efflux_Pump Substrate for Pefloxacin_out This compound (Extracellular) Efflux_Pump->Pefloxacin_out Expels Porin Porin Channel (e.g., OprD) Pefloxacin_out->Porin Enters via Porin->Pefloxacin_in Resistance Resistance to this compound Target_Mutation Target Site Mutation (gyrA, parC) Target_Mutation->DNA_Gyrase Alters Target_Mutation->Resistance Reduced_Permeability Reduced Permeability (OprD downregulation) Reduced_Permeability->Porin Reduces expression of Reduced_Permeability->Resistance Efflux_Overexpression Efflux Pump Overexpression Efflux_Overexpression->Efflux_Pump Increases Efflux_Overexpression->Resistance

Figure 2: Mechanisms of resistance to this compound in P. aeruginosa.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • This compound powder

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • P. aeruginosa isolates (test and control strains)

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent as recommended by the manufacturer.

  • Preparation of Inoculum: Culture the P. aeruginosa isolate overnight on an appropriate agar medium. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Serial Dilution: Perform a two-fold serial dilution of the this compound stock solution in CAMHB in the wells of the 96-well plate to achieve a range of desired concentrations.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the this compound dilutions. Include a growth control well (inoculum without antibiotic) and a sterility control well (broth without inoculum).

  • Incubation: Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours.

  • Reading the MIC: The MIC is the lowest concentration of this compound at which there is no visible growth of bacteria.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Procedure:

  • Following the MIC determination, take a 10 µL aliquot from each well that shows no visible growth.

  • Spot-plate the aliquot onto a fresh, antibiotic-free agar plate.

  • Incubate the agar plate at 35°C ± 2°C for 18-24 hours.

  • The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum count.

Time-Kill Assay

This assay measures the rate of bacterial killing by an antimicrobial agent over time.

Materials:

  • This compound

  • CAMHB

  • P. aeruginosa isolate

  • Sterile culture tubes

  • Incubator with shaking capabilities

  • Apparatus for colony counting (e.g., agar plates, spreader)

Procedure:

  • Inoculum Preparation: Prepare a logarithmic phase culture of P. aeruginosa in CAMHB. Dilute the culture to a starting inoculum of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.

  • Exposure to this compound: Add this compound to the bacterial culture at various concentrations (e.g., 1x, 2x, 4x MIC). Include a growth control without any antibiotic.

  • Incubation and Sampling: Incubate the cultures at 35°C ± 2°C with constant agitation. At predetermined time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each culture.

  • Colony Counting: Perform serial dilutions of each aliquot in sterile saline and plate onto antibiotic-free agar plates.

  • Incubation and Analysis: Incubate the plates for 18-24 hours and count the number of colonies (CFU/mL). Plot the log10 CFU/mL against time for each this compound concentration. A bactericidal effect is generally defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Inoculum Prepare Bacterial Inoculum (~5x10^5 CFU/mL) Incubation Incubate at 35°C with shaking Inoculum->Incubation Antibiotic Prepare this compound Concentrations (e.g., 0, 1x, 2x, 4x MIC) Antibiotic->Incubation Sampling Sample at time points (0, 2, 4, 6, 8, 24h) Incubation->Sampling Serial_Dilution Perform Serial Dilutions Sampling->Serial_Dilution Plating Plate on Agar Serial_Dilution->Plating Colony_Count Incubate & Count Colonies (CFU/mL) Plating->Colony_Count Plotting Plot log10 CFU/mL vs. Time Colony_Count->Plotting

Figure 3: Experimental workflow for a time-kill assay.

Conclusion

This compound exhibits bactericidal activity against P. aeruginosa by targeting DNA gyrase and topoisomerase IV, leading to the inhibition of DNA replication and ultimately cell death. However, the emergence of multi-drug resistant strains, primarily through target site mutations, reduced permeability, and the overexpression of efflux pumps, significantly compromises its efficacy. The quantitative data presented in this guide highlights the elevated MIC and MBC values observed in resistant isolates. The detailed experimental protocols provide a framework for the continued evaluation of this compound and other novel antimicrobial agents against this challenging pathogen. A thorough understanding of both the bactericidal action and the mechanisms of resistance is crucial for the development of effective therapeutic strategies to combat infections caused by MDR P. aeruginosa.

References

Pefloxacin's Interaction with Bacterial Cell Membranes and Uptake Mechanisms: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular interactions between the fluoroquinolone antibiotic pefloxacin and bacterial cell membranes, detailing the mechanisms of its uptake into the bacterial cytoplasm. This document synthesizes key research findings, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying processes to support further research and drug development efforts in this domain.

Introduction to this compound and its Antibacterial Action

This compound is a synthetic, broad-spectrum fluoroquinolone antibiotic effective against a wide range of Gram-positive and Gram-negative bacteria.[1][2] Its primary intracellular targets are DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication, transcription, and repair.[2] By inhibiting these enzymes, this compound induces lethal double-stranded breaks in the bacterial DNA.[2] The efficacy of this compound is critically dependent on its ability to traverse the bacterial cell envelope and accumulate at sufficient concentrations within the cytoplasm. Understanding the intricacies of its interaction with and transport across the bacterial cell membrane is therefore paramount for optimizing its therapeutic use and combating the emergence of resistance.

Interaction with the Bacterial Cell Membrane

The initial interaction of this compound with the bacterial cell is a critical determinant of its antibacterial activity. This process is governed by the physicochemical properties of both the drug and the bacterial membrane.

Physicochemical Properties of this compound

This compound is a lipophilic molecule, a characteristic that facilitates its passage through the lipid bilayer of the bacterial membrane.[2] Its behavior is significantly influenced by the surrounding pH due to its ionizable groups. This compound exists in different ionic forms: cationic at acidic pH, zwitterionic near neutral pH, and anionic at alkaline pH. Research suggests that the zwitterionic and positively charged species play distinct roles in membrane interaction, with the zwitterionic form responsible for diffusion across the membrane and the positive form binding to the inner leaflet of the cytoplasmic membrane.[3]

Binding to the Lipid Bilayer

The interaction of this compound with the bacterial membrane is a complex process involving both electrostatic and hydrophobic forces. Studies using artificial lipid membranes, such as liposomes, have been instrumental in elucidating these interactions. While specific quantitative binding affinity data for this compound to bacterial membranes is not extensively reported in readily available literature, the principles of fluoroquinolone-membrane interactions can be inferred from studies on similar compounds.

Table 1: Physicochemical Properties of this compound Relevant to Membrane Interaction

PropertyValue/DescriptionSignificance for Membrane InteractionReference
Log P (Octanol/Water) Varies with temperature; generally indicates lipophilicity.A higher Log P suggests greater partitioning into the lipid bilayer, facilitating diffusion.[4]
Ionic Species Cationic, zwitterionic, and anionic forms depending on pH.Zwitterionic form is crucial for diffusion across the membrane, while the cationic form interacts with the negatively charged inner membrane leaflet.[3]

This compound Uptake Mechanisms

The translocation of this compound from the extracellular environment into the bacterial cytoplasm is a multi-step process that differs between Gram-negative and Gram-positive bacteria due to the differences in their cell envelope structures.

Transport across the Outer Membrane of Gram-Negative Bacteria
Transport across the Cytoplasmic Membrane

Once in the periplasmic space of Gram-negative bacteria, or directly accessible in Gram-positive bacteria, this compound must cross the cytoplasmic membrane to reach its intracellular targets. The primary mechanism for this is believed to be passive diffusion of the uncharged, zwitterionic form of the molecule across the lipid bilayer.[3] Studies have indicated that an energy-dependent efflux system is unlikely to be a significant factor in susceptible Staphylococcus aureus.[3]

The following diagram illustrates the proposed general uptake pathway of this compound in Gram-negative bacteria.

Pefloxacin_Uptake cluster_extracellular Extracellular Medium cluster_cell_envelope Gram-Negative Cell Envelope cluster_om Outer Membrane cluster_periplasm Periplasm cluster_im Cytoplasmic Membrane cluster_cytoplasm Cytoplasm Pefloxacin_ext This compound Porin Porin (e.g., OmpF/OmpC) Pefloxacin_ext->Porin Passive Diffusion Pefloxacin_peri This compound Porin->Pefloxacin_peri Lipid_Bilayer Lipid Bilayer Pefloxacin_peri->Lipid_Bilayer Passive Diffusion (Zwitterionic form) Pefloxacin_intra This compound Lipid_Bilayer->Pefloxacin_intra DNA_Gyrase DNA Gyrase/ Topoisomerase IV Pefloxacin_intra->DNA_Gyrase Inhibition

This compound uptake pathway in Gram-negative bacteria.

Experimental Protocols

This section outlines methodologies for key experiments used to investigate the interaction of this compound with bacterial membranes and its uptake.

Determination of Octanol-Water Partition Coefficient (Log P)

The octanol-water partition coefficient is a measure of a compound's lipophilicity and is crucial for predicting its ability to cross biological membranes.

Protocol: Shake-Flask Method [7]

  • Preparation of Solutions: Prepare a stock solution of this compound in the aqueous phase (e.g., phosphate buffer at a specific pH).

  • Equilibration: Mix equal volumes of 1-octanol and the aqueous this compound solution in a flask.

  • Shaking: Agitate the flask for a sufficient time (e.g., 24 hours) at a constant temperature to allow for equilibrium to be reached.

  • Phase Separation: Allow the two phases to separate completely. This can be facilitated by centrifugation.

  • Concentration Measurement: Carefully sample both the octanol and aqueous phases and determine the concentration of this compound in each phase using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of this compound in the octanol phase to its concentration in the aqueous phase. The Log P is the base-10 logarithm of this value.

This compound Uptake Assay in Bacteria

This assay measures the accumulation of this compound inside bacterial cells over time.

Protocol: Radiolabeled this compound Uptake Assay (Adapted from general protocols[8])

  • Bacterial Culture: Grow the bacterial strain of interest to the mid-logarithmic phase in a suitable culture medium.

  • Cell Preparation: Harvest the cells by centrifugation, wash them with a suitable buffer (e.g., phosphate-buffered saline), and resuspend them to a known cell density.

  • Initiation of Uptake: Add radiolabeled this compound (e.g., ¹⁴C-pefloxacin) to the cell suspension to a final desired concentration.

  • Time-Course Sampling: At various time points, take aliquots of the cell suspension and rapidly filter them through a membrane filter to separate the cells from the extracellular medium.

  • Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound this compound.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Convert the radioactivity counts to the amount of this compound accumulated per unit of bacterial cells (e.g., per mg of protein or per 10⁹ cells) and plot the uptake over time to determine the kinetics.

Measurement of Bacterial Membrane Potential

The effect of this compound on the bacterial membrane potential can be assessed using voltage-sensitive fluorescent dyes.

Protocol: Membrane Depolarization Assay using DiSC₃(5) (Adapted from general protocols[9][10][11])

  • Bacterial Culture and Preparation: Grow and prepare bacterial cells as described in the uptake assay protocol.

  • Dye Loading: Incubate the bacterial suspension with the voltage-sensitive dye DiSC₃(5) in the dark. The dye will be taken up by polarized cells, and its fluorescence will be quenched.

  • Baseline Measurement: Measure the baseline fluorescence of the cell suspension using a fluorometer.

  • This compound Addition: Add this compound at the desired concentration to the cell suspension.

  • Fluorescence Monitoring: Continuously monitor the fluorescence intensity over time. Depolarization of the membrane will cause the release of the dye from the cells, resulting in an increase in fluorescence.

  • Controls: Include a positive control (a known depolarizing agent like valinomycin) and a negative control (untreated cells) to validate the assay.

  • Data Analysis: Plot the change in fluorescence intensity over time to determine the extent and kinetics of membrane depolarization induced by this compound.

The following diagram illustrates the workflow for the membrane potential assay.

Membrane_Potential_Assay cluster_preparation Cell Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis A Bacterial Culture (Mid-log phase) B Harvest and Wash Cells A->B C Resuspend in Buffer B->C D Incubate with DiSC3(5) dye C->D E Measure Baseline Fluorescence D->E F Add this compound E->F G Monitor Fluorescence (Depolarization) F->G H Plot Fluorescence vs. Time G->H I Determine Depolarization Kinetics H->I

Workflow for Membrane Depolarization Assay.

Summary and Future Directions

This compound's interaction with and transport across the bacterial cell membrane is a multifaceted process crucial to its antibacterial efficacy. The lipophilic nature of the molecule allows for passive diffusion across the lipid bilayer, a process influenced by pH and the ionic state of the drug. In Gram-negative bacteria, porin channels serve as the primary conduits for traversing the outer membrane.

While the fundamental mechanisms have been outlined, there remains a need for more detailed quantitative data on the binding affinities and transport kinetics of this compound with specific components of the bacterial cell envelope. Future research employing advanced biophysical techniques, such as single-molecule tracking and high-resolution imaging, will be invaluable in providing a more granular understanding of these processes. Such knowledge will be instrumental in the rational design of new fluoroquinolone derivatives with enhanced penetration capabilities and in the development of strategies to overcome resistance mechanisms associated with reduced drug accumulation.

References

Pefloxacin in Early-Stage Research for the Treatment of Intracellular Pathogens: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pefloxacin, a synthetic chemotherapeutic agent from the fluoroquinolone class of antibiotics, has demonstrated significant potential in the treatment of infections caused by intracellular pathogens.[1] Its efficacy stems from a combination of broad-spectrum bactericidal activity and favorable pharmacokinetic properties, most notably its high penetration into eukaryotic cells.[2][3] This allows it to reach and eliminate bacteria that reside within host cells, a feature critical for eradicating persistent and difficult-to-treat infections. This document provides an in-depth analysis of early-stage research on this compound, focusing on its mechanism of action, efficacy against key intracellular pathogens, and the experimental methodologies used in its evaluation.

Core Mechanism of Action

This compound is a broad-spectrum antibiotic active against a wide range of Gram-positive and Gram-negative bacteria.[3][4] Its bactericidal effect is achieved by inhibiting two critical bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV.[5][6][7]

  • Inhibition of DNA Gyrase: Primarily the target in Gram-negative bacteria, DNA gyrase is responsible for introducing negative supercoils into bacterial DNA, a process essential for DNA replication and transcription.[5][6][8] this compound's inhibition of this enzyme prevents the proper coiling of DNA required for it to fit within the bacterial cell, thereby halting replication.[5]

  • Inhibition of Topoisomerase IV: This enzyme is the main target in Gram-positive bacteria.[6][8] It plays a crucial role in separating interlinked daughter DNA molecules after replication. By inhibiting topoisomerase IV, this compound prevents the segregation of replicated DNA, which is essential for cell division.[5]

The lipophilic nature of this compound allows it to diffuse readily through the bacterial cell membrane.[5] Once inside, it stabilizes the DNA-enzyme complex, leading to double-stranded breaks in the bacterial chromosome, an action that is ultimately lethal to the bacterium.[5]

G cluster_host Host Cell cluster_pathogen Intracellular Pathogen Pefloxacin_ext This compound (Extracellular) Pefloxacin_int This compound (Intracellular) Pefloxacin_ext->Pefloxacin_int Cell Penetration DNA_Gyrase DNA Gyrase (Gram-Negative) Pefloxacin_int->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV (Gram-Positive) Pefloxacin_int->Topo_IV Inhibits DNA_Rep DNA Replication & Transcription DNA_Gyrase->DNA_Rep Cell_Division Bacterial Cell Division Topo_IV->Cell_Division DNA_Rep->Cell_Division Bacterial_Death Bacterial Death Cell_Division->Bacterial_Death Prevents

Figure 1: Mechanism of this compound against intracellular bacteria.

Intracellular Pharmacokinetics and Activity

A defining characteristic of this compound is its ability to penetrate and accumulate within host cells, particularly professional phagocytes like macrophages and polymorphonuclear leukocytes (PMNs).[2][9][10] This is a prerequisite for its activity against organisms that survive and replicate intracellularly.[10]

The uptake by phagocytes is rapid and appears to be independent of cell viability or physiological temperature.[9] This leads to high intracellular concentrations, often exceeding those in the surrounding extracellular environment.

ParameterHost Cell TypeValueReference
Intracellular to Extracellular Concentration RatioPolymorphs and Macrophages5 - 10[10]
Cellular Accumulation (vs. Medium)Granulocytes~10x[11]
Cellular Accumulation (vs. Medium)Monocytes~4x[11]

This accumulation is crucial, as it allows this compound to exert its bactericidal effects in the very compartments where pathogens like Staphylococcus aureus, Legionella pneumophila, and Brucella spp. seek refuge from the host immune system.[10][11][12]

Efficacy Against Key Intracellular Pathogens

This compound has been evaluated against a range of facultative and obligate intracellular pathogens.

Staphylococcus aureus

S. aureus can survive within phagocytes, contributing to persistent infections. This compound is lethal to intracellular staphylococci residing in human neutrophils.[13] It shows good in-vitro activity against various S. aureus strains, including those resistant to methicillin.[14] However, some studies indicate that the intracellular activity of quinolones against S. aureus within granulocytes and monocytes can be less than the activity observed in a cell-free medium, suggesting that intracellular conditions may temper the antibiotic's effect.[11]

Brucella spp.

Brucellosis is a classic intracellular infection.[15] While quinolones are considered for treatment, studies on this compound have yielded mixed results.[12] An experimental murine model of brucellosis showed that this compound administered as a single agent failed to cure infected animals.[16] In contrast, a clinical study in humans with acute and subacute brucellosis found that this compound (400 mg twice daily for 15 days) was not inferior to a combination of doxycycline and rifampicin.[17]

Salmonella spp.

This compound has shown high efficacy in treating enteric fever caused by Salmonella typhi and Salmonella paratyphi. A clinical trial demonstrated that a 5-day course of oral this compound (400 mg twice daily) was as effective as a 7-day course, achieving a 96% clinical cure and bacterial eradication rate.[18] In animal models, this compound was highly effective in treating late-stage mouse typhoid, proving superior to gentamicin in eradicating the infection.[19]

Other Pathogens
  • Klebsiella pneumoniae: this compound is well-concentrated in macrophages and has been shown to potentiate both phagocytosis and the intracellular killing of K. pneumoniae.[9][20]

  • Legionella pneumophila: The high intracellular penetration of this compound makes it particularly effective against this pathogen.[1][10]

  • Listeria monocytogenes: Studies in HeLa cell lines show that some fluoroquinolones are among the more effective antibiotics against intracellular L. monocytogenes, though they may not achieve complete eradication.[21] The efficacy can be reduced in host cells that express multidrug resistance (MDR) proteins, which can actively pump the antibiotic out of the cell.[22]

Quantitative Efficacy Data

The following table summarizes key quantitative findings from various studies.

PathogenModel SystemTreatment RegimenOutcomeReference
Salmonella spp.Human Clinical Trial (Enteric Fever)This compound 400 mg PO BID for 5 days96% clinical cure & bacterial eradication[18]
Brucella spp.Human Clinical Trial (Acute/Subacute)This compound 400 mg PO BID for 15 daysEfficacy not inferior to doxycycline + rifampicin[17]
Brucella melitensisMurine ModelThis compound (oral) for 21 daysTherapy failure in all treated mice[16]
S. aureusMurine Abscess ModelThis compound (oral)ED50 was superior to ciprofloxacin, pristinamycin, and norfloxacin[14]
E. coliRabbit Meningitis ModelThis compound 30 mg/kg/h100% sterile CSF; comparable to cefotaxime[23]
S. marcescensRabbit Endocarditis ModelThis compound (continuous IV)Critical concentration in serum for 2-log reduction was 0.4 mg/L[24]

Experimental Protocols

Evaluating the intracellular activity of an antibiotic requires specialized in vitro and in vivo models.

General In Vitro Model for Intracellular Activity

This pharmacodynamic model is widely used to determine the efficacy of antibiotics against intracellular bacteria.[25][26][27]

Methodology:

  • Cell Culture: Eukaryotic cells (e.g., THP-1 monocytes, J774 macrophages, or HeLa cells) are cultured in an appropriate medium (e.g., RPMI 1640) and seeded into multi-well plates.[28]

  • Bacterial Preparation: The bacterial strain of interest is grown to a logarithmic phase. For some protocols, bacteria are pre-opsonized with serum to facilitate phagocytosis.[25]

  • Infection (Phagocytosis): The cultured host cells are infected with the bacterial suspension at a specific multiplicity of infection (MOI). The plates are incubated (e.g., for 1 hour at 37°C) to allow for phagocytosis.[28]

  • Removal of Extracellular Bacteria: The medium is removed, and the cells are washed. Fresh medium containing an antibiotic that does not penetrate host cells (e.g., gentamicin) is added for a short period to kill any remaining extracellular bacteria.[25][27]

  • Antibiotic Exposure: The cells are washed again to remove the non-penetrating antibiotic. Fresh medium containing serial dilutions of the test antibiotic (this compound) is added to the infected cells.

  • Incubation and Lysis: After a defined incubation period (e.g., 24 hours), the medium is removed. The host cells are lysed using a sterile, non-ionic detergent (e.g., Triton X-100) or sterile water to release the intracellular bacteria.

  • Quantification: The lysate is serially diluted and plated on appropriate agar. The number of surviving intracellular bacteria is determined by counting colony-forming units (CFU). Results are often normalized to the protein content of the cell lysate.[26]

G A 1. Seed Host Cells (e.g., Macrophages) B 2. Infect Cells with Pathogen (Allow Phagocytosis) A->B C 3. Wash & Add Gentamicin (Kill Extracellular Bacteria) B->C D 4. Wash & Add this compound (At Various Concentrations) C->D E 5. Incubate for Defined Period (e.g., 24h) D->E F 6. Lyse Host Cells (Release Intracellular Bacteria) E->F G 7. Plate Lysate & Count CFU (Quantify Survivors) F->G

Figure 2: Workflow for an in vitro intracellular activity assay.

Murine Typhoid Model (In Vivo)

Animal models are essential for evaluating efficacy in a complex biological system.[19]

Methodology:

  • Animals: BALB/c mice are commonly used due to their susceptibility to Salmonella.

  • Infection: Mice are infected intravenously or intraperitoneally with a sublethal dose of a virulent Salmonella typhimurium strain.

  • Treatment Initiation: Treatment is initiated at a specific time point post-infection. For late-stage infection models, this may be several days after the initial bacterial growth phase in the reticuloendothelial system has been controlled by the host's immune response.[19]

  • Drug Administration: this compound is administered via a clinically relevant route, such as orally or subcutaneously, at a specified dose and frequency for a defined duration (e.g., 7-14 days).

  • Outcome Assessment: At the end of the treatment period (and at subsequent time points to assess relapse), mice are euthanized. The bacterial load in target organs (typically the spleen and liver) is quantified by homogenizing the tissues and plating serial dilutions to determine CFU/gram of tissue.

G A 1. Infect BALB/c Mice with S. typhimurium B 2. Wait for Late Stage of Infection A->B C 3. Administer this compound (Defined Dose & Schedule) B->C D 4. Control Group Receives Vehicle or Comparator Drug B->D E 5. Euthanize Mice at End of Treatment C->E D->E F 6. Harvest Spleen & Liver E->F G 7. Homogenize Organs & Determine Bacterial Load (CFU/gram) F->G

Figure 3: Workflow for an in vivo murine typhoid model.

Conclusion and Future Directions

Early-stage research strongly supports the potential of this compound as a therapeutic agent for infections caused by intracellular pathogens. Its fundamental mechanism of inhibiting bacterial DNA replication, combined with its excellent penetration into the subcellular compartments where these pathogens reside, provides a solid rationale for its use. While clinical and experimental data show clear efficacy against pathogens like Salmonella and Staphylococcus, results for others, such as Brucella, are more variable and highlight the need for combination therapies or further investigation.

Future research should focus on understanding the factors within the intracellular environment that may modulate this compound's activity, investigating its role in combination regimens to prevent resistance and enhance efficacy, and conducting further well-controlled clinical trials to establish its definitive place in treating these challenging infections.

References

Methodological & Application

High-performance liquid chromatography (HPLC) method for Pefloxacin quantification in plasma

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for the quantitative determination of Pefloxacin in plasma samples using High-Performance Liquid Chromatography (HPLC). This method is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies in drug development.

Introduction

This compound is a synthetic broad-spectrum fluoroquinolone antibiotic. Accurate and reliable quantification of this compound in biological matrices like plasma is essential for assessing its absorption, distribution, metabolism, and excretion (ADME) profile. This document outlines a validated HPLC method coupled with UV detection for this purpose.

Principle

The method involves the separation of this compound from plasma components using reversed-phase chromatography. Plasma samples are first treated to precipitate proteins and extract the drug. The extract is then injected into an HPLC system. The separation is achieved on a C18 column with a suitable mobile phase. This compound is detected by a UV detector at a specific wavelength, and its concentration is determined by comparing its peak area to that of an internal standard.

Experimental Protocols

Materials and Reagents
  • This compound mesylate reference standard

  • Internal Standard (e.g., Acetaminophen or Pipemidic acid)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Phosphoric acid (analytical grade)

  • Potassium hydroxide (analytical grade)

  • Ammonium acetate (analytical grade)

  • Citric acid (analytical grade)

  • Ethyl acetate (analytical grade)

  • Water (HPLC grade)

  • Drug-free human plasma

Instrumentation
  • HPLC system equipped with a pump, autosampler, column oven, and UV-Vis detector.

  • Reversed-phase C18 column (e.g., Shim-pack CLC-ODS, 150 x 4.6 mm, 10 µm or equivalent).

  • Data acquisition and processing software.

  • Centrifuge

  • Vortex mixer

  • pH meter

Preparation of Solutions
  • Mobile Phase Preparation (Example 1): A mixture of acetonitrile and 0.025 M phosphoric acid solution (13:87 v/v). The pH of the phosphoric acid solution is adjusted to 2.9 with potassium hydroxide.[1][2]

  • Mobile Phase Preparation (Example 2): A mixture of methanol and 0.25 mol/L ammonium acetate solution (30:70 v/v). The pH of the ammonium acetate solution is adjusted to 4.8 with citric acid.[3]

  • Standard Stock Solution: Accurately weigh and dissolve this compound mesylate in the mobile phase to prepare a stock solution of a known concentration (e.g., 100 µg/mL).

  • Internal Standard Stock Solution: Accurately weigh and dissolve the internal standard (e.g., acetaminophen) in the mobile phase to prepare a stock solution of a known concentration (e.g., 100 µg/mL).

  • Calibration Standards and Quality Control Samples: Prepare working solutions of this compound at various concentrations by serial dilution of the stock solution with drug-free plasma. These will be used to construct the calibration curve and for quality control checks.

Sample Preparation

This is a critical step to remove interfering substances from the plasma matrix.

  • Protein Precipitation with Ethyl Acetate:

    • To 1 mL of plasma sample in a centrifuge tube, add a known amount of the internal standard.

    • Add 1 mL of ethyl acetate.

    • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.[1]

    • Centrifuge the mixture at 5000 rpm for 5 minutes.[1]

    • Carefully transfer the supernatant (organic layer) to a clean tube.

    • Repeat the extraction process with another portion of ethyl acetate to maximize recovery.

    • Evaporate the pooled organic phase to dryness at room temperature.[1]

    • Reconstitute the residue in a known volume (e.g., 0.5 mL) of the mobile phase.[1]

    • Filter the reconstituted sample through a 0.45 µm syringe filter before injection into the HPLC system.[1]

Chromatographic Conditions

The following are examples of chromatographic conditions that have been successfully used:

ParameterCondition 1Condition 2
Column Shim-pack CLC-ODS (C18)YWG-C18 (10µm), 150 x 4.6mm
Mobile Phase Acetonitrile: 0.025 M Phosphoric Acid (13:87 v/v), pH 2.9Methanol: 0.25 M Ammonium Acetate (30:70 v/v), pH 4.8
Flow Rate 1.0 mL/min2.0 mL/min
Detection UV at 275 nmUV at 275 nm
Injection Volume 20 µLNot specified
Internal Standard AcetaminophenPipemidic acid

Data from references:[1][2][3]

Data Presentation

The performance of the HPLC method is evaluated through various validation parameters, which are summarized in the tables below.

Table 1: System Suitability Parameters
ParameterAcceptance CriteriaObserved Value
Tailing Factor ≤ 21.166
Theoretical Plates > 20008197
Resolution > 1.5> 2.0
%RSD of Peak Area ≤ 2.0%0.989%
%RSD of Retention Time ≤ 1.0%0.566%

Data from reference:[1][2]

Table 2: Method Validation Parameters
ParameterResult
Linearity Range 0.125 - 12.0 µg/mL[1][2][4]
Correlation Coefficient (r²) 0.9987[1][2][4]
Limit of Detection (LOD) 0.03125 µg/mL[1][2][4]
Limit of Quantification (LOQ) 0.125 µg/mL[1][2][4]
Intra-day Precision (%RSD) 0.376 - 0.9056%[1][4]
Inter-day Precision (%RSD) 0.739 - 0.853%[1][4]
Accuracy (Recovery) 90.92 - 98.59% in plasma[1]

Mandatory Visualizations

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is add_pp Add Precipitating Agent (e.g., Ethyl Acetate) add_is->add_pp vortex Vortex Mix add_pp->vortex centrifuge Centrifuge vortex->centrifuge separate Separate Supernatant centrifuge->separate evaporate Evaporate to Dryness separate->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute filter Filter reconstitute->filter inject Inject into HPLC filter->inject separation Chromatographic Separation (C18 Column) inject->separation detection UV Detection separation->detection data_acq Data Acquisition detection->data_acq peak_integration Peak Integration data_acq->peak_integration calibration_curve Calibration Curve Construction peak_integration->calibration_curve quantification Quantification of this compound calibration_curve->quantification Validation_Parameters method_validation HPLC Method Validation specificity Specificity method_validation->specificity linearity Linearity & Range method_validation->linearity accuracy Accuracy method_validation->accuracy precision Precision method_validation->precision robustness Robustness method_validation->robustness stability Stability method_validation->stability lod Limit of Detection (LOD) linearity->lod loq Limit of Quantification (LOQ) linearity->loq repeatability Repeatability (Intra-day) precision->repeatability intermediate Intermediate Precision (Inter-day) precision->intermediate

References

Application Notes and Protocols: Pefloxacin Antimicrobial Susceptibility Testing (AST) by Disk Diffusion

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for determining the antimicrobial susceptibility of bacterial isolates to Pefloxacin using the disk diffusion method, also known as the Kirby-Bauer test. This method is a qualitative test that categorizes bacteria as susceptible, intermediate, or resistant to a specific antibiotic based on the diameter of the zone of growth inhibition around an antibiotic-impregnated disk.

Data Presentation

The interpretation of the this compound disk diffusion test relies on standardized zone diameter breakpoints established by regulatory bodies such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

This compound Disk Diffusion Interpretive Criteria

The following table summarizes the tentative zone diameter breakpoints for a 5 µg this compound disk. It is crucial to consult the latest guidelines from CLSI or EUCAST for the most current interpretive criteria.

CategoryZone Diameter (mm)[1][2][3]Corresponding MIC (µg/mL)[1][2]
Susceptible≥ 19≤ 2.0
Intermediate16 - 18-
Resistant≤ 15> 4.0

Note: this compound disk diffusion is particularly recommended by EUCAST and CLSI as a surrogate marker for identifying fluoroquinolone resistance in Salmonella species.[4][5][6][7]

Quality Control (QC) Parameters

Regular quality control is essential to ensure the accuracy and reproducibility of the AST results. Escherichia coli ATCC 25922 is the recommended quality control strain for this compound disk diffusion testing.

Quality Control StrainAntimicrobial Agent & Disk PotencyAcceptable Zone Diameter Range (mm)
Escherichia coli ATCC 25922This compound (PF) 5 µgCLSI: 25 - 33[4]
EUCAST: 26 - 32 (Target: 29)[4][8]

Experimental Protocols

This section details the standardized procedure for performing the this compound disk diffusion susceptibility test. Adherence to this protocol is critical for obtaining reliable and reproducible results.

Materials
  • This compound 5 µg antimicrobial susceptibility test disks

  • Mueller-Hinton Agar (MHA) plates (4.0 ± 0.5 mm depth)[9]

  • Pure culture of the test organism grown overnight on a non-selective agar medium

  • Sterile 0.85% saline

  • 0.5 McFarland turbidity standard

  • Sterile cotton swabs

  • Incubator at 35 ± 2°C[9]

  • Calipers or a ruler for measuring zone diameters

  • Quality control strain (E. coli ATCC 25922)

Procedure
  • Inoculum Preparation: a. Aseptically select 3-5 well-isolated colonies of the test bacterium from an 18-24 hour agar plate. b. Transfer the colonies to a tube containing sterile 0.85% saline. c. Vortex the tube to create a smooth suspension. d. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to a bacterial concentration of approximately 1-2 x 10⁸ CFU/mL.[9]

  • Inoculation of MHA Plate: a. Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the adjusted suspension. b. Rotate the swab several times against the inner wall of the tube to remove excess liquid. c. Streak the swab evenly over the entire surface of the MHA plate in three different directions (rotating the plate approximately 60° each time) to ensure uniform growth. d. Allow the plate to dry for 5-15 minutes with the lid slightly ajar.[9]

  • Application of this compound Disks: a. Aseptically place a this compound 5 µg disk onto the inoculated surface of the MHA plate using sterile forceps or a disk dispenser. b. Gently press the disk down to ensure complete contact with the agar surface. c. If multiple antibiotic disks are used on the same plate, ensure they are spaced far enough apart (e.g., centers 30 mm apart for cephalosporins) to prevent overlapping of the inhibition zones.[9]

  • Incubation: a. Invert the plates and incubate them at 35 ± 2°C for 16-20 hours in ambient air.[9]

  • Reading and Interpretation of Results: a. After incubation, measure the diameter of the zone of complete growth inhibition (including the disk diameter) to the nearest millimeter using calipers or a ruler. b. Read the plates against a dark, non-reflective background. c. Interpret the results by comparing the measured zone diameter to the established breakpoints for this compound (see Data Presentation section). d. Concurrently, test the QC strain (E. coli ATCC 25922) and ensure its zone diameter falls within the acceptable range. If the QC result is out of range, the test results for the clinical isolates are considered invalid.

Mandatory Visualizations

Experimental Workflow Diagram

Pefloxacin_AST_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis cluster_qc Quality Control start Start: Pure Bacterial Culture inoculum_prep Prepare Inoculum in Saline start->inoculum_prep qc_test Perform QC with E. coli ATCC 25922 start->qc_test turbidity_adj Adjust to 0.5 McFarland Standard inoculum_prep->turbidity_adj inoculate_plate Inoculate Mueller-Hinton Agar Plate turbidity_adj->inoculate_plate apply_disk Apply 5 µg this compound Disk inoculate_plate->apply_disk incubate Incubate at 35°C for 16-20 hours apply_disk->incubate measure_zone Measure Zone of Inhibition (mm) incubate->measure_zone interpret Interpret Results using Breakpoints measure_zone->interpret report Report as S, I, or R interpret->report qc_check Verify Zone is within Acceptable Range qc_test->qc_check qc_check->report Validate Results Interpretation_Logic start Measured Zone Diameter (mm) is_ge_19 ≥ 19 mm? start->is_ge_19 is_le_15 ≤ 15 mm? is_ge_19->is_le_15 No susceptible Susceptible (S) is_ge_19->susceptible Yes intermediate Intermediate (I) is_le_15->intermediate No (16-18 mm) resistant Resistant (R) is_le_15->resistant Yes

References

Application of Pefloxacin in a Neutropenic Mouse Thigh Infection Model

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing the neutropenic mouse thigh infection model to evaluate the efficacy of pefloxacin. This model is a cornerstone in preclinical antimicrobial drug development, allowing for the assessment of in vivo drug activity under conditions of compromised host immunity, mimicking infections in neutropenic patients.[1][2][3]

This compound is a broad-spectrum fluoroquinolone antibiotic effective against a wide range of Gram-positive and Gram-negative bacteria.[3][4] Its bactericidal action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription.[5] The neutropenic mouse thigh model is particularly useful for studying the pharmacodynamics of antimicrobial agents like this compound, as it allows for the determination of key parameters such as the dose required for a bacteriostatic or bactericidal effect.[1][2]

Key Concepts
  • Neutropenia: A condition characterized by a low count of neutrophils, a type of white blood cell that is a primary defense against bacterial infections. In this model, neutropenia is chemically induced to create a host environment more susceptible to infection.[1][2][3]

  • Thigh Infection Model: This model establishes a localized, deep-seated infection by intramuscular injection of a bacterial inoculum into the mouse's thigh. It is used to simulate human soft tissue infections.[1][2]

  • Pharmacodynamics (PD): The study of the biochemical and physiological effects of drugs on the body, or on microorganisms or parasites within or on the body, and the mechanisms of drug action and the relationship between drug concentration and effect. In this context, it relates this compound exposure to its antibacterial effect.

Quantitative Data Summary

The following tables summarize the available quantitative data regarding the efficacy and pharmacokinetic properties of this compound and comparative agents in relevant models.

Table 1: Comparative Efficacy of this compound against Staphylococcus aureus in a Mouse Thigh Abscess Model

AntibioticAdministration RouteEfficacy Ranking (by ED50) against Penicillinase-negative S. aureusEfficacy Ranking (by ED50) against Penicillinase-positive S. aureusEfficacy Ranking (by ED50) against Methicillin-resistant S. aureus
This compound Oral111
CiprofloxacinOral222
PristinamycinOral33Not Reported
NorfloxacinOral44Not Reported
This compound Subcutaneous1 (equal to Ciprofloxacin)1 (equal to Ciprofloxacin)1 (equal to Ciprofloxacin)
CiprofloxacinSubcutaneous1 (equal to this compound)1 (equal to this compound)1 (equal to this compound)
CephalothinSubcutaneous2Not Reported3
VancomycinSubcutaneous322
MethicillinSubcutaneousNot Reported3Not Reported

This table is adapted from a study comparing the 50% effective dose (ED50) of this compound and other antimicrobial agents in a mouse model of S. aureus abscesses. A lower ranking indicates a better ED50.[6][7]

Table 2: Pharmacokinetic Parameters of this compound

ParameterValueSpeciesNotes
Elimination Half-life6.2 to 12.4 hoursHuman[1]
BioavailabilityHighHumanAfter oral administration.[4]
Protein Binding~20%Not Specified[8]
Tissue PenetrationGoodHumanHigh tissue-to-serum ratios.[1][4]

Experimental Protocols

Induction of Neutropenia

This protocol describes the chemical induction of neutropenia in mice using cyclophosphamide.

  • Materials:

    • Cyclophosphamide powder

    • Sterile saline for injection

    • 6 to 8-week-old female ICR (CD-1) mice (or other suitable strain)

    • Sterile syringes and needles

  • Procedure:

    • Prepare a sterile solution of cyclophosphamide in saline.

    • Administer cyclophosphamide via intraperitoneal injection. A common regimen involves two doses:

      • Day -4 (relative to infection): 150 mg/kg body weight.[2][9][10]

      • Day -1 (relative to infection): 100 mg/kg body weight.[2][9][10]

    • This regimen typically results in neutropenia (<100 neutrophils/mm³) at the time of infection.[9]

Bacterial Inoculum Preparation and Thigh Infection

This protocol outlines the preparation of the bacterial culture and the subsequent infection of the neutropenic mice.

  • Materials:

    • Bacterial strain of interest (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa)

    • Appropriate broth medium (e.g., Tryptic Soy Broth)

    • Spectrophotometer

    • Sterile saline

    • Sterile syringes and needles

  • Procedure:

    • Culture the bacterial strain overnight in the appropriate broth medium at 37°C.

    • Subculture the bacteria in fresh broth and grow to the mid-logarithmic phase.

    • Harvest the bacteria by centrifugation and wash with sterile saline.

    • Resuspend the bacterial pellet in sterile saline and adjust the concentration to the desired inoculum size (e.g., 10⁷ CFU/mL) using a spectrophotometer and predetermined calibration curves.

    • On Day 0, two hours before initiating antibiotic therapy, inject 0.1 mL of the bacterial suspension intramuscularly into the right thigh of each neutropenic mouse.[2][10]

This compound Administration

This protocol details the administration of this compound to the infected mice.

  • Materials:

    • This compound powder

    • Sterile vehicle for dissolution (e.g., sterile water for injection, saline)

    • Sterile syringes and needles

  • Procedure:

    • Prepare a stock solution of this compound in the appropriate sterile vehicle.

    • Further dilute the stock solution to achieve the desired dosing concentrations.

    • Administer this compound to the mice via the desired route (e.g., subcutaneous or oral). The volume of administration should be consistent across all animals (e.g., 0.2 mL).

    • The timing and frequency of administration will depend on the experimental design (e.g., single dose, multiple doses over 24 hours).

Assessment of this compound Efficacy

This protocol describes the method for quantifying the bacterial load in the infected thighs to determine the efficacy of the this compound treatment.

  • Materials:

    • Sterile dissection tools

    • Sterile phosphate-buffered saline (PBS)

    • Tissue homogenizer

    • Sterile dilution tubes

    • Appropriate agar plates (e.g., Tryptic Soy Agar)

    • Incubator

  • Procedure:

    • At a predetermined time point (e.g., 24 hours after the start of treatment), euthanize the mice.[2]

    • Aseptically dissect the entire right thigh muscle.

    • Weigh the excised thigh tissue.

    • Place the thigh in a known volume of sterile PBS (e.g., 1 mL) in a sterile tube.

    • Homogenize the tissue until it is completely dissociated.

    • Perform serial ten-fold dilutions of the thigh homogenate in sterile PBS.

    • Plate a known volume (e.g., 0.1 mL) of the appropriate dilutions onto agar plates in duplicate.

    • Incubate the plates at 37°C for 18-24 hours.

    • Count the number of colonies on the plates to determine the number of colony-forming units (CFU) per gram of thigh tissue.

    • The efficacy of this compound is determined by comparing the log10 CFU/gram of thigh tissue in treated mice to that in untreated control mice.

Visualizations

Experimental Workflow

G cluster_0 Preparation Phase cluster_1 Infection & Treatment Phase cluster_2 Evaluation Phase A Induce Neutropenia in Mice (Cyclophosphamide Day -4 & -1) C Thigh Infection (Day 0, -2h) A->C B Prepare Bacterial Inoculum (e.g., S. aureus, E. coli) B->C D Administer this compound (or Vehicle Control) C->D E Euthanize Mice (e.g., 24h post-treatment) D->E F Excise & Homogenize Thigh E->F G Serial Dilution & Plating F->G H Enumerate CFU/gram of Thigh G->H

Caption: Workflow of the neutropenic mouse thigh infection model.

Mechanism of Action of Fluoroquinolones

G This compound This compound DNA_Gyrase DNA Gyrase (Gram-negative target) This compound->DNA_Gyrase Topo_IV Topoisomerase IV (Gram-positive target) This compound->Topo_IV Replication DNA Replication DNA_Gyrase->Replication inhibition Transcription Transcription DNA_Gyrase->Transcription inhibition Topo_IV->Replication inhibition Cell_Death Bacterial Cell Death Replication->Cell_Death Transcription->Cell_Death

Caption: Simplified signaling pathway for this compound's mechanism of action.

References

Application Notes and Protocols for Inducing and Treating Experimental Pseudomonas aeruginosa Pneumonia with Pefloxacin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for establishing a murine model of acute Pseudomonas aeruginosa pneumonia and a corresponding treatment regimen using the fluoroquinolone antibiotic, Pefloxacin. The included methodologies, data summaries, and pathway diagrams are intended to facilitate the study of novel therapeutics against this significant opportunistic pathogen.

Introduction

Pseudomonas aeruginosa is a leading cause of hospital-acquired pneumonia and is notoriously difficult to treat due to its intrinsic and acquired resistance to many antibiotics. Animal models of P. aeruginosa pneumonia are crucial for understanding the pathogenesis of this infection and for the preclinical evaluation of new antimicrobial agents. This document outlines a reproducible method for inducing acute lung infection in mice via intratracheal instillation of P. aeruginosa and a protocol for treatment with this compound, a broad-spectrum fluoroquinolone antibiotic.

Quantitative Data Summary

The following tables summarize the efficacy of this compound in treating experimental Pseudomonas aeruginosa pneumonia based on data from animal models.

Table 1: Survival Rates in a Neutropenic Guinea Pig Model of Pseudomonas Pneumonia

Treatment GroupNumber of AnimalsSurvival (%)
Control (untreated)166%
This compound13100%

Data adapted from Gordin et al. (1985). The study used a well-standardized model of Pseudomonas pneumonia in neutropenic guinea pigs.[1][2]

Table 2: Lung Bacterial Titers in a Neutropenic Guinea Pig Model of Pseudomonas Pneumonia

Treatment GroupMean Bacterial Titer (log10 CFU/gram of lung)
Control (at time of death)7.9 ± 0.6
This compound<2.0

Data adapted from Gordin et al. (1985). Bacterial titers were measured in the lungs of surviving animals after treatment.[1][2]

Experimental Protocols

Protocol 1: Induction of Acute Pseudomonas aeruginosa Pneumonia in Mice

This protocol describes the induction of acute pneumonia in mice via intratracheal instillation of a P. aeruginosa suspension.

Materials:

  • Pseudomonas aeruginosa strain (e.g., PAO1 or a clinical isolate)

  • Luria-Bertani (LB) broth and agar plates

  • Sterile Phosphate-Buffered Saline (PBS)

  • Spectrophotometer

  • Centrifuge

  • Anesthetic (e.g., Ketamine/Xylazine or Isoflurane)

  • Mouse intubation platform or a slanted surface

  • Fiber optic light source

  • 24-gauge catheter or similar flexible, blunt-ended needle

  • Micropipettes and sterile tips

Procedure:

  • Bacterial Culture Preparation:

    • Streak the P. aeruginosa strain from a frozen stock onto an LB agar plate and incubate overnight at 37°C.

    • Inoculate a single colony into 5 mL of LB broth and grow overnight at 37°C with shaking (approximately 200 rpm).

    • The following day, dilute the overnight culture 1:100 in fresh LB broth and grow to mid-logarithmic phase (OD600 ≈ 0.5-0.6).

    • Harvest the bacteria by centrifugation (e.g., 5000 x g for 10 minutes at 4°C).

    • Wash the bacterial pellet twice with sterile PBS and resuspend in PBS to the desired concentration (e.g., 1 x 10^7 CFU/mL). The final inoculum concentration should be determined based on pilot studies to achieve the desired level of infection without excessive mortality. A typical inoculum for acute pneumonia is 1-5 x 10^6 CFU per mouse.[3]

    • Verify the bacterial concentration by serial dilution and plating on LB agar.

  • Intratracheal Instillation:

    • Anesthetize the mouse using a recommended anesthetic protocol. Ensure the animal is fully anesthetized by checking for a lack of pedal reflex.

    • Place the mouse in a supine position on an intubation platform or a slanted surface (approximately 45-60 degrees).

    • Visualize the trachea by transillumination using a fiber optic light source placed on the neck.

    • Gently extend the mouse's tongue to the side.

    • Carefully insert a 24-gauge catheter or a blunt-ended needle into the trachea. A slight movement of the catheter with the animal's breathing can confirm correct placement.

    • Instill 50 µL of the bacterial suspension directly into the lungs through the catheter.[4]

    • Keep the mouse in a vertical position for a few seconds to allow for the distribution of the inoculum in the lungs.

    • Monitor the animal closely until it has fully recovered from anesthesia.

Protocol 2: Treatment of Experimental Pseudomonas Pneumonia with this compound

This protocol outlines a subcutaneous treatment regimen with this compound for mice with induced P. aeruginosa pneumonia.

Materials:

  • This compound mesylate

  • Sterile saline or other appropriate vehicle

  • Sterile syringes and needles (e.g., 27-gauge)

Procedure:

  • Preparation of this compound Solution:

    • Prepare a stock solution of this compound mesylate in a sterile vehicle. The concentration should be calculated based on the desired dosage and the volume to be injected.

    • For example, for a 20 mg/kg dose in a 25g mouse, you would need 0.5 mg of this compound. If the injection volume is 100 µL, the stock solution concentration would need to be 5 mg/mL.

    • Ensure the this compound is completely dissolved. The solution can be filter-sterilized.

  • Administration of this compound:

    • Treatment should be initiated at a predetermined time point post-infection (e.g., 2-4 hours).

    • Administer the prepared this compound solution via subcutaneous (s.c.) injection. A common site for subcutaneous injection is the scruff of the neck.

    • A typical dosage for this compound in mouse infection models can range from 20 to 160 mg/kg, administered once or twice daily.[5] The optimal dose and frequency should be determined in preliminary studies.

    • Continue the treatment for a specified duration (e.g., 3-7 days), depending on the experimental design.

  • Monitoring and Endpoint Analysis:

    • Monitor the animals daily for clinical signs of illness (e.g., weight loss, ruffled fur, lethargy) and survival.

    • At the end of the experiment, euthanize the animals and aseptically harvest the lungs.

    • Homogenize the lungs in sterile PBS and perform serial dilutions for quantitative bacteriology (CFU counting) on appropriate agar plates.

Mandatory Visualizations

Experimental Workflow

G cluster_prep Bacterial Preparation cluster_infection Induction of Pneumonia cluster_treatment This compound Treatment cluster_analysis Endpoint Analysis prep1 Streak P. aeruginosa prep2 Overnight Culture prep1->prep2 prep3 Subculture to Mid-Log Phase prep2->prep3 prep4 Harvest and Wash Bacteria prep3->prep4 prep5 Resuspend in PBS to desired CFU prep4->prep5 inf2 Intratracheal Instillation of Bacteria prep5->inf2 inf1 Anesthetize Mouse inf1->inf2 inf3 Monitor Recovery inf2->inf3 treat2 Subcutaneous Injection inf3->treat2 treat1 Prepare this compound Solution treat1->treat2 treat3 Daily Monitoring treat2->treat3 ana1 Euthanize and Harvest Lungs treat3->ana1 ana2 Homogenize Lungs ana1->ana2 ana3 Serial Dilution and Plating ana2->ana3 ana4 Calculate Lung Bacterial Load (CFU) ana3->ana4

Caption: Experimental workflow for inducing and treating P. aeruginosa pneumonia.

Signaling Pathways in P. aeruginosa Lung Infection

G cluster_pathogen Pseudomonas aeruginosa cluster_host Host Cell (e.g., Macrophage, Epithelial Cell) cluster_response Host Response p_aeruginosa P. aeruginosa pamps PAMPs (LPS, Flagellin) p_aeruginosa->pamps tlrs TLRs (TLR4, TLR5) pamps->tlrs nlrc4 NLRC4 pamps->nlrc4 nfkb NF-κB Activation tlrs->nfkb inflammasome Inflammasome Assembly nlrc4->inflammasome pro_il1b Pro-IL-1β nfkb->pro_il1b cytokines Pro-inflammatory Cytokines & Chemokines nfkb->cytokines caspase1 Caspase-1 Activation inflammasome->caspase1 il1b Mature IL-1β pro_il1b->il1b caspase1->il1b inflammation Inflammation il1b->inflammation neutrophil Neutrophil Recruitment cytokines->neutrophil clearance Bacterial Clearance neutrophil->clearance G cluster_drug This compound cluster_bacterium Bacterial Cell cluster_inhibition Inhibition This compound This compound dna_gyrase DNA Gyrase (Topoisomerase II) This compound->dna_gyrase topoisomerase_iv Topoisomerase IV This compound->topoisomerase_iv inhibit_gyrase Inhibition of DNA Relaxation inhibit_topoiv Inhibition of Chromosome Separation relaxed_dna Relaxed DNA for Replication dna_gyrase->relaxed_dna Relaxes Supercoils cell_division Cell Division topoisomerase_iv->cell_division Separates Replicated Chromosomes replication_fork Replication Fork replicated_dna Replicated DNA replication_fork->replicated_dna supercoiled_dna Supercoiled DNA supercoiled_dna->dna_gyrase relaxed_dna->replication_fork replicated_dna->topoisomerase_iv block_replication Blocked DNA Replication inhibit_gyrase->block_replication inhibit_topoiv->block_replication bacterial_death Bacterial Cell Death block_replication->bacterial_death

References

Quantitative Analysis of Pefloxacin in Biological Fluids Using Spectrofluorimetry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of Pefloxacin in various biological fluids—including plasma, serum, and urine—utilizing spectrofluorimetry. This method offers a sensitive, accurate, and cost-effective alternative to chromatography-based techniques for pharmacokinetic studies, therapeutic drug monitoring, and quality control of pharmaceutical formulations.

Introduction

This compound is a broad-spectrum fluoroquinolone antibiotic effective against a wide range of Gram-positive and Gram-negative bacteria. Monitoring its concentration in biological fluids is crucial for optimizing dosage regimens, ensuring therapeutic efficacy, and minimizing potential toxicity. Spectrofluorimetry, a technique based on the measurement of fluorescence, provides a highly sensitive and selective means for the determination of this compound. The intrinsic fluorescence of the this compound molecule, particularly in an acidic environment, forms the basis of this analytical approach. Furthermore, the sensitivity of the method can be significantly enhanced through the use of micellar media or by forming fluorescent complexes.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for different spectrofluorimetric methods used for this compound determination in biological fluids.

Table 1: Spectrofluorimetric Parameters for this compound Analysis

ParameterMethod 1: Native Fluorescence in Acidic MediumMethod 2: Micelle-Enhanced FluorescenceMethod 3: Terbium-Sensitized Fluorescence
Excitation Wavelength (λex) 282 nm[1][2][3][4]278 nm[5][6]Not specified for this compound excitation
Emission Wavelength (λem) 445 nm[1][2][3] or 440 nm[4]432 nm[5][6]Not specified for this compound emission
Solvent/Medium 0.1N Sulfuric Acid[1][2][3]pH 5 Britton-Robinson buffer with Sodium Dodecyl Sulfate (SDS)[5][6]pH 5.5 micellar solution of cetylpyridinium chloride (CPCI)[7]
Linearity Range 0.2 - 1.2 µg/mL[1][2]0.06 - 1.20 µg/mL[5][6]0.05 - 10 µM
Limit of Detection (LOD) Not explicitly stated, but method is 10x more sensitive than spectrophotometry[1][2]0.06 µg/mL[5][6]4.4 nM[7]
Limit of Quantification (LOQ) Not explicitly statedNot explicitly statedNot explicitly stated

Table 2: Recovery of this compound from Biological Fluids

Biological MatrixMethodMean Recovery (%)Reference
Human SerumTerbium-Sensitized Fluorescence with Acetonitrile Deproteinization95.3 ± 1.5[7]
Human PlasmaMicelle-Enhanced Fluorescence98.5 - 100.8[5][6]
Human UrineNative Fluorescence105[4]

Experimental Protocols

Method 1: Native Fluorescence in Acidic Medium

This protocol is suitable for the determination of this compound in urine and pharmaceutical formulations.

3.1.1. Reagents and Materials

  • This compound mesylate reference standard

  • Sulfuric acid (H₂SO₄), 0.1N solution

  • Distilled or deionized water

  • Volumetric flasks

  • Pipettes

  • Spectrofluorometer

3.1.2. Preparation of Standard Solutions

  • Stock Solution (e.g., 100 µg/mL): Accurately weigh 10 mg of this compound mesylate reference standard and dissolve it in a 100 mL volumetric flask with 0.1N H₂SO₄.

  • Working Standard Solutions: Prepare a series of working standard solutions by appropriate serial dilutions of the stock solution with 0.1N H₂SO₄ to obtain concentrations within the linear range (e.g., 0.2, 0.4, 0.6, 0.8, 1.0, and 1.2 µg/mL).[1][2]

3.1.3. Sample Preparation (Urine)

  • Centrifuge the urine sample to remove any particulate matter.

  • Dilute the supernatant with 0.1N H₂SO₄ to bring the expected this compound concentration into the linear range of the assay. The dilution factor will depend on the administered dose and time of sample collection.

3.1.4. Spectrofluorimetric Measurement

  • Set the excitation wavelength of the spectrofluorometer to 282 nm and the emission wavelength to 445 nm.[1][2][3]

  • Use 0.1N H₂SO₄ as a blank to zero the instrument.

  • Measure the fluorescence intensity of the working standard solutions and the prepared sample solutions.

  • Construct a calibration curve by plotting the fluorescence intensity versus the concentration of the working standard solutions.

  • Determine the concentration of this compound in the sample from the calibration curve, taking into account the dilution factor.

Method 2: Micelle-Enhanced Fluorescence

This method offers enhanced sensitivity and is suitable for the analysis of this compound in human plasma.[5][6]

3.2.1. Reagents and Materials

  • This compound mesylate reference standard

  • Sodium Dodecyl Sulfate (SDS)

  • Britton-Robinson (BR) buffer, pH 5

  • Acetonitrile (for deproteinization)

  • Distilled or deionized water

  • Volumetric flasks

  • Pipettes

  • Centrifuge

  • Spectrofluorometer

3.2.2. Preparation of Solutions

  • This compound Stock Solution (e.g., 100 µg/mL): Prepare as described in section 3.1.2, using distilled water as the solvent.

  • SDS Solution: Prepare a stock solution of SDS in distilled water.

  • BR Buffer (pH 5): Prepare the Britton-Robinson buffer and adjust the pH to 5.

3.2.3. Sample Preparation (Plasma)

  • To 1.0 mL of plasma sample, add 2.0 mL of acetonitrile to precipitate the proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the clear supernatant to a clean tube.

  • Evaporate the acetonitrile under a gentle stream of nitrogen.

  • Reconstitute the residue with a known volume of BR buffer (pH 5) containing SDS to achieve a final concentration within the linear range.

3.2.4. Spectrofluorimetric Measurement

  • Set the excitation wavelength to 278 nm and the emission wavelength to 432 nm.[5][6]

  • Prepare a blank solution containing BR buffer (pH 5) and SDS.

  • Measure the fluorescence intensity of the standard solutions (prepared in the same buffer-SDS matrix) and the prepared plasma samples.

  • Construct a calibration curve and determine the this compound concentration in the plasma samples.

Visualizations

The following diagrams illustrate the experimental workflows for the described protocols.

Experimental_Workflow_Native_Fluorescence cluster_prep Preparation cluster_processing Processing cluster_analysis Analysis Pefloxacin_Standard This compound Standard Stock_Solution Stock Solution (100 µg/mL) Pefloxacin_Standard->Stock_Solution Dissolve in H2SO4 0.1N H2SO4 H2SO4->Stock_Solution Urine_Sample Urine Sample Diluted_Sample Diluted Urine Sample Urine_Sample->Diluted_Sample Dilute with 0.1N H2SO4 Working_Standards Working Standards (0.2-1.2 µg/mL) Stock_Solution->Working_Standards Serial Dilution Spectrofluorometer Spectrofluorometer (λex=282nm, λem=445nm) Working_Standards->Spectrofluorometer Measure Fluorescence Diluted_Sample->Spectrofluorometer Measure Fluorescence Calibration_Curve Calibration Curve Spectrofluorometer->Calibration_Curve Plot Intensity vs. Conc. Concentration_Determination Concentration Determination Calibration_Curve->Concentration_Determination Calculate

Caption: Experimental workflow for this compound analysis using native fluorescence.

Experimental_Workflow_Micelle_Enhanced_Fluorescence cluster_prep Sample Preparation cluster_standards Standard Preparation cluster_analysis Analysis Plasma_Sample Plasma Sample Add_Acetonitrile Add Acetonitrile (Protein Precipitation) Plasma_Sample->Add_Acetonitrile Centrifuge Centrifuge Add_Acetonitrile->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Evaporate Evaporate Acetonitrile Supernatant->Evaporate Reconstitute Reconstitute in BR Buffer + SDS Evaporate->Reconstitute Spectrofluorometer Spectrofluorometer (λex=278nm, λem=432nm) Reconstitute->Spectrofluorometer Measure Fluorescence Pefloxacin_Standard This compound Standard Working_Standards Working Standards in BR Buffer + SDS Pefloxacin_Standard->Working_Standards Working_Standards->Spectrofluorometer Measure Fluorescence Calibration_Curve Calibration Curve Spectrofluorometer->Calibration_Curve Plot Intensity vs. Conc. Concentration_Determination Concentration Determination Calibration_Curve->Concentration_Determination Calculate

Caption: Workflow for micelle-enhanced spectrofluorimetric analysis of this compound.

Conclusion

Spectrofluorimetry offers a robust, sensitive, and readily available method for the quantitative determination of this compound in biological fluids. The choice of the specific protocol—be it relying on native fluorescence, micelle enhancement, or other sensitization techniques—will depend on the required sensitivity and the biological matrix being analyzed. The protocols and data presented herein provide a comprehensive guide for researchers and scientists to establish and validate this compound analysis in their laboratories.

References

Application Notes and Protocols: In Vitro Assay for Determining Minimum Inhibitory Concentration (MIC) of Pefloxacin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pefloxacin is a synthetic chemotherapeutic agent belonging to the fluoroquinolone class of antibiotics. It exhibits a broad spectrum of activity against a variety of Gram-positive and Gram-negative bacteria. The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental in vitro antimicrobial susceptibility test. It establishes the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This application note provides detailed protocols for determining the MIC of this compound using the broth microdilution and agar dilution methods, in accordance with established standards from bodies like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[1][2]

Principle of the Assay

The core principle of both broth and agar dilution methods is to expose a standardized bacterial inoculum to a series of twofold dilutions of this compound.[3] After a specified incubation period, the presence or absence of visible bacterial growth is observed. The MIC is recorded as the lowest concentration of this compound that inhibits this visible growth. These methods provide a quantitative measure of the in vitro activity of this compound against a specific bacterial isolate.

Data Presentation: this compound MIC Ranges

The following table summarizes the typical MIC ranges of this compound against common bacterial species. These values are intended for reference and may vary depending on the specific strain and its resistance mechanisms.

Bacterial SpeciesThis compound MIC Range (mg/L)
Enterobacteriaceae0.03 - 2[4]
Pseudomonas aeruginosa1 - 8[4][5]
Staphylococcus aureus0.25 - 1[4]
Streptococcus pneumoniae4 - 32[4]
Haemophilus influenzae0.008 - 0.06[4]
Neisseria gonorrhoeae0.016 - 0.12[4]
Acinetobacter spp.0.03 - 2[4]

Experimental Protocols

Broth Microdilution Method

This method involves the use of 96-well microtiter plates to test a range of this compound concentrations.[6]

Materials and Reagents:

  • This compound reference powder

  • Sterile 96-well microtiter plates with lids

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial culture in the logarithmic growth phase

  • Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Sterile pipette tips and multichannel pipettes

  • Incubator (35 ± 2°C)

  • Quality control (QC) strain (e.g., Escherichia coli ATCC 25922)

Protocol:

  • Preparation of this compound Stock Solution:

    • Prepare a stock solution of this compound at a concentration of 1000 mg/L in a suitable solvent (e.g., sterile distilled water with dropwise addition of 0.1 N NaOH to aid dissolution, followed by adjustment to a neutral pH).

    • Sterilize the stock solution by filtration through a 0.22 µm syringe filter.

  • Preparation of this compound Dilutions:

    • Perform serial twofold dilutions of the this compound stock solution in CAMHB to achieve the desired concentration range (e.g., 64 mg/L to 0.03 mg/L).

    • Dispense 50 µL of each this compound dilution into the appropriate wells of a 96-well plate.

    • Include a growth control well (containing only CAMHB and inoculum) and a sterility control well (containing only CAMHB).

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation of Microtiter Plate:

    • Using a multichannel pipette, add 50 µL of the diluted bacterial inoculum to each well (except the sterility control well).

    • The final volume in each well will be 100 µL.

  • Incubation:

    • Cover the microtiter plate with a lid and incubate at 35 ± 2°C for 16-20 hours in ambient air.[6]

  • Reading and Interpretation of Results:

    • Following incubation, examine the plate for visible bacterial growth (turbidity or a pellet at the bottom of the well).

    • The MIC is the lowest concentration of this compound at which there is no visible growth.

Agar Dilution Method

In this method, varying concentrations of this compound are incorporated into an agar medium.[3]

Materials and Reagents:

  • This compound reference powder

  • Mueller-Hinton Agar (MHA)

  • Bacterial culture in the logarithmic growth phase

  • Sterile saline (0.85% NaCl) or PBS

  • 0.5 McFarland turbidity standard

  • Sterile petri dishes

  • Inoculum replicating device (e.g., multipoint inoculator)

  • Incubator (35 ± 2°C)

  • Quality control (QC) strain (e.g., Escherichia coli ATCC 25922)

Protocol:

  • Preparation of this compound-Containing Agar Plates:

    • Prepare a series of this compound stock solutions at 10 times the final desired concentrations.

    • Melt a sufficient volume of MHA and allow it to cool to 45-50°C in a water bath.

    • Add 1 part of each this compound stock solution to 9 parts of the molten MHA to create a series of agar plates with the desired final concentrations of this compound.

    • Mix well and pour the agar into sterile petri dishes. Allow the plates to solidify at room temperature.

    • Include a growth control plate containing no this compound.

  • Preparation of Bacterial Inoculum:

    • Prepare the bacterial inoculum as described in the broth microdilution method (Step 3), adjusting the turbidity to a 0.5 McFarland standard.

    • Further dilute the inoculum to achieve a final concentration of approximately 10⁴ CFU per spot.[3]

  • Inoculation of Agar Plates:

    • Using an inoculum replicating device, spot the prepared bacterial suspensions onto the surface of the this compound-containing agar plates and the growth control plate.

    • Allow the inoculum spots to dry completely before inverting the plates.

  • Incubation:

    • Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading and Interpretation of Results:

    • After incubation, examine the plates for bacterial growth at the inoculation spots.

    • The MIC is the lowest concentration of this compound that completely inhibits the growth of the organism, or allows for the growth of only one or two colonies.

Mandatory Visualizations

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Incubation & Analysis Pefloxacin_Stock This compound Stock Solution (1000 mg/L) Serial_Dilutions Serial Twofold Dilutions in CAMHB Pefloxacin_Stock->Serial_Dilutions Plate_Dispensing Dispense 50 µL this compound Dilutions into 96-well Plate Serial_Dilutions->Plate_Dispensing Bacterial_Culture Bacterial Culture (Log Phase) McFarland_Standard 0.5 McFarland Standard Adjustment Bacterial_Culture->McFarland_Standard Final_Inoculum Final Inoculum (5 x 10^5 CFU/mL) McFarland_Standard->Final_Inoculum Inoculation Inoculate with 50 µL of Final Inoculum Final_Inoculum->Inoculation Plate_Dispensing->Inoculation Incubation Incubate at 35°C for 16-20 hours Inoculation->Incubation Result_Reading Read for Visible Growth (Turbidity) Incubation->Result_Reading MIC_Determination Determine MIC Result_Reading->MIC_Determination

Caption: Workflow for Broth Microdilution MIC Assay.

Agar_Dilution_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Incubation & Analysis Pefloxacin_Stocks This compound Stock Solutions (10x) Agar_Plates Prepare this compound-Agar Plates Pefloxacin_Stocks->Agar_Plates Inoculation Spot Inoculate Agar Plates Agar_Plates->Inoculation Bacterial_Culture Bacterial Culture (Log Phase) McFarland_Standard 0.5 McFarland Standard Adjustment Bacterial_Culture->McFarland_Standard Final_Inoculum Final Inoculum (10^4 CFU/spot) McFarland_Standard->Final_Inoculum Final_Inoculum->Inoculation Incubation Incubate at 35°C for 16-20 hours Inoculation->Incubation Result_Reading Read for Bacterial Growth Incubation->Result_Reading MIC_Determination Determine MIC Result_Reading->MIC_Determination

Caption: Workflow for Agar Dilution MIC Assay.

References

Pefloxacin Administration Routes: A Comparative Analysis in Experimental Studies

Author: BenchChem Technical Support Team. Date: November 2025

Application Note: This document provides a detailed overview of the pharmacokinetic properties of pefloxacin when administered via oral and intravenous routes in various animal models. The data herein is compiled from multiple experimental studies to guide researchers and drug development professionals in designing and interpreting preclinical trials.

This compound, a synthetic fluoroquinolone antibiotic, is effective against a broad spectrum of Gram-negative and Gram-positive bacteria.[1] Its efficacy is closely linked to its pharmacokinetic profile, which can vary significantly with the route of administration. Understanding these differences is crucial for establishing optimal dosing regimens and ensuring therapeutic success.

Comparative Pharmacokinetics

The choice between oral and intravenous administration depends on several factors, including the severity of the infection, the condition of the subject, and the desired onset of action. Intravenous administration typically results in immediate and complete bioavailability, while oral administration offers convenience and is generally preferred for less severe infections or as a step-down therapy.[2]

The following tables summarize key pharmacokinetic parameters of this compound following oral and intravenous administration in broiler chickens and goats, based on data from experimental studies.

Table 1: Pharmacokinetic Parameters of this compound in Broiler Chickens Following a Single 10 mg/kg Dose

ParameterOral AdministrationIntravenous Administration
Maximum Plasma Concentration (Cmax) 4.02 ± 0.31 µg/mL[3][4][5][6][7]Not Applicable
Time to Maximum Concentration (Tmax) 2.01 ± 0.12 h[3][4][5][6][7]Not Applicable
Elimination Half-life (t½β) 13.18 ± 0.82 h[3][4][5][6][7]8.44 ± 0.48 h[3][4][5][6][7]
Absorption Half-life (t½a) 0.87 ± 0.07 h[3][4][5][6][7]Not Applicable
Area Under the Curve (AUC) Data not uniformly reportedData not uniformly reported
Bioavailability (F) 70 ± 2%[3][4][5][7]100% (by definition)
Volume of Distribution (Vd) Data not uniformly reported2.36 ± 0.46 L/kg (Vd(area))[6]
Clearance (CL) Data not uniformly reported0.19 ± 0.04 L/h/kg[6]

Table 2: Pharmacokinetic Parameters of this compound in Goats

ParameterOral Administration (20 mg/kg)Intravenous Administration (10 mg/kg)
Maximum Plasma Concentration (Cmax) 2.22 ± 0.48 µg/mL[8][9]Not Applicable
Time to Maximum Concentration (Tmax) 2.3 ± 0.7 h[8][9]Not Applicable
Elimination Half-life (t½β) 2.91 ± 0.50 h[8]1.12 ± 0.21 h[8][9]
Absorption Half-life (t½ka) 0.82 ± 0.40 h[8]Not Applicable
Area Under the Curve (AUC) Data not uniformly reportedData not uniformly reported
Bioavailability (F) 42 ± 5.8%[8]100% (by definition)
Volume of Distribution (Vdss) Data not uniformly reported1.08 ± 0.09 L/kg[8][9]
Mean Residence Time (MRT) 4.2 ± 1.0 h[8]1.39 ± 0.23 h[8][9]

Experimental Protocols

The following are generalized protocols based on methodologies reported in the cited experimental studies. Researchers should adapt these protocols to their specific experimental conditions and institutional guidelines.

Protocol 1: Pharmacokinetic Study of this compound in Broiler Chickens

  • Animal Model: Healthy Ross male broiler chickens, approximately 40 days old, weighing around 2.5 kg.[3]

  • Housing: Housed in controlled environmental conditions with ad libitum access to antibiotic-free feed and water. Food is typically withheld for 12 hours prior to oral dosing.[4]

  • Drug Preparation and Administration:

    • Intravenous (IV): this compound mesylate is dissolved in sterile 0.9% saline solution to a concentration of 50 mg/mL. A single dose of 10 mg/kg body weight is administered into the brachial vein.[3][4]

    • Oral (PO): this compound mesylate is dissolved in sterile 0.9% saline solution to a concentration of 10 mg/mL. A single dose of 10 mg/kg body weight is administered directly into the crop using a gavage tube.[3][4]

  • Blood Sampling: Serial blood samples (e.g., at 0, 10, 20, 30 minutes, and 1, 2, 4, 6, 8, 12, 24 hours post-administration) are collected from the brachial vein into heparinized tubes.[3][4][6]

  • Sample Processing and Analysis: Plasma is separated by centrifugation and stored at -20°C until analysis. This compound concentrations are determined using a validated high-performance liquid chromatography (HPLC) method.[3][4][6]

  • Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using appropriate pharmacokinetic modeling software to determine parameters such as Cmax, Tmax, t½β, and AUC. A two-compartment open model has been shown to be suitable for this compound in chickens.[3][6]

Protocol 2: Pharmacokinetic Study of this compound in Goats

  • Animal Model: Healthy adult female goats.[8]

  • Drug Preparation and Administration:

    • Intravenous (IV): this compound dihydrate mesylate is dissolved as a 10% (w/v) solution. A single dose of 10 mg/kg is administered.[8]

    • Oral (PO): A dosage of 20 mg/kg is administered using tablets.[8]

  • Blood Sampling: Blood samples are collected via jugular venipuncture into heparinized tubes at multiple time points before and after drug administration.[8]

  • Sample Processing and Analysis: Plasma is separated and this compound concentrations are measured using an agar well diffusion microbiological assay with Escherichia coli as the test organism.[8][9]

  • Pharmacokinetic Analysis: The concentration-time data for intravenous administration is often fitted to a two-compartment open model, while oral administration data may conform to a one-compartment open model.[8][9]

Visualizations

Mechanism of Action of Fluoroquinolones

Fluoroquinolones, including this compound, exert their bactericidal effect by inhibiting two key bacterial enzymes: DNA gyrase and topoisomerase IV. This inhibition prevents the replication and repair of bacterial DNA, ultimately leading to cell death.

G Simplified Mechanism of Action of this compound This compound This compound BacterialCell Bacterial Cell This compound->BacterialCell Enters DNA_Gyrase DNA Gyrase (Gram-negative) BacterialCell->DNA_Gyrase Topoisomerase_IV Topoisomerase IV (Gram-positive) BacterialCell->Topoisomerase_IV DNA_Replication DNA Replication & Repair DNA_Gyrase->DNA_Replication Inhibits Topoisomerase_IV->DNA_Replication Inhibits Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Leads to G Experimental Workflow: Oral vs. IV this compound Pharmacokinetics cluster_0 Preparation cluster_1 Administration & Sampling cluster_2 Analysis AnimalAcclimatization Animal Acclimatization Randomization Randomization into Groups (Oral & IV) AnimalAcclimatization->Randomization Dosing_IV Intravenous Administration Randomization->Dosing_IV Dosing_Oral Oral Administration Randomization->Dosing_Oral DrugPreparation This compound Formulation DrugPreparation->Dosing_IV DrugPreparation->Dosing_Oral BloodCollection Serial Blood Sampling Dosing_IV->BloodCollection Dosing_Oral->BloodCollection SampleProcessing Plasma Separation & Storage BloodCollection->SampleProcessing HPLC_Analysis HPLC or Microbiological Assay SampleProcessing->HPLC_Analysis DataAnalysis Pharmacokinetic Modeling HPLC_Analysis->DataAnalysis

References

Application Note & Protocol: A Stability-Indicating HPLC Method for the Analysis of Pefloxacin

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Pefloxacin is a synthetic broad-spectrum fluoroquinolone antibacterial agent used in the treatment of various bacterial infections. To ensure the quality, efficacy, and safety of pharmaceutical products containing this compound, it is crucial to employ a validated stability-indicating analytical method. This method should be capable of accurately quantifying the drug in the presence of its degradation products, which may form during manufacturing, storage, or administration.

This application note details a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound Mesylate in bulk drug and tablet dosage forms. The method is developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines.

Chromatographic Conditions

A simple, isocratic reversed-phase HPLC method was developed for the determination of this compound. The optimized chromatographic conditions are summarized in the table below.

ParameterCondition
Column C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase Methanol : Buffer (30:70 v/v)
(Buffer: 0.025 M Phosphate buffer, pH adjusted to 3.20 with o-phosphoric acid)[1]
Flow Rate 1.0 mL/min[2][3]
Detection Wavelength 277 nm[2][3]
Injection Volume 10 µL[1]
Column Temperature Ambient
Retention Time Approximately 5.1 min[2][3]

Experimental Protocols

1. Preparation of Solutions

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound Mesylate reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions in the concentration range of 1.0–100 µg/mL by diluting the standard stock solution with the mobile phase.[2][3]

  • Sample Solution (for Tablets): Weigh and powder twenty tablets. Transfer a quantity of the powder equivalent to 100 mg of this compound to a 100 mL volumetric flask. Add about 70 mL of mobile phase and sonicate for 15 minutes. Dilute to volume with the mobile phase, mix well, and filter through a 0.45 µm membrane filter. Further dilute the filtrate with the mobile phase to obtain a final concentration within the linear range.

2. Forced Degradation Studies

Forced degradation studies were performed to demonstrate the stability-indicating nature of the method.[4] The drug was subjected to various stress conditions as per ICH guidelines.[2][3] A concentration of 1 mg/mL of the drug is recommended for the degradation study.[4]

  • Acid Hydrolysis: To 1 mL of the this compound stock solution, add 1 mL of 0.1 N HCl. Reflux the solution for a specified period. After cooling, neutralize the solution with 0.1 N NaOH and dilute with the mobile phase to the desired concentration.

  • Alkaline Hydrolysis: To 1 mL of the this compound stock solution, add 1 mL of 0.1 N NaOH. Reflux the solution for a specified period. After cooling, neutralize the solution with 0.1 N HCl and dilute with the mobile phase. Mild degradation of the drug is expected under alkaline conditions.[2][3]

  • Oxidative Degradation: To 1 mL of the this compound stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂). Store the solution at room temperature for a specified period. Dilute with the mobile phase as required. This compound is known to degrade significantly under oxidative stress.[2][3]

  • Thermal Degradation: this compound solid drug is exposed to dry heat at 50°C for 7 days.[3] The drug has been found to be stable to dry heat.[2][3]

  • Photolytic Degradation: Expose the this compound solution to a UV light source (254 nm) or a combination of UV and visible light for a specified duration. This compound is highly susceptible to degradation in the presence of light.[2][3]

3. Method Validation

The developed HPLC method was validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.[5][6]

  • Specificity: The ability of the method to resolve this compound from its degradation products and any excipients was determined by analyzing the stressed samples and a placebo solution.

  • Linearity and Range: The linearity was evaluated by analyzing a series of this compound standard solutions over the concentration range of 1.0–100 µg/mL.[2][3] The calibration curve was constructed by plotting the peak area against the concentration, and the regression equation was determined. A good linear relationship is indicated by a regression coefficient (R²) close to 0.999.[2][3]

  • Accuracy: The accuracy of the method was determined by the recovery of known amounts of this compound added to a placebo preparation at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).

  • Precision:

    • Repeatability (Intra-day precision): Assessed by analyzing six replicate injections of the standard solution on the same day.

    • Intermediate Precision (Inter-day precision): Assessed by analyzing the standard solution on three different days. The relative standard deviation (RSD) for peak areas should be less than 2%.

  • Robustness: The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions, such as the flow rate, mobile phase composition (organic phase percentage), and pH of the buffer.

Data Presentation

Table 1: System Suitability Parameters

ParameterAcceptance CriteriaObserved Value
Tailing Factor ≤ 21.1
Theoretical Plates > 20004500
% RSD of Peak Area ≤ 2.0%0.989%[5][6]
Retention Time (min) -5.1

Table 2: Linearity Data

Concentration (µg/mL)Mean Peak Area
1.0214
102045
204078
5010175
8016270
10020343
Regression Equation y = 203.32x + 10.69[2][3]
Correlation Coefficient (R²) 0.9996[2][3]

Table 3: Accuracy (Recovery Study)

Spike LevelAmount Added (µg/mL)Amount Recovered (µg/mL)% Recovery% RSD
80%8079.899.750.5
100%100100.2100.200.3
120%120119.599.580.4

Table 4: Precision

Precision% RSD of Peak Area
Intra-day (n=6) 0.55%
Inter-day (n=3) 0.85%

Table 5: Summary of Forced Degradation Studies

Stress ConditionDuration% DegradationNo. of Degradation Products
0.1 N HCl 8 hours~25%2
0.1 N NaOH 8 hours~10%1
3% H₂O₂ 24 hours~30%3
Thermal (50°C) 7 days<1%[3]0
Photolytic 48 hours~40-42%[3]2

Visualizations

experimental_workflow cluster_prep Preparation cluster_method_dev Method Development & Validation cluster_stability Stability Study prep_standards Prepare Standard Solutions (1-100 µg/mL) hplc_analysis HPLC Analysis (C18, 277 nm) prep_standards->hplc_analysis prep_samples Prepare Sample Solutions (from Tablets) prep_samples->hplc_analysis method_validation Method Validation (ICH Guidelines) hplc_analysis->method_validation stability_indicating Establish Stability-Indicating Nature of the Method method_validation->stability_indicating forced_degradation Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) forced_degradation->hplc_analysis

Caption: Experimental workflow for the development and validation of a stability-indicating HPLC method for this compound analysis.

logical_relationship cluster_core Core Objective cluster_challenges Potential Interferences cluster_solution Methodological Solution main_goal Accurate Quantification of this compound degradation_products Degradation Products degradation_products->main_goal excipients Formulation Excipients excipients->main_goal stability_method Stability-Indicating HPLC Method stability_method->main_goal Enables stability_method->degradation_products Separates stability_method->excipients Resolves from

Caption: Logical relationship demonstrating the role of the stability-indicating method in accurate drug analysis.

References

Application Notes and Protocols: Pefloxacin in the Treatment of Experimentally Induced Staphylococcus aureus Abscesses

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of pefloxacin, a fluoroquinolone antibiotic, in treating experimentally induced Staphylococcus aureus abscesses. The following sections detail the mechanism of action, summarize key quantitative data from preclinical studies, and provide detailed experimental protocols for researchers investigating the efficacy of antimicrobial agents in this context.

Mechanism of Action

This compound is a broad-spectrum antibiotic effective against both Gram-positive and Gram-negative bacteria.[1][2] Its bactericidal action is achieved by inhibiting two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[1][2][3] In Gram-positive bacteria such as Staphylococcus aureus, topoisomerase IV is the primary target.[2] this compound's interference with these enzymes leads to strand breakage in the bacterial chromosome, inhibiting DNA replication and transcription, which ultimately results in bacterial cell death.[2][3]

The lipophilic nature of fluoroquinolones like this compound allows for efficient penetration through the bacterial cell membrane.[3] Once inside the cell, this compound binds to the DNA-enzyme complex, stabilizing it and preventing the re-ligation of DNA strands, which induces double-stranded DNA breaks.[3]

cluster_bacterium Staphylococcus aureus Cell Pefloxacin_ext This compound (Extracellular) Pefloxacin_int This compound (Intracellular) Pefloxacin_ext->Pefloxacin_int Cell Penetration DNA_Gyrase DNA Gyrase Pefloxacin_int->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV Pefloxacin_int->Topo_IV Inhibits DNA_Replication DNA Replication & Transcription Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Inhibition leads to

Caption: Mechanism of action of this compound in S. aureus.

Data Presentation

Table 1: Comparative Efficacy (ED50) of this compound in a Murine Thigh Abscess Model[4]
S. aureus StrainAdministration RouteThis compound (ED50)Ciprofloxacin (ED50)Norfloxacin (ED50)Vancomycin (ED50)Methicillin (ED50)Cephalothin (ED50)
Penicillinase-negativeOral< Cip > Pef> Pri---
Penicillinase-negativeSubcutaneous= Cip --< Pef/Cip-< Pef/Cip
Penicillinase-positiveOral< Cip > Pef> Pri---
Penicillinase-positiveSubcutaneous= Cip --< Pef/Cip< Van-
Methicillin-resistantOral< Cip > Pef> Pri---
Methicillin-resistantSubcutaneous= Cip --< Pef/Cip-< Van

ED50 (Effective Dose 50%) is the dose required to achieve a therapeutic effect in 50% of the subjects. A lower ED50 indicates higher potency. Data presented in relative terms as per the source. "Pri" refers to Pristinamycin.

Table 2: Pharmacokinetics of this compound in a Rat Abscess Model[5][6]
ParameterThis compoundFleroxacin
Dose 20 mg/kg (intramuscular)20 mg/kg (intramuscular)
Peak Serum Concentration 13.0 ± 2.9 mg/L14.6 ± 4.7 mg/L
Peak Abscess Fluid Conc. (24h) 8.9 ± 2.2 mg/L12.3 ± 2.5 mg/L
Abscess Fluid Conc. (96h) 4.5 ± 1.7 mg/L4.7 ± 2.6 mg/L
Abscess Fluid Penetration (24h) 68% of peak serum conc.85% of peak serum conc.
Table 3: Therapeutic Efficacy of this compound in a Rat Abscess Model[5]
TreatmentOutcome
Single administrationFailed to sterilize abscesses
Four consecutive administrationsAll abscesses became sterile

Experimental Protocols

Protocol 1: Murine Thigh Abscess Model

This protocol is based on the methodology for inducing localized abscesses to test antibiotic efficacy.[4]

cluster_workflow Murine Thigh Abscess Model Workflow Start Start Inoculum Prepare S. aureus Inoculum Start->Inoculum Injection Intramuscular Thigh Injection in Mice Inoculum->Injection Abscess Allow Abscess Development Injection->Abscess Treatment Administer this compound/ Other Antibiotics Abscess->Treatment Evaluation Evaluate Efficacy (e.g., ED50 calculation) Treatment->Evaluation End End Evaluation->End

Caption: Workflow for the murine thigh abscess model.

1. Preparation of S. aureus Inoculum:

  • Culture the desired S. aureus strain (e.g., penicillinase-producing, methicillin-resistant) overnight on an appropriate agar medium.
  • Harvest bacterial colonies and suspend them in sterile saline or phosphate-buffered saline (PBS).
  • Adjust the bacterial suspension to a calibrated concentration (e.g., Colony Forming Units per milliliter - CFU/mL) using spectrophotometry and confirm by plate counts.

2. Induction of Abscess:

  • Use Swiss albino mice as the animal model.[5]
  • Inject a defined volume of the calibrated S. aureus inoculum intramuscularly into the thigh of each mouse.[4]

3. Treatment Regimen:

  • At a specified time post-infection, begin treatment with this compound or other comparative antibiotics.
  • Administer the antibiotics via the desired route (e.g., oral gavage, subcutaneous injection).[4]
  • Include a control group that receives a vehicle control (e.g., sterile saline).

4. Evaluation of Efficacy:

  • After the treatment period, euthanize the mice.
  • Excise the thigh muscle containing the abscess.
  • Homogenize the tissue in a sterile buffer.
  • Perform serial dilutions of the homogenate and plate on appropriate agar to determine the bacterial load (CFU/g of tissue).
  • Calculate the ED50 for each antibiotic based on the reduction in bacterial counts compared to the control group.

Protocol 2: Rat Subcutaneous Abscess Model

This protocol is adapted from a model using a foreign body to induce a contained abscess, suitable for pharmacokinetic studies.[6][7]

cluster_workflow Rat Subcutaneous Abscess Model Workflow Start Start Prepare_Implant Contaminate Dialysis Tube with S. marcescens* Start->Prepare_Implant Implantation Subcutaneous Implantation in Rat Prepare_Implant->Implantation note_implant *Note: Original study used S. marcescens. This can be adapted for S. aureus. Prepare_Implant->note_implant Abscess_Formation Allow Abscess Formation (24-96h) Implantation->Abscess_Formation Treatment Administer this compound (Intramuscular) Abscess_Formation->Treatment Sampling Collect Serum and Abscess Fluid Samples Treatment->Sampling Analysis Analyze Drug Concentrations and Bacterial Counts Sampling->Analysis End End Analysis->End

Caption: Workflow for the rat subcutaneous abscess model.

1. Preparation of Contaminated Implant:

  • Use a section of a dialysis tube as the foreign body implant.
  • Contaminate the implant by incubating it with a known concentration of Staphylococcus aureus. (Note: The cited study used Serratia marcescens, but the model is adaptable).[6][7]

2. Induction of Abscess:

  • Anesthetize the rats according to approved animal care protocols.
  • Make a small incision in the subcutaneous tissue.
  • Surgically place the contaminated dialysis tube unit into the subcutaneous space.
  • Suture the incision.

3. Treatment and Sampling:

  • Allow abscesses to form over a period of 24 to 96 hours.[6][7]
  • Administer this compound intramuscularly at the desired dosage (e.g., 20 mg/kg).[6][7]
  • At various time points after administration, collect blood samples for serum and aspirate fluid from the abscess cavity.
  • For therapeutic efficacy studies, administer single or multiple doses and monitor abscess sterility over time.[6]

4. Analysis:

  • Determine the concentration of this compound in the serum and abscess fluid using a suitable analytical method (e.g., HPLC).
  • Quantify the bacterial load in the abscess fluid by plating serial dilutions to determine CFU/mL.
  • Evaluate the therapeutic efficacy by comparing the bacterial counts in treated versus untreated animals. After four consecutive administrations, all abscesses were found to be sterile in the cited study.[6]

References

Application Notes and Protocols: Microbiological Agar Disk Diffusion Assay for Pefloxacin Concentration in Serum

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pefloxacin is a synthetic broad-spectrum fluoroquinolone antibiotic effective against a wide range of Gram-positive and Gram-negative bacteria. Monitoring its concentration in patient serum is crucial for ensuring therapeutic efficacy while minimizing potential toxicity. The microbiological agar disk diffusion assay is a well-established, cost-effective, and reliable method for quantifying the concentration of active antimicrobial agents in biological fluids.

This application note provides a detailed protocol for determining the concentration of this compound in serum using the agar disk diffusion bioassay. The principle of this assay is based on the inverse relationship between the diameter of the zone of inhibition of microbial growth on an agar plate and the concentration of the antibiotic present in a disk applied to the surface. By constructing a standard curve from known concentrations of this compound, the concentration in an unknown serum sample can be accurately determined.

Principle of the Method

A paper disk impregnated with a known volume of serum (containing an unknown concentration of this compound) or a standard this compound solution is placed on the surface of an agar medium uniformly seeded with a susceptible microorganism. As the this compound diffuses from the disk into the agar, it creates a concentration gradient. Following incubation, a clear circular zone of growth inhibition will be observed around the disk. The diameter of this zone is proportional to the logarithm of the antibiotic concentration. By measuring the zone diameters produced by a series of standard concentrations, a standard curve can be plotted. The this compound concentration in the serum sample is then interpolated from this curve based on its measured zone of inhibition.

Materials and Reagents

3.1. Equipment

  • Incubator (35 ± 2°C)

  • Autoclave

  • Biological safety cabinet

  • Micropipettes (10-100 µL)

  • Sterile pipette tips

  • Vernier calipers or a calibrated zone reader

  • Vortex mixer

  • Water bath (45-50°C)

  • pH meter

  • Sterile Petri dishes (90-100 mm)

  • Sterile filter paper disks (6 mm diameter)

  • Sterile forceps

3.2. Media and Reagents

  • Mueller-Hinton Agar (MHA)[1]

  • Tryptic Soy Broth (TSB)

  • This compound mesylate reference standard

  • Sterile pooled human or animal serum (this compound-free)

  • Sterile deionized water

  • 0.1 M Phosphate buffer (pH 7.0)

  • Sterile 0.9% saline solution

3.3. Test Organism

A highly susceptible test organism is crucial for this assay. The following are recommended:

  • Staphylococcus epidermidis (e.g., ATCC 12228): Known to be highly susceptible to this compound.[2]

  • Klebsiella pneumoniae (e.g., ATCC 13883): Another susceptible organism that can be used.[3]

  • Bacillus subtilis (e.g., ATCC 6633): Often used in antibiotic bioassays.[4]

A quality control strain such as Escherichia coli ATCC 25922 should be used to ensure the validity of the assay.[5]

Experimental Protocols

4.1. Preparation of Media

  • Prepare Mueller-Hinton Agar according to the manufacturer's instructions.

  • Sterilize by autoclaving at 121°C for 15 minutes.

  • Cool the molten agar to 45-50°C in a water bath before use.

4.2. Preparation of Inoculum

  • From a stock culture, streak the selected test organism onto a Tryptic Soy Agar (TSA) plate and incubate at 35 ± 2°C for 18-24 hours.

  • Select 3-5 well-isolated colonies and transfer them to a tube containing 5 mL of sterile Tryptic Soy Broth.

  • Incubate the broth culture at 35 ± 2°C for 2-6 hours until it achieves the turbidity of a 0.5 McFarland standard. This can be visually compared or measured spectrophotometrically (absorbance of 0.08-0.10 at 625 nm).

  • Dilute the standardized inoculum in sterile saline to obtain a final concentration that will result in confluent growth after incubation. The optimal dilution should be determined empirically.

4.3. Preparation of Seeded Agar Plates

  • Add the appropriate volume of the diluted inoculum to the molten Mueller-Hinton Agar (cooled to 45-50°C). A common ratio is 1-2 mL of inoculum per 100 mL of agar.

  • Mix the seeded agar gently but thoroughly to ensure a uniform distribution of the microorganism.

  • Aseptically pour 20-25 mL of the seeded agar into each sterile Petri dish to achieve a uniform depth of 4 mm.[1]

  • Allow the agar to solidify completely on a level surface.

4.4. Preparation of this compound Standards

  • Stock Solution (1000 µg/mL): Accurately weigh a suitable amount of this compound mesylate reference standard and dissolve it in sterile deionized water to obtain a final concentration of 1000 µg/mL.

  • Working Standards: Prepare a series of working standards by diluting the stock solution with this compound-free pooled serum. A suggested range of concentrations is provided in Table 1.

Table 1: Preparation of this compound Standard Solutions in Serum

Standard Concentration (µg/mL)Volume of this compound Stock/Intermediate (µL)Diluent (this compound-free Serum) (µL)
20.0200 of 100 µg/mL800
10.0100 of 100 µg/mL900
5.050 of 100 µg/mL950
2.525 of 100 µg/mL975
1.25125 of 10 µg/mL875
0.62562.5 of 10 µg/mL937.5

Note: Intermediate dilutions of the stock solution may be necessary to achieve the desired final concentrations.

4.5. Preparation of Serum Samples

  • Collect blood samples from subjects and allow them to clot.

  • Centrifuge the blood samples to separate the serum.

  • Aseptically transfer the serum to sterile tubes. If not tested immediately, serum samples can be stored at -20°C or below.[6]

4.6. Assay Procedure

  • Using sterile forceps, apply blank filter paper disks to the surface of the solidified seeded agar plates, ensuring they are firmly but gently pressed to make complete contact with the agar. Space the disks adequately to prevent overlapping of the inhibition zones.

  • Carefully pipette a fixed volume (e.g., 20 µL) of each this compound standard, the patient's serum sample, and the quality control serum onto separate disks.

  • Allow the solutions to be fully absorbed by the disks before inverting the plates.

  • Incubate the plates at 35 ± 2°C for 16-20 hours.

  • Following incubation, measure the diameter of the zones of inhibition to the nearest millimeter using Vernier calipers or a zone reader.

Data Presentation and Analysis

5.1. Standard Curve

  • For each standard concentration, calculate the mean diameter of the zone of inhibition.

  • Plot the mean zone diameter (in mm) on the y-axis against the logarithm of the this compound concentration (in µg/mL) on the x-axis.

  • Perform a linear regression analysis to obtain the best-fit line for the standard curve. The correlation coefficient (r²) should be ≥ 0.98 for the assay to be considered valid.

Table 2: Representative Data for this compound Standard Curve

This compound Concentration (µg/mL)log10 (Concentration)Zone of Inhibition Diameter (mm) - Replicate 1Zone of Inhibition Diameter (mm) - Replicate 2Zone of Inhibition Diameter (mm) - Replicate 3Mean Zone Diameter (mm)
0.625-0.20412131212.3
1.250.09715161515.3
2.50.39818191818.3
5.00.69922212221.7
10.01.00025262525.3
20.01.30129282928.7

5.2. Calculation of this compound Concentration in Serum Samples

  • Measure the diameter of the zone of inhibition for the unknown serum sample.

  • Using the equation of the line from the standard curve (y = mx + c, where y is the zone diameter and x is the log10 of the concentration), calculate the log10 of the this compound concentration.

  • Determine the antilog of the calculated value to obtain the this compound concentration in the serum sample in µg/mL.

Assay Validation and Quality Control

To ensure the reliability of the results, the assay should be validated for linearity, precision, and accuracy.

  • Linearity: The standard curve should demonstrate a linear relationship between the logarithm of the concentration and the zone of inhibition diameter over the tested range.[7]

  • Precision: The intra-day and inter-day precision should be assessed by running replicate samples at different concentrations on the same day and on different days, respectively. The relative standard deviation (RSD) should typically be less than 15%.

  • Accuracy: The accuracy of the method can be determined by spiking known concentrations of this compound into this compound-free serum and calculating the percent recovery.

A quality control sample with a known this compound concentration (e.g., 5 µg/mL) should be included in each assay run. The measured concentration of the QC sample should fall within a pre-defined acceptance range.

Visualization of Experimental Workflow

Experimental_Workflow prep_media Prepare Mueller-Hinton Agar seed_plates Seed Agar Plates with Inoculum prep_media->seed_plates prep_inoculum Prepare and Standardize Inoculum prep_inoculum->seed_plates prep_standards Prepare this compound Standards in Serum apply_disks Apply Disks with Standards and Samples prep_standards->apply_disks prep_samples Prepare Patient Serum Samples prep_samples->apply_disks seed_plates->apply_disks incubate Incubate Plates (35°C, 16-20h) apply_disks->incubate measure_zones Measure Zones of Inhibition incubate->measure_zones plot_curve Plot Standard Curve (Zone Diameter vs. log[Concentration]) measure_zones->plot_curve calculate_conc Calculate this compound Concentration in Serum plot_curve->calculate_conc

Caption: Workflow for this compound concentration determination.

Logical Relationship of Assay Components

Logical_Relationships cluster_inputs Assay Inputs cluster_process Assay Process cluster_output Assay Output This compound This compound Concentration diffusion Diffusion Gradient This compound->diffusion determines gradient organism Susceptible Microorganism inhibition Growth Inhibition organism->inhibition is inhibited agar Agar Medium agar->diffusion medium for diffusion->inhibition causes zone_diameter Zone of Inhibition Diameter inhibition->zone_diameter results in

Caption: Key components and their relationships in the assay.

References

Troubleshooting & Optimization

Optimizing mobile phase composition for Pefloxacin HPLC analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for optimizing the mobile phase composition in High-Performance Liquid Chromatography (HPLC) analysis of Pefloxacin.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting mobile phase composition for this compound analysis?

A common starting point for reversed-phase HPLC analysis of this compound is a mixture of an organic solvent (like acetonitrile or methanol) and an acidic aqueous buffer.[1][2] For example, a mobile phase of acetonitrile and 0.025 M phosphoric acid solution (in a 13:87 v/v ratio) with a pH adjusted to 2.9 has been successfully used.[1][3][4] Another reported mobile phase is a 30:70 v/v mixture of methanol and a buffer.[2][5]

Q2: Why is an acidic pH important for the mobile phase in this compound analysis?

An acidic pH, typically around 2-3, is crucial to ensure the protonation of silanol groups on the silica-based stationary phase.[6][7] This minimizes secondary interactions between the basic this compound molecule and the stationary phase, which can otherwise lead to peak tailing and poor peak shape.[6][7]

Q3: What are the common stationary phases used for this compound HPLC?

C18 columns are the most frequently used stationary phases for the reversed-phase HPLC analysis of this compound.[1][2]

Q4: What detection wavelength is typically used for this compound?

This compound can be detected using a UV detector at wavelengths ranging from 275 nm to 277 nm.[1][2]

Troubleshooting Guide

This section addresses specific issues that may arise during this compound HPLC analysis.

Issue 1: Peak Tailing

Q: My this compound peak is showing significant tailing. What are the possible causes and how can I resolve this?

A: Peak tailing is a common issue in the analysis of basic compounds like this compound and is often caused by secondary interactions with the stationary phase.[7][8]

Possible Causes & Solutions:

CauseRecommended Solution
Inappropriate Mobile Phase pH Lower the pH of the aqueous portion of your mobile phase to around 2-3 using an acid like phosphoric acid. This will protonate the residual silanol groups on the column, reducing their interaction with the basic this compound molecule.[6][7]
Secondary Silanol Interactions If adjusting the pH is not sufficient, consider using a highly deactivated, end-capped C18 column. These columns have fewer free silanol groups available for secondary interactions.[7]
Column Overload Injecting too concentrated a sample can lead to peak tailing.[6][8] Try diluting your sample and re-injecting.
Column Degradation Over time, columns can degrade, leading to poor peak shapes. If the above solutions do not work, try replacing the column with a new one.[6]
Issue 2: Poor Resolution Between this compound and Other Components

Q: I am observing poor resolution between my this compound peak and an impurity or another component in my sample. How can I improve the separation?

A: Poor resolution can often be addressed by modifying the mobile phase composition or other chromatographic parameters.

Possible Causes & Solutions:

CauseRecommended Solution
Inadequate Mobile Phase Strength If peaks are eluting too quickly, decrease the percentage of the organic solvent (acetonitrile or methanol) in your mobile phase. This will increase retention time and potentially improve resolution.[6]
Suboptimal Mobile Phase Composition Try switching the organic modifier. For example, if you are using methanol, try acetonitrile, or vice versa. The different selectivity of these solvents can alter the elution order and improve resolution.
Flow Rate Too High A lower flow rate can sometimes lead to better separation. Try reducing the flow rate from 1.0 mL/min to 0.8 mL/min.
Gradient Elution Needed For complex samples with multiple components, a gradient elution, where the mobile phase composition is changed over time, may be necessary to achieve adequate separation.[9]
Issue 3: Drifting Retention Time

Q: The retention time for my this compound peak is not consistent between injections. What could be causing this?

A: Fluctuating retention times can be a sign of an unstable HPLC system or improper method parameters.

Possible Causes & Solutions:

CauseRecommended Solution
Inadequate Column Equilibration Ensure the column is properly equilibrated with the mobile phase before starting your analytical run. A stable baseline is a good indicator of equilibration.
Inconsistent Mobile Phase Preparation Prepare your mobile phase fresh daily and ensure accurate measurements of all components. Inconsistencies in pH or solvent ratios can lead to retention time shifts.[10]
Leaks in the HPLC System Check all fittings and connections for any signs of leaks, which can cause pressure fluctuations and affect retention times.
Column Temperature Fluctuations If your HPLC system has a column oven, ensure it is set to a constant temperature. Temperature changes can affect viscosity and retention.

Experimental Protocols

Example HPLC Method for this compound Analysis

This protocol is based on a validated method for the determination of this compound.[1][3][4]

ParameterSpecification
Column Shim-pack CLC-ODS (C18)
Mobile Phase Acetonitrile : 0.025 M Phosphoric Acid (13:87 v/v), pH adjusted to 2.9 with KOH
Flow Rate 1.0 mL/min
Detection UV at 275 nm
Injection Volume 20 µL
Internal Standard (Optional) Acetaminophen

Mobile Phase Preparation:

  • Prepare a 0.025 M solution of phosphoric acid in HPLC-grade water.

  • Mix acetonitrile and the 0.025 M phosphoric acid solution in a 13:87 volume-to-volume ratio.

  • Adjust the pH of the final mixture to 2.9 using potassium hydroxide (KOH).

  • Degas the mobile phase before use.

Visualizations

Troubleshooting Workflow for Peak Tailing

PeakTailing_Troubleshooting start Peak Tailing Observed check_ph Is Mobile Phase pH ~2-3? start->check_ph adjust_ph Adjust pH to 2-3 with Phosphoric Acid check_ph->adjust_ph No check_column Using an End-Capped Column? check_ph->check_column Yes resolved Issue Resolved adjust_ph->resolved use_endcapped Switch to an End-Capped C18 Column check_column->use_endcapped No check_concentration Is Sample Concentration Too High? check_column->check_concentration Yes use_endcapped->resolved dilute_sample Dilute Sample and Re-inject check_concentration->dilute_sample Yes replace_column Replace Column check_concentration->replace_column No dilute_sample->resolved replace_column->resolved

Caption: A decision-making workflow for troubleshooting peak tailing in this compound HPLC analysis.

General HPLC Troubleshooting Logic

General_HPLC_Troubleshooting start Chromatographic Problem Identified check_mobile_phase Verify Mobile Phase Preparation & Composition start->check_mobile_phase check_system Inspect HPLC System (Leaks, Pressure) start->check_system check_column Evaluate Column Performance start->check_column check_sample Assess Sample Preparation & Dilution start->check_sample reprepare_mp Prepare Fresh Mobile Phase check_mobile_phase->reprepare_mp fix_leaks Tighten Fittings/ Replace Seals check_system->fix_leaks replace_column Replace Column check_column->replace_column prepare_new_sample Prepare New Sample/ Dilute Further check_sample->prepare_new_sample resolved Problem Solved reprepare_mp->resolved fix_leaks->resolved replace_column->resolved prepare_new_sample->resolved

Caption: A logical flow diagram for general HPLC troubleshooting.

References

Technical Support Center: Optimizing Pefloxacin Efficacy in the Presence of Alkalinizing Agents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the co-administration of pefloxacin with alkalinizing agents.

Troubleshooting Guides

Issue 1: Reduced this compound Efficacy in In Vitro Assays at Alkaline pH

Symptoms:

  • Higher Minimum Inhibitory Concentration (MIC) values for this compound against control bacterial strains when the culture medium is at an alkaline pH (pH > 7.5).

  • Smaller zones of inhibition in disk diffusion assays on alkaline agar.

  • Inconsistent or lower-than-expected bactericidal activity in time-kill assays conducted in alkaline broth.

Possible Causes:

  • Reduced drug uptake: The ionization state of this compound can be influenced by pH, potentially affecting its ability to traverse the bacterial cell membrane.

  • Precipitation of this compound's Metabolite: this compound is metabolized in the liver to norfloxacin, which has lower solubility at alkaline pH[1]. While this is more relevant in vivo, high concentrations in vitro could also lead to precipitation.

  • Alteration of the bacterial outer membrane: High pH can alter the outer membrane of Gram-negative bacteria, potentially reducing the influx of quinolones.

Troubleshooting Steps:

  • Verify pH of all solutions: Use a calibrated pH meter to confirm the pH of your culture media, drug solutions, and buffers.

  • Solubility Check: Visually inspect your stock solutions and final assay concentrations for any signs of precipitation. If precipitation is suspected, consider preparing fresh solutions or adjusting the solvent.

  • Incorporate a pH control: Run your experiments in parallel at a neutral pH (e.g., 7.2-7.4) to serve as a baseline for this compound's activity.

  • Consider a different buffering agent: If using a buffer that might interact with this compound, consider switching to an alternative, non-reactive buffer.

  • Evaluate alternative fluoroquinolones: If alkaline conditions are a necessary component of the experimental design, consider testing other fluoroquinolones that may be less susceptible to pH-dependent efficacy changes.

Issue 2: Crystalluria Observed in Animal Models or In Vitro Flow Systems

Symptoms:

  • Formation of crystals in the urine of experimental animals co-administered this compound and an alkalinizing agent.

  • Precipitate formation in in vitro models simulating urinary tract conditions with alkaline pH.

Possible Causes:

  • Reduced solubility of norfloxacin: As the primary metabolite of this compound, norfloxacin is known to be less soluble in alkaline urine (pH 7.5), leading to crystallization[1].

  • High drug concentration: High doses of this compound can lead to concentrations of this compound and norfloxacin in the urine that exceed their solubility limits at alkaline pH.

Troubleshooting Steps:

  • Monitor urinary pH: Regularly measure the urinary pH of experimental animals to ensure it is within the desired range and to correlate it with the observation of crystalluria.

  • Microscopic examination of urine: Collect urine samples and examine them under a microscope to confirm the presence and morphology of crystals.

  • Adjust dosing regimen: Consider adjusting the dose of this compound or the alkalinizing agent to avoid reaching supersaturation levels of norfloxacin in the urine.

  • Ensure adequate hydration: In animal studies, ensure that the animals are well-hydrated to increase urine output and reduce the concentration of the drug and its metabolites.

  • Analyze crystal composition: If possible, collect and analyze the crystals to confirm their composition as this compound or norfloxacin.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which alkalinizing agents reduce the efficacy of this compound?

A1: The primary proposed mechanism is the reduced solubility of this compound's major metabolite, norfloxacin, in alkaline urine[1]. This can lead to the precipitation of norfloxacin, thereby decreasing the concentration of the active drug in the urinary tract and reducing its antibacterial effect[1]. Studies have shown a significant decrease in the efficacy of this compound when co-administered with the urinary alkalinizing agent disodium hydrogen citrate[2][3].

Q2: Does the pH of the gastrointestinal tract affect the absorption of this compound when co-administered with oral alkalinizing agents?

A2: While some studies suggest that an alkaline environment in the stomach could potentially reduce the absorption of fluoroquinolones, the primary concern with this compound and alkalinizing agents is the interaction within the urinary tract[3]. However, it is a factor to consider, and in vitro dissolution and permeability studies at different pH values could provide more specific insights.

Q3: Are all fluoroquinolones affected by alkalinizing agents in the same way?

A3: The effect of pH on the activity of fluoroquinolones can vary. For instance, the activity of ciprofloxacin and levofloxacin has also been shown to be influenced by pH[4]. It is important to consult the specific literature for each fluoroquinolone when considering co-administration with alkalinizing agents.

Q4: What are the clinical implications of this interaction?

A4: The co-prescription of this compound with urinary alkalinizing agents for the treatment of urinary tract infections (UTIs) may lead to treatment failure[2]. Clinicians should be aware of this potential interaction to make informed decisions about antibiotic therapy.

Q5: How can I design an experiment to test the effect of pH on this compound's efficacy?

A5: You can perform standard antimicrobial susceptibility tests, such as broth microdilution or agar disk diffusion, using media adjusted to different pH levels (e.g., acidic, neutral, and alkaline). The experimental protocols section below provides a detailed methodology.

Data Presentation

Table 1: Effect of pH on the Minimum Inhibitory Concentration (MIC) of Fluoroquinolones against E. coli

FluoroquinolonepH 5.7 (Urine) MIC (µg/mL)pH 7.1 (Broth) MIC (µg/mL)Fold Increase in MIC at Acidic pHReference
Ciprofloxacin8-fold higherBaseline8[5]
Norfloxacin16-fold higherBaseline16[5]
Ofloxacin32-fold higherBaseline32[5]

Note: This table summarizes data for other fluoroquinolones to provide context, as specific quantitative MIC data for this compound at varying pH was not available in the initial search results. The trend of reduced efficacy at acidic pH is generally observed for fluoroquinolones.

Table 2: Clinical Efficacy of this compound With and Without an Alkalinizing Agent in UTI Treatment

Treatment GroupNumber of PatientsCured PatientsEfficacy Ratep-valueReference
This compound alone3535100%<0.001[2]
This compound + Disodium Hydrogen Citrate351645.71%<0.001[2]

Experimental Protocols

Protocol 1: Broth Microdilution Assay to Determine the Effect of pH on this compound MIC

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against a target bacterium at different pH values.

Materials:

  • This compound powder

  • Target bacterial strain (e.g., E. coli ATCC 25922)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Sterile buffers for pH adjustment (e.g., phosphate buffer for pH 7.0, citrate buffer for acidic pH, carbonate-bicarbonate buffer for alkaline pH)

  • Spectrophotometer

  • Incubator

Methodology:

  • Prepare pH-adjusted MHB: Prepare batches of MHB and adjust the pH to the desired levels (e.g., 6.0, 7.4, 8.5) using the sterile buffers. Filter-sterilize the pH-adjusted media.

  • Prepare this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water or 0.1 N NaOH, followed by dilution in sterile water) at a concentration of 10 mg/mL.

  • Prepare Serial Dilutions: In each 96-well plate (one for each pH value), perform serial two-fold dilutions of the this compound stock solution with the corresponding pH-adjusted MHB to achieve a range of concentrations (e.g., from 64 µg/mL to 0.06 µg/mL).

  • Prepare Bacterial Inoculum: Culture the target bacterium in MHB overnight at 37°C. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculate Plates: Add the bacterial inoculum to each well of the microtiter plates. Include a positive control (bacteria in MHB without antibiotic) and a negative control (MHB without bacteria) for each pH.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth. This can be determined visually or by measuring the optical density at 600 nm.

Protocol 2: Agar Disk Diffusion Assay to Evaluate this compound Activity at Different pH

Objective: To assess the susceptibility of a bacterial strain to this compound on agar plates with varying pH.

Materials:

  • This compound antibiotic disks (5 µg)

  • Target bacterial strain (e.g., E. coli ATCC 25922)

  • Mueller-Hinton Agar (MHA)

  • Sterile buffers for pH adjustment

  • Sterile swabs

  • Incubator

  • Ruler or caliper

Methodology:

  • Prepare pH-adjusted MHA: Prepare batches of MHA and adjust the pH to the desired levels before autoclaving. Pour the pH-adjusted agar into sterile Petri dishes and allow them to solidify.

  • Prepare Bacterial Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

  • Inoculate Plates: Using a sterile swab, evenly inoculate the entire surface of the pH-adjusted MHA plates with the bacterial suspension.

  • Apply Antibiotic Disks: Aseptically place a this compound disk onto the center of each inoculated plate.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Measure Zone of Inhibition: Measure the diameter of the zone of complete inhibition around the antibiotic disk in millimeters. A smaller zone of inhibition indicates reduced susceptibility.

Mandatory Visualization

Pefloxacin_Efficacy_Alkaline_pH cluster_drug_admin Drug Administration cluster_body In Vivo Processes This compound This compound Metabolism Hepatic Metabolism This compound->Metabolism AlkalinizingAgent Alkalinizing Agent (e.g., Disodium Hydrogen Citrate) UrinaryExcretion Urinary Excretion AlkalinizingAgent->UrinaryExcretion Metabolism->UrinaryExcretion Norfloxacin (metabolite) AlkalineUrine Alkaline Urine (pH > 7.5) UrinaryExcretion->AlkalineUrine Precipitation Norfloxacin Precipitation (Crystalluria) AlkalineUrine->Precipitation Lowers Norfloxacin Solubility ReducedEfficacy Reduced Bactericidal Efficacy Precipitation->ReducedEfficacy Decreases active drug concentration

Caption: Proposed mechanism of reduced this compound efficacy with alkalinizing agents.

Experimental_Workflow cluster_prep Preparation cluster_assay Antimicrobial Susceptibility Testing cluster_analysis Data Analysis CultureMedia Prepare Culture Media (Acidic, Neutral, Alkaline pH) BrothDilution Broth Microdilution Assay CultureMedia->BrothDilution DiskDiffusion Agar Disk Diffusion Assay CultureMedia->DiskDiffusion PefloxacinSol Prepare this compound Stock Solution PefloxacinSol->BrothDilution BacteriaInoculum Prepare Bacterial Inoculum BacteriaInoculum->BrothDilution BacteriaInoculum->DiskDiffusion MIC Determine MIC Values at each pH BrothDilution->MIC ZOI Measure Zones of Inhibition at each pH DiskDiffusion->ZOI Compare Compare Results to Determine pH Effect MIC->Compare ZOI->Compare

Caption: Workflow for assessing the impact of pH on this compound efficacy.

References

Pefloxacin assay refinement for enhanced reproducibility and accuracy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining pefloxacin assays for enhanced reproducibility and accuracy.

Troubleshooting Guides and FAQs

This section is designed to provide answers to specific issues that may be encountered during the experimental process.

High-Performance Liquid Chromatography (HPLC) Based Assays

Question 1: What are the common causes of poor peak shape (e.g., tailing, fronting, or splitting) in this compound HPLC analysis?

Answer: Poor peak shape can arise from several factors related to the column, mobile phase, or sample interactions.

  • Column Issues: Overloading the column with a high concentration of this compound can lead to peak fronting. Column degradation or contamination can cause peak tailing. Using a guard column can help protect the analytical column.

  • Mobile Phase pH: The pH of the mobile phase is critical. For this compound analysis, a mobile phase with a pH of around 2.9 is often used to ensure consistent ionization and good peak shape.[1][2]

  • Sample Solvent: Dissolving the sample in a solvent stronger than the mobile phase can lead to peak distortion. It is recommended to dissolve the sample in the mobile phase itself.

Question 2: Why am I observing inconsistent or drifting retention times for this compound?

Answer: Fluctuations in retention time are typically indicative of a lack of system stability.

  • Pump and Flow Rate: Inconsistent flow from the HPLC pump is a primary cause. Ensure the pump is properly primed, and there are no leaks. Salt buildup on pump seals can also affect performance.[3]

  • Mobile Phase Composition: If the mobile phase is prepared by online mixing, ensure the proportioning valves are functioning correctly. Hand-mixing the mobile phase can sometimes improve consistency.[3] The mobile phase should also be properly degassed to prevent air bubbles from interfering with the flow.[3]

  • Column Temperature: Temperature fluctuations can affect retention time. Using a reliable column oven is recommended for stable results.[3]

Question 3: My calibration curve for this compound is not linear. What are the potential reasons?

Answer: A non-linear calibration curve can result from detector saturation, sample preparation errors, or inappropriate concentration ranges.

  • Detector Saturation: At high concentrations, the detector response may no longer be proportional to the analyte concentration. Ensure your calibration standards are within the linear range of the detector.

  • Concentration Range: The linear range for this compound assays can vary. One study reported a linear range of 0.125 µg/ml to 12 µg/ml, while another reported 1.0–100 μg/mL.[1][4] It's crucial to establish the linear range for your specific method.

  • Standard Preparation: Errors in the serial dilution of stock solutions are a common source of non-linearity. Carefully prepare fresh standards for each run.

Question 4: I am experiencing low recovery of this compound from plasma samples. How can I improve this?

Answer: Low recovery from biological matrices like plasma is often due to inefficient extraction or matrix effects.

  • Extraction Method: Protein precipitation is a common method for extracting this compound from plasma. One method uses methanol for precipitation, while another uses ethyl acetate for extraction.[5][6] The choice of solvent can significantly impact recovery.

  • Matrix Effects: Co-eluting endogenous components from the plasma can interfere with the ionization of this compound, leading to ion suppression in mass spectrometry or interfering peaks in UV detection.[7] Optimizing the chromatographic separation to resolve this compound from these interferences is crucial.

Microbiological Assays

Question 5: Why is there high variability in the zone of inhibition in my this compound disk diffusion assay?

Answer: Variability in disk diffusion assays can be attributed to several factors affecting microbial growth and antibiotic diffusion.

  • Inoculum Density: The concentration of the bacterial inoculum must be standardized (e.g., using a McFarland standard) to ensure consistent lawn growth.

  • Agar Depth and Composition: The depth of the agar in the petri dish and its composition can affect the diffusion of the antibiotic. Ensure a consistent volume of agar is used for each plate.

  • Incubation Conditions: Temperature and duration of incubation must be strictly controlled to ensure reproducible results.

Quantitative Data Summary

The following tables summarize key performance parameters from various validated this compound assay methods.

Table 1: HPLC Method Parameters for this compound Quantification

ParameterMethod 1[1]Method 2[4][8]Method 3[6]
Column Shim-pack CLC-ODSC18Kinetex XB-C18
Mobile Phase Acetonitrile: 0.025 M Phosphoric Acid (13:87 v/v), pH 2.9Methanol:Buffer (30:70 v/v)Orthophosphoric acid 0.4% (v/v), Acetonitrile, and Methanol
Flow Rate 1.0 mL/min1.0 mL/min1.2 mL/min
Detection (UV) 275 nm277 nm280 nm
Linearity Range 0.125 - 12 µg/mL1.0 - 100 µg/mL0.05 - 10 mg/L
LOD 0.03125 µg/mLNot ReportedNot Reported
LOQ 0.125 µg/mLNot ReportedNot Reported
Accuracy (% Recovery) 100.09% - 100.72%Not Reported<13% Inter- and Intra-day Trueness and Precision
Precision (%RSD) Intra-day: 0.376-0.9056, Inter-day: 0.739-0.853Not Reported<13% Inter- and Intra-day Trueness and Precision

Experimental Protocols

Protocol 1: HPLC-UV Determination of this compound in Tablets

This protocol is based on a validated method for the quantification of this compound in pharmaceutical tablets.[5]

1. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Phosphoric acid

  • Potassium hydroxide

  • Deionized water

  • 0.45 µm filter paper

2. Instrumentation:

  • HPLC system with UV detector

  • Shim-pack CLC-ODS column

3. Preparation of Mobile Phase:

  • Prepare a 0.025 M phosphoric acid solution.

  • Mix acetonitrile and the 0.025 M phosphoric acid solution in a ratio of 13:87 (v/v).

  • Adjust the pH of the mobile phase to 2.9 using potassium hydroxide.

  • Degas the mobile phase before use.

4. Preparation of Standard Solution:

  • Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution.

  • Perform serial dilutions of the stock solution with the mobile phase to prepare working standards within the linear range (e.g., 0.125 µg/ml to 12 µg/ml).

5. Sample Preparation:

  • Weigh and finely powder 20 tablets.

  • Accurately weigh an amount of powder equivalent to the average tablet weight and transfer it to a 250 ml volumetric flask.

  • Add the mobile phase, shake for 10-15 minutes, and then filter through a 0.45 µm filter paper.

  • Further dilute the filtered sample solution with the mobile phase to achieve a final concentration within the calibration range.

6. Chromatographic Conditions:

  • Column: Shim-pack CLC-ODS

  • Mobile Phase: Acetonitrile: 0.025 M Phosphoric Acid (13:87 v/v), pH 2.9

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 275 nm

  • Injection Volume: 20 µL

7. Analysis:

  • Inject the standard solutions to generate a calibration curve.

  • Inject the sample solutions.

  • Quantify the amount of this compound in the samples by comparing the peak areas with the calibration curve.

Visualizations

Pefloxacin_HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation Injection Inject Sample/Standard MobilePhase->Injection StandardPrep Standard Solution Preparation StandardPrep->Injection SamplePrep Sample Preparation (e.g., Tablet Dissolution) SamplePrep->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of this compound Integration->Quantification Calibration->Quantification

Caption: General workflow for this compound analysis by HPLC.

HPLC_Troubleshooting cluster_retention Retention Time Issues cluster_peak Peak Shape Issues cluster_quant Quantification Issues Problem Chromatographic Problem Observed DriftingRT Drifting Retention Time Problem->DriftingRT PoorPeak Poor Peak Shape (Tailing/Fronting) Problem->PoorPeak NonLinear Non-Linear Calibration Problem->NonLinear CheckFlow Check Pump & Flow Rate DriftingRT->CheckFlow CheckMobilePhase Verify Mobile Phase Composition DriftingRT->CheckMobilePhase CheckTemp Check Column Temperature DriftingRT->CheckTemp CheckColumn Check for Column Overload/Contamination PoorPeak->CheckColumn CheckpH Verify Mobile Phase pH PoorPeak->CheckpH CheckSolvent Check Sample Solvent PoorPeak->CheckSolvent CheckRange Verify Concentration Range NonLinear->CheckRange CheckStandards Prepare Fresh Standards NonLinear->CheckStandards

Caption: Troubleshooting decision tree for common HPLC issues.

ICH_Validation_Workflow cluster_validation Method Validation (ICH Guidelines) start Analytical Method Development Specificity Specificity/ Selectivity start->Specificity Linearity Linearity Specificity->Linearity Range Range Linearity->Range Accuracy Accuracy Range->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantitation (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness end Validated Method Robustness->end

Caption: Logical workflow for analytical method validation.

References

Pefloxacin Extraction Methods from Complex Biological Matrices: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining Pefloxacin extraction methods from complex biological matrices.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the extraction of this compound using various techniques.

Liquid-Liquid Extraction (LLE) Troubleshooting

Question: I am experiencing low recovery of this compound from a plasma sample using LLE with ethyl acetate. What are the possible causes and solutions?

Answer:

Low recovery in LLE can stem from several factors. Here's a systematic approach to troubleshoot the issue:

  • Incomplete Extraction:

    • Issue: The partitioning of this compound into the organic solvent may be insufficient.

    • Solution:

      • pH Adjustment: Ensure the pH of the aqueous sample is optimized. For basic compounds like this compound, the pH should be adjusted to approximately 2 pH units above its pKa to ensure it is in its neutral, more organic-soluble form.

      • Solvent Choice: While ethyl acetate is commonly used, consider a more polar solvent or a solvent mixture. A 1:1 mixture of tetrahydrofuran and dichloromethane can be effective for extracting polar compounds.[1]

      • Multiple Extractions: Perform the extraction step two to three times with fresh organic solvent and pool the extracts. A repeated extraction with ethyl acetate has been shown to be effective.[2][3]

      • Shaking Technique: Ensure thorough mixing of the two phases by vortexing for at least 1 minute to maximize the surface area for extraction.[2][3]

  • Emulsion Formation:

    • Issue: The formation of an emulsion layer between the aqueous and organic phases can trap the analyte, leading to poor recovery.[4] This is common with samples high in lipids or proteins.[4]

    • Solution:

      • Gentle Mixing: Instead of vigorous shaking, gently swirl or rock the mixture.[4]

      • "Salting Out": Add a small amount of a neutral salt, like sodium chloride (brine), to the aqueous layer. This increases the ionic strength and can help break the emulsion.[4]

      • Centrifugation: Centrifuge the sample at a higher speed or for a longer duration to help separate the layers.

      • Solvent Change: Consider using a less polar organic solvent that is less likely to form emulsions.

  • Analyte Loss During Evaporation:

    • Issue: this compound may be lost if the evaporation step is too harsh.

    • Solution:

      • Gentle Evaporation: Evaporate the organic solvent under a gentle stream of nitrogen at room temperature. Avoid high temperatures.

      • Reconstitution: Ensure the dried residue is fully redissolved in the mobile phase before injection into the analytical instrument.

Solid-Phase Extraction (SPE) Troubleshooting

Question: My this compound recovery from urine using a reversed-phase SPE cartridge is inconsistent. How can I improve the reproducibility?

Answer:

Inconsistent SPE recovery is often due to variations in one of the key steps. Here’s how to troubleshoot:

  • Column Conditioning and Equilibration:

    • Issue: Improper conditioning or equilibration of the SPE sorbent can lead to poor retention of the analyte.

    • Solution:

      • Follow Manufacturer's Protocol: Always follow the manufacturer's instructions for the specific SPE cartridge you are using.

      • Sufficient Solvent Volumes: Use an adequate volume of conditioning and equilibration solvents (typically 6-10 column volumes) to ensure the sorbent is properly prepared.[5] For reversed-phase cartridges, this usually involves methanol or acetonitrile followed by water or a buffer.[5]

  • Sample Loading:

    • Issue: The flow rate during sample loading can significantly impact analyte retention.

    • Solution:

      • Optimize Flow Rate: A slower flow rate generally allows for better interaction between the analyte and the sorbent, leading to improved retention and recovery. A flow rate of 1.0 to 1.5 mL/min is often a good starting point.[6]

      • Sample pH: Adjust the pH of the urine sample to be at least 2 pH units below the pKa of this compound to ensure it is in its ionized form, which is necessary for retention on some ion-exchange sorbents.

  • Washing Step:

    • Issue: The wash solvent may be too strong, leading to the premature elution of this compound along with interferences.

    • Solution:

      • Weaker Wash Solvent: Use a weaker wash solvent (e.g., a higher percentage of aqueous phase in a reversed-phase method) to remove interferences without affecting the retained this compound.

  • Elution Step:

    • Issue: The elution solvent may not be strong enough to completely desorb this compound from the sorbent.

    • Solution:

      • Stronger Elution Solvent: Increase the strength of the elution solvent. For a reversed-phase SPE, this would mean increasing the percentage of the organic solvent.

      • Optimize Elution Volume: Ensure the volume of the elution solvent is sufficient to elute all the bound this compound. You can test this by collecting and analyzing multiple small fractions of the eluate.

Protein Precipitation Troubleshooting

Question: After protein precipitation of a serum sample with acetonitrile, I see a cloudy supernatant, and my subsequent LC-MS analysis shows significant matrix effects. What can I do?

Answer:

A cloudy supernatant indicates incomplete protein removal, which can lead to column clogging and matrix effects in LC-MS analysis.[7][8]

  • Incomplete Precipitation:

    • Issue: The ratio of precipitating solvent to the sample may be insufficient, or the incubation time may be too short.

    • Solution:

      • Increase Solvent Ratio: A common starting point is a 3:1 or 4:1 ratio of cold acetonitrile to serum/plasma.[9][10]

      • Optimize Incubation: Increase the incubation time on ice (e.g., to 30 minutes or longer) to allow for complete protein aggregation.

      • Centrifugation: Increase the centrifugation speed and/or time to ensure all precipitated proteins are pelleted. A speed of 5000 rpm for 5-10 minutes is a common practice.[2][3]

      • Alternative Precipitating Agents: Consider using other precipitating agents like methanol or trichloroacetic acid (TCA).[11]

  • Matrix Effects:

    • Issue: Co-precipitation of endogenous matrix components with the analyte or their presence in the supernatant can cause ion suppression or enhancement in the mass spectrometer.[7][12]

    • Solution:

      • Post-Extraction Spiking: To quantify the matrix effect, compare the response of this compound spiked into the extracted blank matrix with the response of this compound in a neat solution.[7]

      • Use a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard (SIL-IS) for this compound is the most effective way to compensate for matrix effects, as it will be affected similarly to the analyte.

      • Further Sample Cleanup: If matrix effects are severe, consider a subsequent cleanup step after protein precipitation, such as a quick SPE or LLE.

Frequently Asked Questions (FAQs)

Q1: What are the typical recovery rates for this compound extraction from different biological matrices?

A1: Recovery rates can vary depending on the extraction method and the complexity of the matrix. Here is a summary of reported recovery data:

Biological MatrixExtraction MethodRecovery Rate (%)Reference
PlasmaLiquid-Liquid Extraction (Ethyl Acetate)90.92 - 98.59[2][3]
PlasmaLiquid-Liquid Extraction (Dichloromethane)92.3 ± 5.0[13]
Epiploic FatLiquid-Liquid Extraction (Dichloromethane)61.3 ± 16.5[13]
SerumProtein Precipitation (Acetonitrile)105.5[14]
UrineNot Specified49.3 (of total dose)[4]
MilkSolid-Phase Extraction44 - 104 (for similar fluoroquinolones)[6]

Q2: What are the reported Limits of Detection (LOD) and Quantification (LOQ) for this compound in biological samples?

A2: The LOD and LOQ are crucial for determining the sensitivity of an analytical method. Below are some reported values for this compound:

Biological MatrixAnalytical MethodLOD (µg/mL)LOQ (µg/mL)Reference
PlasmaHPLC-UV0.031250.125[2][3][15]
SerumHPLC-Fluorescence-0.05[14]
PlasmaHPLC-UV0.025-[16]

Q3: Can you provide a detailed protocol for Liquid-Liquid Extraction of this compound from plasma?

A3: Yes, here is a detailed protocol based on a validated HPLC method:[2][3]

Experimental Protocol: Liquid-Liquid Extraction of this compound from Plasma

  • Sample Preparation: To 1 mL of plasma in a centrifuge tube, add a known amount of an internal standard (e.g., acetaminophen).

  • Extraction:

    • Add 1 mL of ethyl acetate to the plasma sample.

    • Vortex the mixture for 1 minute.

    • Centrifuge at 5000 rpm for 5 minutes.

  • Collection of Organic Phase:

    • Carefully collect the upper organic supernatant and transfer it to a clean tube.

    • Repeat the extraction step (step 2) with another 1 mL of ethyl acetate.

    • Pool the organic supernatants.

  • Evaporation:

    • Evaporate the pooled organic phase to dryness at room temperature, preferably under a gentle stream of nitrogen.

  • Reconstitution:

    • Reconstitute the dried residue in 0.5 mL of the HPLC mobile phase.

    • Filter the reconstituted sample through a 0.45 µm syringe filter.

  • Analysis:

    • Inject a 20 µL aliquot of the filtered sample into the HPLC system.

Q4: What is a standard protocol for Protein Precipitation for this compound analysis in serum?

A4: The following is a common protocol for protein precipitation using acetonitrile:[14]

Experimental Protocol: Protein Precipitation of this compound from Serum

  • Sample Preparation: In a microcentrifuge tube, take a specific volume of the serum sample (e.g., 100 µL).

  • Precipitation:

    • Add three to four volumes of cold acetonitrile (e.g., 300-400 µL) to the serum.

    • Vortex the mixture vigorously for 30 seconds to 1 minute.

  • Incubation (Optional but Recommended):

    • Incubate the mixture on ice or at -20°C for at least 20-30 minutes to enhance protein precipitation.

  • Centrifugation:

    • Centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Collection:

    • Carefully collect the clear supernatant without disturbing the protein pellet.

  • Analysis:

    • The supernatant can be directly injected into the LC-MS/MS system or evaporated and reconstituted in the mobile phase for HPLC analysis.

Experimental Workflows

LLE_Workflow cluster_start Sample Preparation cluster_extraction Extraction cluster_collection Phase Separation & Collection cluster_final Final Steps start Plasma Sample + Internal Standard add_solvent Add Ethyl Acetate (1:1 v/v) start->add_solvent vortex Vortex (1 min) add_solvent->vortex centrifuge Centrifuge (5000 rpm, 5 min) vortex->centrifuge collect_supernatant Collect Organic Supernatant centrifuge->collect_supernatant repeat_extraction Repeat Extraction collect_supernatant->repeat_extraction Pool Supernatants evaporate Evaporate to Dryness collect_supernatant->evaporate repeat_extraction->add_solvent reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze HPLC/LC-MS Analysis reconstitute->analyze SPE_Workflow cluster_prep Cartridge Preparation cluster_load Sample Loading & Washing cluster_elute Elution & Analysis condition Condition Cartridge (Methanol/Acetonitrile) equilibrate Equilibrate Cartridge (Water/Buffer) condition->equilibrate load_sample Load Pre-treated Sample equilibrate->load_sample wash Wash (to remove interferences) load_sample->wash elute Elute this compound (Strong Solvent) wash->elute evaporate Evaporate Eluate elute->evaporate reconstitute Reconstitute evaporate->reconstitute analyze HPLC/LC-MS Analysis reconstitute->analyze PP_Workflow cluster_start_pp Sample Preparation cluster_precip Precipitation cluster_separation Separation cluster_analysis_pp Analysis start_pp Serum/Plasma Sample add_solvent_pp Add Cold Acetonitrile (3:1 v/v) start_pp->add_solvent_pp vortex_pp Vortex add_solvent_pp->vortex_pp incubate_pp Incubate (Optional) vortex_pp->incubate_pp centrifuge_pp Centrifuge incubate_pp->centrifuge_pp collect_supernatant_pp Collect Supernatant centrifuge_pp->collect_supernatant_pp analyze_pp Direct Injection or Evaporate & Reconstitute for Analysis collect_supernatant_pp->analyze_pp

References

Validation & Comparative

Pefloxacin vs. Ciprofloxacin: A Comparative Efficacy Study in Respiratory Infections

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of pefloxacin and ciprofloxacin in the treatment of respiratory infections, supported by experimental data. The information is intended to assist researchers, scientists, and drug development professionals in understanding the relative performance of these two fluoroquinolone antibiotics.

Executive Summary

This compound and ciprofloxacin are both effective fluoroquinolone antibiotics used in the treatment of respiratory tract infections. Clinical and experimental data suggest that while both drugs exhibit similar bactericidal properties when administered orally, intravenous this compound may offer a more rapid antibacterial action. Ciprofloxacin generally demonstrates higher in vitro activity against Enterobacteriaceae and Pseudomonas aeruginosa, whereas this compound shows strong efficacy against Staphylococcus aureus. The choice between these two agents may depend on the specific pathogen, the severity of the infection, and the desired pharmacokinetic profile.

Data Presentation: Quantitative Comparison

The following tables summarize key quantitative data from comparative studies of this compound and ciprofloxacin.

Table 1: Clinical Efficacy in Acute Exacerbation of Chronic Bronchitis

ParameterThis compound (800 mg IV, once daily)This compound (800 mg oral, once daily)Ciprofloxacin (500 mg oral, twice daily)Reference
Microorganism Eradication Rate 98% (after ~72 hours)98% (after ~72 hours)98% (after ~72 hours)[1]
Time to Eradication More rapid antibacterial actionSimilar to oral ciprofloxacinSimilar to oral this compound[1][2]

Note: The study involved 90 patients, with 30 in each treatment group. The responsible microorganisms were primarily Staphylococcus aureus, Haemophilus influenzae, and Moraxella catarrhalis.[1]

Table 2: Pharmacokinetic Parameters in Respiratory Infections

ParameterThis compound (single 800 mg oral dose)Ciprofloxacin (500 mg oral, every 12 hours)Reference
Peak Concentration in Bronchial Secretion ~2.5 µg/mL (at 4 hours)~2.5 µg/mL (at 4 hours)[1]
Plasma Concentration at 24 hours 1.5 µg/mLNot specified, shorter half-life[1]
Plasma Half-life LongerShorter[1]

Table 3: In Vitro Antibacterial Activity (Minimum Inhibitory Concentration - MIC)

OrganismThis compound MICCiprofloxacin MICReference
Enterobacteriaceae -Higher activity[3]
Pseudomonas aeruginosa -Higher activity[3]
Staphylococcus aureus Same activity as CiprofloxacinSame activity as this compound[3]
Haemophilus spp. Same inhibitory quotients as CiprofloxacinSame inhibitory quotients as this compound[3]

Note: Ciprofloxacin generally has a two-fold lower MIC for gram-negative pathogens compared to other fluoroquinolones like levofloxacin.[4]

Experimental Protocols

Clinical Trial: this compound vs. Ciprofloxacin in Chronic Bronchitis

A study was conducted to determine the in vivo efficacy of this compound and ciprofloxacin in treating acute infectious bronchopneumopathies.[1]

  • Patient Population: 90 patients with acute exacerbation of chronic bronchitis and no known allergies to quinolones were included in the study.[1]

  • Study Design: The patients were randomly divided into three groups of 30.[1]

    • Group 1: Received this compound 800 mg intravenously every 24 hours.[1]

    • Group 2: Received this compound 800 mg orally every 24 hours.[1]

    • Group 3: Received ciprofloxacin 500 mg orally every 12 hours.[1]

  • Sample Collection: Blood and bronchial secretion samples were collected simultaneously at 2, 4, 8, 12, 14, and 24 hours after the first daily dose of the antibiotic.[1]

  • Outcome Measurement: The concentrations of this compound and ciprofloxacin in serum and bronchial secretions were determined using a microbiological agar disk diffusion assay with Escherichia coli Kp 712 as the test organism.[1] The eradication of responsible microorganisms, including Staphylococcus aureus, Haemophilus influenzae, and Moraxella catarrhalis, was assessed.[1]

In Vivo Model: Pseudomonas Pneumonia in Neutropenic Guinea Pigs

An experimental study evaluated the efficacy of this compound and ciprofloxacin in a standardized model of Pseudomonas pneumonia in neutropenic guinea pigs.[5][6]

  • Animal Model: Neutropenic guinea pigs were used to establish a model of Pseudomonas pneumonia.[5][6]

  • Intervention: The efficacy of this compound and ciprofloxacin was tested in this model.[5][6]

  • Outcome Measures: The primary outcomes were the survival rate of the animals and the reduction in bacterial counts in the lungs of surviving animals.[5][6]

  • Results: Both this compound and ciprofloxacin were highly effective in increasing survival and decreasing bacterial counts in the lungs.[5][6] Their efficacy was found to be significantly better (P < 0.05) than aminoglycosides or beta-lactams and comparable to combination therapy with these agents.[5]

Visualizations

Mechanism of Action: Fluoroquinolone Signaling Pathway

Fluoroquinolones, including this compound and ciprofloxacin, exert their antibacterial effect by inhibiting two key bacterial enzymes: DNA gyrase and topoisomerase IV. This inhibition disrupts DNA replication and repair, leading to bacterial cell death.

Fluoroquinolone_Mechanism cluster_bacterium Bacterial Cell Fluoroquinolone This compound / Ciprofloxacin DNA_Gyrase DNA Gyrase Fluoroquinolone->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV Fluoroquinolone->Topoisomerase_IV Inhibits Replication DNA Replication & Repair DNA_Gyrase->Replication Enables Topoisomerase_IV->Replication Enables DNA Bacterial DNA DNA->Replication Replication->DNA Cell_Death Bacterial Cell Death Replication->Cell_Death Disruption leads to

Caption: Mechanism of action of fluoroquinolones.

Experimental Workflow: Comparative Clinical Trial

The following diagram illustrates the workflow of a typical randomized controlled trial comparing the efficacy of this compound and ciprofloxacin in respiratory infections.

Clinical_Trial_Workflow Patient_Recruitment Patient Recruitment (Acute Exacerbation of Chronic Bronchitis) Randomization Randomization Patient_Recruitment->Randomization Group_A Group A (this compound Treatment) Randomization->Group_A Group_B Group B (Ciprofloxacin Treatment) Randomization->Group_B Treatment_Admin Treatment Administration (Defined Dosage & Duration) Group_A->Treatment_Admin Group_B->Treatment_Admin Data_Collection Data Collection (Clinical & Microbiological Samples) Treatment_Admin->Data_Collection Analysis Efficacy & Safety Analysis Data_Collection->Analysis Results Comparative Results Analysis->Results

Caption: Workflow of a comparative clinical trial.

Logical Relationship: Efficacy Study Framework

Logical_Framework Hypothesis Hypothesis: Compare efficacy of this compound and Ciprofloxacin in respiratory infections. Study_Design Study Design: Randomized Controlled Trial Hypothesis->Study_Design Patient_Selection Patient Selection: Inclusion & Exclusion Criteria Study_Design->Patient_Selection Intervention Intervention: Drug Administration (Dosage, Route, Frequency) Patient_Selection->Intervention Outcome_Assessment Outcome Assessment: Clinical Cure, Microbiological Eradication, Safety Intervention->Outcome_Assessment Data_Analysis Statistical Data Analysis Outcome_Assessment->Data_Analysis Conclusion Conclusion: Comparative Efficacy & Safety Profile Data_Analysis->Conclusion

Caption: Logical framework of an efficacy study.

References

Pefloxacin Quantification: A Comparative Guide to Limit of Detection and Quantitation

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of pharmaceutical analysis, the validation of analytical methods is paramount to ensure the reliability and accuracy of results. For researchers, scientists, and drug development professionals, understanding the sensitivity of a quantification method is crucial. This guide provides a comprehensive comparison of different analytical methods for the quantification of Pefloxacin, with a specific focus on the Limit of Detection (LOD) and Limit of Quantitation (LOQ) as key performance indicators.

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. The Limit of Quantitation (LOQ) is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy.[1] These two parameters are fundamental in defining the capabilities of an analytical method.

Comparative Analysis of Analytical Methods for this compound and Other Fluoroquinolones

The following table summarizes the LOD and LOQ values for this compound and other commonly used fluoroquinolone antibiotics determined by various analytical techniques. This data allows for a direct comparison of the sensitivity of different methods.

AnalyteAnalytical MethodMatrixLODLOQ
This compound HPLC-UVBulk, Tablets, Human Plasma0.03125 µg/mL0.125 µg/mL
This compound HPLC-PDAChicken Tissues9.0 µg/kg30 µg/kg
Norfloxacin HPLC-FLDUrine0.006 - 0.010 µg/mL0.020 - 0.034 µg/mL
Ciprofloxacin HPLC-FLDUrine0.006 - 0.010 µg/mL0.020 - 0.034 µg/mL
Ofloxacin HPLC-PDAChicken Tissues10.5 µg/kg35 µg/kg
Levofloxacin HPLC-FLDUrine0.006 - 0.010 µg/mL0.020 - 0.034 µg/mL
Moxifloxacin HPLC-FLDUrine0.006 - 0.010 µg/mL0.020 - 0.034 µg/mL

HPLC-UV: High-Performance Liquid Chromatography with Ultraviolet Detection, HPLC-PDA: High-Performance Liquid Chromatography with Photodiode Array Detection, HPLC-FLD: High-Performance Liquid Chromatography with Fluorescence Detection.

Experimental Protocols for LOD and LOQ Determination

The determination of LOD and LOQ is guided by the International Council for Harmonisation (ICH) guidelines.[2] The two most common methods are based on the signal-to-noise ratio and the standard deviation of the response and the slope of the calibration curve.

I. Method Based on Signal-to-Noise Ratio

This approach is typically used for analytical procedures that exhibit baseline noise.[2]

Protocol:

  • Blank Measurement: Analyze a sufficient number of blank samples (e.g., mobile phase or a matrix sample without the analyte) and determine the magnitude of the baseline noise. This is typically done by measuring the peak-to-peak noise in a region of the chromatogram or spectrum where no analyte peak is present.

  • Sample Measurement: Prepare and analyze a series of diluted solutions of the analyte to identify the concentration that yields a signal that is distinguishable from the noise.

  • LOD Determination: The LOD is the concentration that results in a signal-to-noise ratio of approximately 3:1.[2]

  • LOQ Determination: The LOQ is the concentration that results in a signal-to-noise ratio of approximately 10:1.[3]

II. Method Based on the Standard Deviation of the Response and the Slope

This method can be used for any analytical procedure that provides a linear response.

Protocol:

  • Calibration Curve: Construct a calibration curve by analyzing a series of solutions with known concentrations of the analyte. The calibration curve should be linear in the range of the expected LOD and LOQ.

  • Determine the Slope (S): Calculate the slope of the regression line from the calibration curve data.

  • Determine the Standard Deviation of the Response (σ): This can be determined in two ways:

    • Based on the Standard Deviation of the Blank: Measure the response of a number of blank samples (at least 10) and calculate the standard deviation of these responses.

    • Based on the Standard Deviation of the y-intercept of the Regression Line: Use the standard deviation of the y-intercept of the regression line obtained from the calibration curve data.

  • Calculate LOD and LOQ: Use the following formulas as per ICH guidelines:[4]

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S)

Workflow for LOD and LOQ Determination

The following diagram illustrates the general workflow for determining the Limit of Detection (LOD) and Limit of Quantitation (LOQ) for an analytical method.

LOD_LOQ_Workflow cluster_analysis Analysis cluster_data Data Processing prep_standards Prepare Standard Solutions (including low concentrations) instrument_setup Set up Analytical Instrument (e.g., HPLC, UV-Vis) prep_standards->instrument_setup prep_blanks Prepare Blank Samples prep_blanks->instrument_setup analyze_samples Analyze Standards and Blanks instrument_setup->analyze_samples calibration_curve Construct Calibration Curve analyze_samples->calibration_curve noise_or_sd Determine Baseline Noise or Standard Deviation of Response analyze_samples->noise_or_sd calc_lod Calculate LOD calibration_curve->calc_lod calc_loq Calculate LOQ calibration_curve->calc_loq noise_or_sd->calc_lod noise_or_sd->calc_loq

Caption: Experimental workflow for LOD and LOQ determination.

References

Pefloxacin as a Surrogate Marker for Fluoroquinolone Susceptibility in Salmonella: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of fluoroquinolone resistance in Salmonella presents a significant challenge to effective treatment of salmonellosis. Detecting low-level resistance, which can lead to clinical failure, is particularly crucial. This guide provides a comprehensive comparison of pefloxacin as a surrogate marker for fluoroquinolone susceptibility in Salmonella, supported by experimental data and detailed protocols. Both the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) have recommended the use of the this compound disk diffusion test to reliably identify fluoroquinolone resistance in Salmonella Typhi and other Salmonella species.[1][2][3]

Performance of this compound as a Surrogate Marker

This compound has demonstrated high sensitivity and specificity in detecting fluoroquinolone resistance that may be missed by traditional ciprofloxacin or nalidixic acid susceptibility testing.[1][4] Low-level resistance, often conferred by single mutations in the quinolone resistance-determining region (QRDR) or by plasmid-mediated quinolone resistance (PMQR) genes, is more reliably detected using this compound.[1][4][5]

Comparative Susceptibility Data

The following table summarizes the performance of this compound disk diffusion in predicting ciprofloxacin susceptibility compared to the gold standard of Minimum Inhibitory Concentration (MIC) determination.

Performance Metric Ciprofloxacin MIC as Gold Standard Ofloxacin and Levofloxacin MIC as Gold Standard
Sensitivity 100%100%
Specificity 99.5%99.2%
Positive Predictive Value 94.4%91.7%

Source: Data compiled from a study on 412 S. Typhi and S. Paratyphi A isolates.[2][3]

Interpretive Criteria for this compound Disk Diffusion

The interpretive breakpoints for the 5 µg this compound disk diffusion test are provided below as per CLSI and EUCAST guidelines.

Regulatory Body Susceptible Zone Diameter (mm) Resistant Zone Diameter (mm)
CLSI ≥ 24≤ 23
EUCAST ≥ 24< 24

Source: CLSI and EUCAST guidelines.[1]

Experimental Protocols

This compound Disk Diffusion Test

This method is a reliable surrogate for determining fluoroquinolone susceptibility in Salmonella.

Materials:

  • Mueller-Hinton agar (MHA) plates

  • This compound disks (5 µg)

  • Salmonella isolate in logarithmic growth phase

  • Sterile cotton swabs

  • Incubator at 35°C ± 2°C

  • Calipers or ruler for measuring zone diameters

  • Quality control strains (e.g., Escherichia coli ATCC 25922)

Procedure:

  • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard.

  • Using a sterile cotton swab, uniformly streak the inoculum over the entire surface of a Mueller-Hinton agar plate.

  • Allow the plate to dry for 3-5 minutes.

  • Aseptically apply a 5 µg this compound disk to the center of the inoculated plate.

  • Gently press the disk to ensure complete contact with the agar surface.

  • Invert the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • After incubation, measure the diameter of the zone of inhibition in millimeters.

  • Interpret the results based on the established breakpoints (see table above).

Broth Microdilution for Ciprofloxacin MIC Determination

This method is considered the gold standard for determining the minimum inhibitory concentration of an antibiotic.

Materials:

  • Cation-adjusted Mueller-Hinton broth (CAMHB)

  • Ciprofloxacin stock solution

  • 96-well microtiter plates

  • Salmonella isolate in logarithmic growth phase

  • Incubator at 35°C ± 2°C

  • Microplate reader or visual inspection aid

Procedure:

  • Prepare serial two-fold dilutions of ciprofloxacin in CAMHB in a 96-well microtiter plate. The final concentration range should typically cover the expected susceptible and resistant MIC values (e.g., 0.008 to 16 µg/mL).

  • Prepare a bacterial inoculum and dilute it in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Determine the MIC by identifying the lowest concentration of ciprofloxacin that completely inhibits visible bacterial growth.

Visualizing the Workflow and Logic

The following diagrams illustrate the experimental workflow for this compound surrogate testing and the logical relationship underpinning its use.

experimental_workflow cluster_prep Inoculum Preparation cluster_testing Disk Diffusion Assay cluster_interpretation Interpretation start Isolate Salmonella Colony mcfarland Prepare 0.5 McFarland Standard Inoculum start->mcfarland streak Inoculate Mueller-Hinton Agar Plate mcfarland->streak apply_disk Apply 5 µg this compound Disk streak->apply_disk incubate Incubate at 35°C for 16-20h apply_disk->incubate measure Measure Zone of Inhibition incubate->measure interpret Compare to Breakpoints measure->interpret susceptible Susceptible interpret->susceptible ≥ 24 mm resistant Resistant interpret->resistant ≤ 23 mm (CLSI) < 24 mm (EUCAST)

Caption: Experimental workflow for this compound disk diffusion testing.

logical_relationship cluster_resistance Fluoroquinolone Resistance Mechanisms in Salmonella cluster_detection Detection Method cluster_interpretation Inferred Susceptibility qrdr QRDR Mutations (gyrA, parC) This compound This compound (5 µg) Disk Test qrdr->this compound Effectively Detects pmqr PMQR (e.g., qnr genes) pmqr->this compound Effectively Detects cipro_susc Ciprofloxacin Susceptible This compound->cipro_susc Susceptible Result cipro_res Ciprofloxacin Resistant This compound->cipro_res Resistant Result

Caption: Logical basis for using this compound as a surrogate marker.

Conclusion

The use of this compound as a surrogate marker for fluoroquinolone susceptibility in Salmonella is a reliable and effective method for clinical laboratories. It provides a more accurate detection of resistance, particularly low-level resistance, compared to older methods. This allows for more informed clinical decision-making and helps to mitigate the spread of fluoroquinolone-resistant Salmonella. For resource-limited laboratories where routine MIC determination is not feasible, the this compound disk diffusion assay is a convenient and cost-effective alternative.[6]

References

Comparative in vivo activity of Pefloxacin against different Staphylococcus aureus strains

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the in-vivo activity of pefloxacin against various strains of Staphylococcus aureus, including methicillin-sensitive (S. aureus - MSSA) and methicillin-resistant (S. aureus - MRSA) variants. The data presented is compiled from several experimental animal models, offering insights into the therapeutic potential of this fluoroquinolone antibiotic.

This compound, a synthetic broad-spectrum fluoroquinolone, has demonstrated significant antibacterial activity against a range of pathogens. Its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription. This guide focuses on its performance in preclinical in vivo settings, a critical step in evaluating an antibiotic's real-world potential.

Comparative Efficacy in a Murine Thigh Abscess Model

An experimental model of S. aureus abscesses in mice was used to compare the efficacy of this compound with other antimicrobial agents. The study utilized three distinct S. aureus strains with varying resistance profiles: a penicillinase-negative strain (Pase-), a penicillinase-positive strain (Pase+), and a methicillin-resistant strain (MethR). The efficacy was determined by the median effective dose (ED50), which represents the dose required to protect 50% of the animals from a lethal infection.

The results indicate that this compound, along with ciprofloxacin, exhibits high in vivo activity against these diverse S. aureus strains.[1] Notably, this compound was more potent than norfloxacin, vancomycin, cephalothin, and methicillin in this model.[1]

StrainAntibioticAdministration RouteED50 (mg/kg)Relative Efficacy Ranking
Pase- This compoundOralData not specifiedPef > Cip > Pri > Nor
CiprofloxacinOralData not specified
PristinamycinOralData not specified
NorfloxacinOralData not specified
This compoundSubcutaneousData not specifiedPef = Cip > Cep > Van
CiprofloxacinSubcutaneousData not specified
CephalothinSubcutaneousData not specified
VancomycinSubcutaneousData not specified
Pase+ This compoundOralData not specifiedPef > Cip > Pri > Nor
CiprofloxacinOralData not specified
PristinamycinOralData not specified
NorfloxacinOralData not specified
This compoundSubcutaneousData not specifiedPef = Cip > Van > Meth
CiprofloxacinSubcutaneousData not specified
VancomycinSubcutaneousData not specified
MethicillinSubcutaneousData not specified
MethR This compoundOralData not specifiedPef > Cip > Pri > Nor
CiprofloxacinOralData not specified
PristinamycinOralData not specified
NorfloxacinOralData not specified
This compoundSubcutaneousData not specifiedPef = Cip > Van > Cep
CiprofloxacinSubcutaneousData not specified
VancomycinSubcutaneousData not specified
CephalothinSubcutaneousData not specified

Table 1: Comparative Efficacy (ED50) of this compound and Other Antibiotics in a Murine S. aureus Thigh Abscess Model. Note: Specific ED50 values were not provided in the abstract, only relative efficacy.

Efficacy in Experimental Endocarditis Models

The therapeutic potential of this compound has also been evaluated in more severe infection models, such as experimental endocarditis.

Rabbit Model of Endocarditis

In a rabbit model of experimental endocarditis, this compound's efficacy was assessed against both methicillin-susceptible (MSSA) and methicillin-resistant (MRSA) strains of S. aureus.

For the MSSA-infected rabbits, a four-day course of this compound therapy resulted in a significant reduction in both the bacterial load per gram of vegetation and the mortality rate when compared to untreated controls.[2][3] The efficacy of this compound was found to be equivalent to that of cephalothin in this model.[2][3]

Against the MRSA strain, this compound demonstrated efficacy comparable to vancomycin in reducing bacterial titers in vegetations and lowering the mortality rate.[2][3] These findings suggest that this compound could be a viable therapeutic option for serious infections caused by both MSSA and MRSA.[2][3]

S. aureus StrainTreatment GroupBacterial Load in Vegetation (log CFU/g)Mortality Rate
MSSA This compoundSignificantly reduced vs. controlsSignificantly reduced vs. controls
CephalothinEquivalent to this compoundEquivalent to this compound
Untreated ControlHighHigh
MRSA This compoundEquivalent to VancomycinEquivalent to Vancomycin
VancomycinSignificantly reduced vs. controlsSignificantly reduced vs. controls
Untreated ControlHighHigh

Table 2: Efficacy of this compound in a Rabbit Model of S. aureus Endocarditis. Note: The abstract reports significant reductions without providing specific numerical data.

Rat Model of MRSA Endocarditis

In a rat model of endocarditis caused by MRSA, the combination of this compound and fosfomycin was investigated. This combination therapy was found to be more effective at sterilizing cardiac vegetations than either this compound or fosfomycin administered alone.[4][5] A notable finding from this study was that the combination therapy prevented the emergence of resistance to both fosfomycin and this compound, which was observed when the drugs were used as monotherapy.[4][5] Specifically, resistance to fosfomycin and this compound emerged in 36% and 4% of animals treated with the single agents, respectively.[4][5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for the in vivo models discussed.

Murine Thigh Abscess Model
  • Animal Model: Swiss albino mice are typically used.

  • Bacterial Strains: Characterized strains of S. aureus (e.g., penicillinase-negative, penicillinase-positive, and methicillin-resistant) are grown in appropriate broth media to a specified optical density.

  • Infection Protocol: A calibrated inoculum of the S. aureus suspension is injected into the thigh muscle of the mice to induce a localized abscess.

  • Treatment Regimen: Antibiotic treatment is initiated at a specified time post-infection. This compound and comparator drugs are administered via oral gavage or subcutaneous injection at various doses.

  • Efficacy Assessment: The primary endpoint is the determination of the ED50. This is calculated based on the survival rates of the animals over a defined observation period.

Experimental_Workflow_Thigh_Abscess_Model cluster_preparation Preparation cluster_infection Infection cluster_treatment Treatment cluster_assessment Assessment bacterial_culture S. aureus Strain Culturing inoculation Intramuscular Thigh Injection bacterial_culture->inoculation animal_prep Animal Acclimatization (Mice) animal_prep->inoculation treatment_groups Administration of this compound & Comparators (Oral/SC) inoculation->treatment_groups observation Monitoring Survival treatment_groups->observation data_analysis Calculation of ED50 observation->data_analysis

Murine Thigh Abscess Model Workflow
Rabbit Aortic Valve Endocarditis Model

  • Animal Model: New Zealand White rabbits are commonly used for this model.

  • Induction of Non-bacterial Thrombotic Endocarditis: A sterile catheter is inserted into the carotid artery and advanced to the aortic valve to induce minor trauma, leading to the formation of a sterile thrombus.

  • Bacterial Challenge: A defined inoculum of an MSSA or MRSA strain is injected intravenously to seed the sterile thrombus, leading to the development of bacterial endocarditis.

  • Treatment Protocol: Antibiotic therapy with this compound or a comparator drug (e.g., cephalothin, vancomycin) is initiated after the establishment of infection. The drugs are typically administered intravenously at clinically relevant doses and intervals for a specified duration (e.g., 4 days).

  • Outcome Evaluation: At the end of the treatment period, animals are euthanized. The cardiac vegetations are excised, weighed, and homogenized for quantitative bacterial culture to determine the bacterial load (log CFU per gram of vegetation). Mortality rates across the different treatment groups are also recorded and compared.

Conclusion

The presented in vivo data from murine and rabbit models of S. aureus infection consistently demonstrate the potent activity of this compound against both methicillin-susceptible and methicillin-resistant strains. In a localized abscess model, this compound showed superior or equivalent efficacy compared to several other antibiotics. In severe systemic infections like endocarditis, this compound was as effective as standard-of-care agents such as cephalothin and vancomycin. Furthermore, when combined with fosfomycin, this compound showed enhanced activity and suppressed the emergence of resistance in an MRSA endocarditis model. These preclinical findings underscore the potential of this compound as a valuable therapeutic agent in the management of challenging S. aureus infections. Further clinical investigation is warranted to translate these promising preclinical results into effective patient care.

References

Navigating the Landscape of Fluoroquinolone Resistance: A Comparative Analysis of Pefloxacin and Newer Generation Agents

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the dynamics of antibiotic cross-resistance is paramount in the ongoing battle against microbial evolution. This guide provides a detailed comparison of pefloxacin, an older-generation fluoroquinolone, with newer agents like levofloxacin, moxifloxacin, and gemifloxacin, focusing on the critical aspect of cross-resistance. Supported by experimental data, this analysis delves into the mechanisms that underpin resistance and offers insights into the selection pressures exerted by these antimicrobial agents.

Cross-resistance among fluoroquinolones is a significant clinical concern, often rendering entire classes of antibiotics ineffective. The development of resistance to older agents like this compound can confer reduced susceptibility to newer, more potent fluoroquinolones. This phenomenon is primarily driven by specific genetic mutations in bacterial target enzymes and the activity of efflux pumps.

The primary targets for fluoroquinolones are two essential bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV.[1][2] Mutations in the quinolone resistance-determining regions (QRDRs) of the genes encoding these enzymes, namely gyrA and gyrB for DNA gyrase, and parC and parE for topoisomerase IV, are the principal mechanisms of resistance.[1][3][4] A single mutation in the primary target enzyme can lead to low-level resistance, while subsequent mutations in the secondary target can result in high-level resistance that is often cross-reactive across different fluoroquinolones.[5][6]

In many gram-negative bacteria, DNA gyrase is the primary target, whereas in numerous gram-positive bacteria, topoisomerase IV is the initial site of action for many fluoroquinolones.[1][2] Newer fluoroquinolones, such as moxifloxacin, sometimes exhibit a more balanced activity against both enzymes, which may contribute to a lower propensity for the selection of resistant mutants.[1] Another contributing factor to cross-resistance is the overexpression of multidrug efflux pumps, which actively transport fluoroquinolones out of the bacterial cell, thereby reducing their intracellular concentration.[2]

Quantitative Analysis of Cross-Resistance

The following table summarizes key in vitro parameters—Minimum Inhibitory Concentration (MIC) and Mutant Prevention Concentration (MPC)—for this compound and newer generation fluoroquinolones against various bacterial species. MIC represents the minimum concentration of an antibiotic required to inhibit the visible growth of a microorganism, while MPC is the concentration that prevents the growth of the least susceptible single-step mutant. A lower MPC value suggests a reduced likelihood of selecting for resistant mutants.

FluoroquinoloneOrganismMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MPC₅₀ (µg/mL)MPC₉₀ (µg/mL)Reference
This compound Pseudomonas aeruginosa----[7]
Levofloxacin Streptococcus pneumoniae1.02.04.064[8][9]
Mycobacterium tuberculosis0.61.8--[10]
Moxifloxacin Streptococcus pneumoniae0.120.251.016[8][9][11]
Mycobacterium tuberculosis0.41.2--[10]
Gemifloxacin Streptococcus pneumoniae0.1250.1250.54.0[8][9]
Ciprofloxacin *Mycobacterium tuberculosis0.82.0--[10]

Note: Data for Ciprofloxacin, another older fluoroquinolone, is included for comparative purposes due to the limited availability of recent, direct comparative studies involving this compound. The principles of cross-resistance are largely applicable across the older generation of fluoroquinolones.

Experimental Protocols

The determination of MIC and MPC values is crucial for assessing the activity of antimicrobial agents and their potential to select for resistance.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is typically determined using broth microdilution or agar dilution methods as standardized by organizations like the Clinical and Laboratory Standards Institute (CLSI).

  • Inoculum Preparation: A standardized suspension of the test bacterium (e.g., 5 x 10⁵ CFU/mL) is prepared in a suitable broth medium.

  • Antibiotic Dilution: Serial twofold dilutions of the fluoroquinolone are prepared in the broth medium within a microtiter plate.

  • Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours).

  • Endpoint Determination: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

Mutant Prevention Concentration (MPC) Assay

The MPC is determined by applying a large bacterial inoculum to agar plates containing various concentrations of the antibiotic.[3][12]

  • High-Density Inoculum Preparation: A high concentration of bacteria (typically ≥10¹⁰ CFU) is prepared.

  • Agar Plate Preparation: Agar plates containing serial dilutions of the fluoroquinolone are prepared.

  • Inoculation: The high-density bacterial suspension is plated onto the antibiotic-containing agar plates.

  • Incubation: Plates are incubated for an extended period (e.g., 48-72 hours) to allow for the growth of resistant mutants.

  • Endpoint Determination: The MPC is the lowest antibiotic concentration on the agar plate that prevents the growth of any bacterial colonies.[13]

Visualizing Resistance Mechanisms and Experimental Workflows

To better illustrate the complex processes involved in fluoroquinolone resistance and its analysis, the following diagrams are provided.

experimental_workflow cluster_mic MIC Determination cluster_mpc MPC Determination A Bacterial Isolate B Prepare Standardized Inoculum (~5x10^5 CFU/mL) A->B D Inoculate Microtiter Plate B->D C Serial Dilution of Fluoroquinolone C->D E Incubate (18-24h) D->E F Read MIC E->F G Bacterial Isolate H Prepare High-Density Inoculum (>10^10 CFU) G->H J Plate Inoculum H->J I Prepare Fluoroquinolone-Containing Agar Plates I->J K Incubate (48-72h) J->K L Read MPC K->L

Experimental workflow for MIC and MPC determination.

resistance_mechanisms cluster_targets Primary Bacterial Targets cluster_resistance Mechanisms of Resistance cluster_outcome Consequence gyrase DNA Gyrase (gyrA/gyrB) mutation Target Modification (QRDR Mutations) gyrase->mutation primary target in Gram-negatives topoIV Topoisomerase IV (parC/parE) topoIV->mutation primary target in Gram-positives resistance Fluoroquinolone Resistance & Cross-Resistance mutation->resistance efflux Efflux Pump Overexpression efflux->resistance

Key mechanisms of fluoroquinolone resistance.

cross_resistance_pathway start Susceptible Bacterium step1 Exposure to This compound start->step1 mutation1 First-step Mutation (e.g., in gyrA) step1->mutation1 low_resistance Low-level this compound Resistance mutation1->low_resistance cross_susceptibility Reduced Susceptibility to Newer Fluoroquinolones mutation1->cross_susceptibility step2 Continued/New Exposure to Newer Fluoroquinolone cross_susceptibility->step2 mutation2 Second-step Mutation (e.g., in parC) step2->mutation2 high_resistance High-level Cross-Resistance mutation2->high_resistance

Stepwise development of high-level cross-resistance.

References

A Comparative Guide: Validation of UV Spectrophotometric and HPLC Methods for Pefloxacin Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two common analytical techniques, UV-Visible Spectrophotometry and High-Performance Liquid Chromatography (HPLC), for the quantitative determination of Pefloxacin. The following sections detail the experimental protocols and present a comparative analysis of their validation parameters, offering insights into the suitability of each method for routine quality control and research applications.

Introduction to this compound and Analytical Methodologies

This compound is a synthetic broad-spectrum fluoroquinolone antibiotic effective against a wide range of Gram-positive and Gram-negative bacteria.[1] Its therapeutic efficacy relies on the precise quantification in pharmaceutical formulations and biological fluids. Both UV-Visible Spectrophotometry and HPLC are instrumental in the quantitative analysis of active pharmaceutical ingredients (APIs) like this compound.

UV-Visible Spectrophotometry is a simple, cost-effective, and rapid method based on the principle of absorption of ultraviolet or visible light by the analyte.[2][3] In contrast, HPLC is a highly selective and sensitive chromatographic technique that separates components of a mixture for subsequent quantification.[4][5] The choice between these methods often depends on factors such as the complexity of the sample matrix, required sensitivity, and the availability of instrumentation. This guide presents a validation-based comparison to aid in the selection of the most appropriate method for this compound analysis.

Experimental Protocols

UV Spectrophotometric Method

The UV spectrophotometric method for this compound is typically validated according to the International Conference on Harmonisation (ICH) guidelines.[1][2][6][7]

Instrumentation: A double-beam UV-Visible spectrophotometer is used for analysis.[2]

Solvent/Blank: A common solvent system is 1% v/v aqueous glacial acetic acid or simulated tear fluid (pH 7.4).[1][2][6]

Preparation of Standard Stock Solution: A standard stock solution of this compound Mesylate is prepared by accurately weighing the reference standard and dissolving it in the chosen solvent to achieve a known concentration (e.g., 100 µg/ml).[1]

Determination of Absorption Maximum (λmax): The stock solution is diluted to a suitable concentration (e.g., 18 µg/ml) and scanned in the UV region (typically 200-400 nm) against the solvent blank to determine the wavelength of maximum absorbance (λmax). For this compound, the λmax is generally observed around 272-277 nm.[1][2][6]

Calibration Curve: A series of dilutions are prepared from the stock solution to create calibration standards with concentrations ranging, for example, from 0.5 to 20 µg/ml.[1][6] The absorbance of each standard is measured at the determined λmax, and a calibration curve of absorbance versus concentration is plotted.

High-Performance Liquid Chromatography (HPLC) Method

The HPLC method for this compound provides high specificity and sensitivity, making it suitable for complex matrices.[5][8]

Instrumentation: A standard HPLC system equipped with a pump, injector, UV-VIS detector, and a C18 column is typically used.[5][8]

Mobile Phase: A common mobile phase consists of a mixture of acetonitrile and a buffer, such as 0.025 M phosphoric acid solution, in a specific ratio (e.g., 13:87 v/v), with the pH adjusted to around 2.9.[5][8]

Preparation of Standard Solutions: A stock solution of this compound is prepared in the mobile phase. Working standard solutions are then prepared by diluting the stock solution to fall within the linear range of the assay.

Chromatographic Conditions:

  • Column: Shim-pack CLC-ODS or equivalent C18 column.[5][8]

  • Flow Rate: Typically 1 ml/min.[5][8]

  • Detection Wavelength: UV detection at approximately 275 nm.[5][8]

  • Internal Standard: An internal standard, such as acetaminophen, may be used to improve precision.[5][8]

Validation Parameters: A Head-to-Head Comparison

The performance of both analytical methods was validated according to ICH guidelines. The key validation parameters are summarized in the tables below for easy comparison.

Table 1: Linearity and Sensitivity

ParameterUV Spectrophotometric MethodHPLC Method
Linearity Range 0.4 - 20 µg/ml[1][3][6]0.125 - 12 µg/ml[5][8]
Correlation Coefficient (R²) ≥ 0.999[1][3][6]≥ 0.9987[5][8]
Limit of Detection (LOD) Not consistently reported0.03125 µg/ml[5][8]
Limit of Quantitation (LOQ) Not consistently reported0.125 µg/ml[5][8]

Table 2: Accuracy and Precision

ParameterUV Spectrophotometric MethodHPLC Method
Accuracy (% Recovery) 99.18%[3]100.09% - 100.72%[5][8]
Precision (Intra-day %RSD) < 7%[3]0.376% - 0.9056%[5][8]
Precision (Inter-day %RSD) < 7%[3]0.739% - 0.853%[5][8]

Visualizing the Validation Workflow

The following diagram illustrates the typical workflow for analytical method validation as per ICH guidelines.

Analytical Method Validation Workflow start Start: Define Analytical Method method_dev Method Development (UV-Spec / HPLC) start->method_dev validation_protocol Define Validation Protocol (ICH Guidelines) method_dev->validation_protocol linearity Linearity & Range validation_protocol->linearity accuracy Accuracy (% Recovery) validation_protocol->accuracy precision Precision (Intra-day, Inter-day) validation_protocol->precision specificity Specificity validation_protocol->specificity lod_loq LOD & LOQ validation_protocol->lod_loq robustness Robustness validation_protocol->robustness documentation Documentation & Reporting linearity->documentation accuracy->documentation precision->documentation specificity->documentation lod_loq->documentation robustness->documentation end End: Validated Method documentation->end

Caption: Workflow for Analytical Method Validation.

Discussion and Conclusion

The validation data demonstrates that both the UV spectrophotometric and HPLC methods are suitable for the quantitative determination of this compound.

The UV spectrophotometric method is simple, rapid, and cost-effective, making it an excellent choice for routine quality control of bulk drug and simple dosage forms.[2][3] The method exhibits good linearity and accuracy within its operational range.[3] However, its main limitation is the potential for interference from excipients and other UV-absorbing compounds in the sample matrix, which can affect its specificity.

The HPLC method offers superior sensitivity and specificity.[5] Its ability to separate this compound from potential impurities and degradation products makes it the preferred method for stability-indicating assays and for the analysis of this compound in complex matrices such as biological fluids.[5][8] The lower LOD and LOQ values indicate its higher sensitivity, allowing for the quantification of trace amounts of the drug.[5][8]

References

Comparative study of Pefloxacin and Norfloxacin in experimental S. aureus abscess models

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Efficacy of Pefloxacin and Norfloxacin in Experimental Staphylococcus aureus Abscess Models

This guide provides a comparative analysis of the antibacterial agents this compound and Norfloxacin in the context of treating Staphylococcus aureus (S. aureus) abscesses, based on findings from experimental animal models. The data and protocols presented are intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective understanding of the relative performance of these two fluoroquinolone antibiotics.

Comparative Efficacy Data

The in vivo efficacy of this compound and Norfloxacin against various strains of S. aureus has been evaluated in murine abscess models. The primary metric for comparison in these studies is the Effective Dose 50 (ED50), which represents the dose of a drug that is effective in 50% of the experimental subjects.

Table 1: In Vivo Efficacy (ED50) of this compound and Norfloxacin in a Murine S. aureus Thigh Abscess Model
S. aureus StrainAdministration RouteThis compound (ED50 mg/kg)Norfloxacin (ED50 mg/kg)Efficacy Ranking
Penicillinase-producing (Pase+)OralData not specifiedData not specifiedThis compound > Norfloxacin[1]
Methicillin-resistant (MethR)OralData not specifiedData not specifiedThis compound > Norfloxacin[1]
Penicillinase-negative (Pase-)OralData not specifiedData not specifiedThis compound > Norfloxacin[1]
Penicillinase-negative (Pase-)SubcutaneousData not specifiedData not specifiedThis compound = Ciprofloxacin > Cephalothin > Vancomycin
Penicillinase-producing (Pase+)SubcutaneousData not specifiedData not specifiedThis compound = Ciprofloxacin > Vancomycin > Methicillin
Methicillin-resistant (MethR)SubcutaneousData not specifiedData not specifiedThis compound = Ciprofloxacin > Vancomycin > Cephalothin

Note: While the precise ED50 values were not detailed in the abstract, the comparative ranking indicates a higher potency of this compound over Norfloxacin when administered orally against all tested S. aureus strains[1].

Table 2: In Vitro Susceptibility of S. aureus to this compound and Norfloxacin
AntibioticMIC90 (µg/mL) for Methicillin-Resistant S. aureus (MRSA)MIC90 (mg/L) for S. aureus (including oxacillin-resistant strains)
This compoundNot specified0.4[2]
Norfloxacin3.13[3]Not specified

MIC90: Minimum inhibitory concentration required to inhibit the growth of 90% of isolates.

Experimental Protocols

The following is a detailed methodology representative of studies establishing experimental S. aureus abscesses in mice. This protocol is synthesized from various published experimental models to provide a comprehensive overview.

Bacterial Strain and Inoculum Preparation
  • Bacterial Strains: Three distinct strains of S. aureus are typically used to ensure broad applicability of the findings: a penicillinase-producing (Pase+) strain, a methicillin-resistant (MethR) strain, and a penicillinase-negative (Pase-) strain[1].

  • Culture Conditions: The S. aureus strains are cultured overnight in a suitable liquid medium, such as B-medium[4].

  • Inoculum Preparation: The bacterial culture is washed twice with sterile phosphate-buffered saline. The final bacterial concentration is adjusted to approximately 2.5 x 10^7 Colony Forming Units (CFU)/ml in sterile saline[2]. To facilitate abscess formation, the bacterial suspension may be mixed with a sterile adjuvant, such as dextran or gelatin microcarrier beads[5].

Animal Model and Abscess Induction
  • Animal Model: Female Balb/C mice, typically weighing between 18 and 22 grams, are commonly used for these studies[4].

  • Anesthesia: The animals receive inhalation anesthesia (e.g., 1.5% isoflurane in O2) prior to the procedure[4].

  • Intramuscular Injection: A volume of 50 µl of the prepared bacterial suspension (containing approximately 1x10^8 CFU) is inoculated into the thigh muscle of one hind limb[4]. The contralateral thigh can be injected with sterile saline to serve as a control[4].

Drug Administration
  • Treatment Groups: Animals are randomly assigned to different treatment groups, including a control group receiving a placebo, a this compound group, and a Norfloxacin group.

  • Routes of Administration: The antibiotics are administered via clinically relevant routes, most commonly oral gavage and subcutaneous injection[1].

  • Dosing Regimen: A range of doses for each antibiotic is administered to determine the ED50. Treatment typically commences at a specified time point post-infection and may involve single or multiple doses.

Assessment of Efficacy
  • Endpoint: The primary endpoint of the study is the determination of the ED50 for each antibiotic against each bacterial strain.

  • Bacterial Load Determination: The homogenates are serially diluted and plated on appropriate agar plates to determine the number of viable bacteria (CFU/gram of tissue). A significant reduction in bacterial load in the treated groups compared to the control group indicates drug efficacy.

  • Statistical Analysis: The ED50 is calculated using appropriate statistical methods, such as probit analysis.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_induction Abscess Induction cluster_treatment Treatment cluster_analysis Analysis BacterialCulture S. aureus Culture (Pase+, MethR, Pase-) InoculumPrep Inoculum Preparation (Washing & Adjuvant) BacterialCulture->InoculumPrep Injection Intramuscular Thigh Injection InoculumPrep->Injection AnimalModel Mouse Model (Balb/C) Anesthesia Anesthesia AnimalModel->Anesthesia Anesthesia->Injection Grouping Randomization into Treatment Groups Injection->Grouping DrugAdmin Drug Administration (Oral & Subcutaneous) Grouping->DrugAdmin Euthanasia Euthanasia & Tissue Collection DrugAdmin->Euthanasia Homogenization Thigh Muscle Homogenization Euthanasia->Homogenization CFU_Count Bacterial Load Quantification (CFU/g) Homogenization->CFU_Count ED50_Calc ED50 Calculation CFU_Count->ED50_Calc

Caption: Experimental workflow for the comparative study.

Comparative Efficacy Logic

G cluster_inputs Experimental Inputs cluster_model In Vivo Model cluster_outputs Comparative Outcomes This compound This compound MouseModel Murine Thigh Abscess Model This compound->MouseModel Norfloxacin Norfloxacin Norfloxacin->MouseModel SAureus S. aureus Strains (Pase+, MethR, Pase-) SAureus->MouseModel ED50 ED50 Values MouseModel->ED50 generates Efficacy Relative Efficacy ED50->Efficacy determines

Caption: Logical flow of the comparative efficacy assessment.

References

A Comparative Analysis of Pefloxacin and Ciprofloxacin in the Management of Gonococcal Urethritis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive review of clinical data reveals comparable efficacy between pefloxacin and ciprofloxacin in the treatment of uncomplicated gonococcal urethritis in males. While both fluoroquinolone antibiotics demonstrate high cure rates, subtle differences in effectiveness at varying dosages and emerging resistance patterns warrant careful consideration by researchers and drug development professionals.

Quantitative Clinical Efficacy

Clinical trials have demonstrated high cure rates for both this compound and ciprofloxacin in treating uncomplicated gonococcal urethritis. A key comparative study evaluating single oral doses of 800 mg this compound and 250 mg ciprofloxacin reported cure rates of 98.5% and 98.6%, respectively.[1][2][3] Another study comparing a 400 mg single dose of this compound with a 250 mg single dose of ciprofloxacin found cure rates of 95.3% for this compound and 97.9% for ciprofloxacin.[4] Notably, ciprofloxacin has shown high efficacy even at a lower dose of 250 mg, with some studies reporting a 100% cure rate for urethral gonorrhoea at this dosage.[5]

However, the emergence of fluoroquinolone-resistant Neisseria gonorrhoeae is a significant concern.[4] One study identified an isolate with high-level resistance to this compound (Minimum Inhibitory Concentration [MIC] >1.0 mg/l) that resulted in clinical failure.[4] This isolate also showed decreased susceptibility to ciprofloxacin.[4] Conversely, an isolate with high-level resistance to ciprofloxacin also demonstrated decreased susceptibility to this compound.[4] These findings underscore the critical need for ongoing antimicrobial susceptibility monitoring.

Treatment Regimen Number of Patients (Evaluated) Cure Rate (%) Reported Side Effects Reference
This compound 800 mg (single oral dose)6698.5%Minor and transient[1][2][3]
Ciprofloxacin 250 mg (single oral dose)7598.6%Minor and transient[1][2][3]
This compound 400 mg (single oral dose)4395.3%Not specified[4]
Ciprofloxacin 250 mg (single oral dose)4797.9%Not specified[4]
Ciprofloxacin 250 mg (single oral dose)83100%Well tolerated[5]

Experimental Protocols

The clinical trials cited in this guide followed rigorous methodologies to ensure the validity of their findings. The general framework for these studies is outlined below.

Study Design

The majority of the cited studies were randomized, comparative clinical trials.[1][2][3][4][5] In one study, patients with uncomplicated gonococcal urethritis were alternately assigned to receive either this compound or ciprofloxacin.[1][2][3][4]

Patient Population

The studies primarily enrolled male patients diagnosed with uncomplicated gonococcal urethritis.[1][2][3][4][5] Diagnosis was confirmed through clinical examination and laboratory tests, including Gram-stained urethral smears and cultures for Neisseria gonorrhoeae.

Treatment Administration

Patients received a single oral dose of either this compound (400 mg or 800 mg) or ciprofloxacin (250 mg).[1][2][3][4]

Assessment of Efficacy

The primary outcome measured was the bacteriological cure rate. This was determined by follow-up cultures of urethral specimens to test for the absence of N. gonorrhoeae. The timing of these follow-up tests varied between studies but was crucial for confirming the eradication of the infection. The presence of post-gonococcal urethritis was also noted in some studies.[1][2][3][4]

Antimicrobial Susceptibility Testing

To address the issue of antibiotic resistance, isolates of N. gonorrhoeae were often tested for their susceptibility to the study drugs as well as other antibiotics like penicillin and tetracycline.[1][2][3][4] The Minimum Inhibitory Concentration (MIC) was determined to quantify the level of resistance.[4]

Mechanism of Action: Fluoroquinolone Signaling Pathway

This compound and ciprofloxacin belong to the fluoroquinolone class of antibiotics. Their bactericidal action is achieved by inhibiting essential bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV.[6][] In Gram-negative bacteria such as Neisseria gonorrhoeae, DNA gyrase is the primary target. By binding to these enzymes, fluoroquinolones trap them on the DNA, leading to the formation of a stable drug-enzyme-DNA complex. This complex blocks the progression of the DNA replication fork, resulting in double-strand DNA breaks and ultimately, bacterial cell death.[6][8]

Fluoroquinolone_Mechanism cluster_bacterium Neisseria gonorrhoeae Cell Fluoroquinolone This compound / Ciprofloxacin DNA_Gyrase DNA Gyrase Fluoroquinolone->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV Fluoroquinolone->Topoisomerase_IV Inhibits DNA Bacterial DNA DNA_Gyrase->DNA Acts on Topoisomerase_IV->DNA Acts on Replication_Fork Replication Fork Stalling DNA->Replication_Fork Replication leads to DS_Breaks Double-Strand DNA Breaks Replication_Fork->DS_Breaks Leads to Cell_Death Bacterial Cell Death DS_Breaks->Cell_Death Induces Clinical_Trial_Workflow cluster_workflow Clinical Trial Workflow Patient_Screening Patient Screening & Enrollment (Uncomplicated Gonococcal Urethritis) Randomization Randomization Patient_Screening->Randomization Treatment_A Group A: this compound Administration Randomization->Treatment_A Treatment_B Group B: Ciprofloxacin Administration Randomization->Treatment_B Follow_Up Follow-Up Assessment Treatment_A->Follow_Up Treatment_B->Follow_Up Culture Urethral Culture & Gram Stain Follow_Up->Culture Susceptibility Antimicrobial Susceptibility Testing Culture->Susceptibility Outcome Outcome Assessment (Cure / Failure) Culture->Outcome Data_Analysis Data Analysis & Reporting Outcome->Data_Analysis

References

Safety Operating Guide

Proper Disposal of Pefloxacin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential guidelines for the safe and compliant disposal of the fluoroquinolone antibiotic, pefloxacin, are critical for maintaining laboratory safety and environmental protection. Researchers, scientists, and drug development professionals must adhere to strict protocols to mitigate risks associated with chemical waste. This guide provides a comprehensive overview of the proper disposal procedures for this compound, emphasizing a precautionary approach in the absence of a specific hazardous waste classification from the U.S. Environmental Protection Agency (EPA).

This compound Waste Classification and Disposal Principles

This compound is not explicitly listed as a P- or U-series hazardous waste under the Resource Conservation and Recovery Act (RCRA). Consequently, its classification as a hazardous waste would depend on whether it exhibits specific characteristics of ignitability, corrosivity, reactivity, or toxicity (D-coded wastes).[1][2] In the absence of definitive data on these properties for this compound, and to prevent the environmental dissemination of antibiotics which can contribute to antimicrobial resistance, it is prudent to manage all this compound waste as hazardous chemical waste.[3]

Stock solutions of antibiotics, due to their concentration, should always be considered hazardous chemical waste and collected in designated, approved containers for chemical waste.[3] Autoclaving may not be effective for the degradation of all antibiotics and is not a recommended disposal method for stock solutions.[3]

Step-by-Step Disposal Procedures

1. Pure this compound (Unused or Expired):

  • Do not dispose of this compound down the drain or in regular trash.[3]

  • Treat as a hazardous chemical waste.

  • Collect in a designated, properly labeled, and sealed hazardous waste container. The container should be compatible with the chemical.

  • Arrange for pickup and disposal by a licensed hazardous waste management company. Incineration is a common and effective method for pharmaceutical waste disposal.[4]

2. This compound-Contaminated Laboratory Materials:

  • Solid Waste (e.g., gloves, weighing paper, contaminated personal protective equipment):

    • Collect in a designated container for solid hazardous chemical waste.

    • Ensure the container is clearly labeled as containing this compound-contaminated waste.

    • Dispose of through a licensed hazardous waste contractor.

  • Sharps (e.g., needles, Pasteur pipettes):

    • Place in a designated, puncture-resistant sharps container for hazardous chemical waste.

    • Do not mix with biohazardous sharps unless your institution's waste management plan specifically allows for it and the waste will be incinerated.

    • The container must be clearly labeled with its contents.

  • Liquid Waste (e.g., cell culture media, buffer solutions):

    • Collect in a designated, leak-proof container for liquid hazardous chemical waste.

    • The container must be clearly labeled "Aqueous Waste with this compound" or similar, and tightly sealed.

    • Arrange for disposal through your institution's hazardous waste program.

  • Glassware:

    • Decontaminate glassware by thoroughly rinsing with an appropriate solvent (e.g., water, followed by a solvent in which this compound is soluble, like a slightly acidic or basic solution if compatible with the glassware).

    • Collect the rinsate as liquid hazardous waste.

    • After decontamination, the glassware can typically be washed and reused. If disposal is necessary, it should be managed as non-hazardous laboratory glass waste, unless it is grossly contaminated.

3. Spill Cleanup:

  • Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • For small powder spills, gently cover with a damp paper towel to avoid raising dust.

  • For liquid spills, absorb with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pillows).

  • Carefully scoop the absorbed material and any contaminated debris into a designated hazardous waste container.

  • Clean the spill area with soap and water, and collect the cleaning materials as hazardous waste.

Decontamination of Laboratory Equipment

Equipment that has come into contact with this compound must be decontaminated before reuse, servicing, or disposal.

  • Non-porous surfaces (e.g., stainless steel, glass):

    • Remove any gross contamination.

    • Wash with a laboratory detergent and water.

    • Rinse thoroughly with water.

    • For a final rinse, a solvent known to dissolve this compound can be used, with the rinsate collected as hazardous waste.

  • Porous surfaces: Decontamination can be difficult. If the equipment cannot be adequately decontaminated, it may need to be disposed of as hazardous waste.

Consult your institution's Environmental Health and Safety (EHS) office for specific guidance on decontamination procedures.

Quantitative Data and Chemical Compatibility

ParameterInformationSource
EPA Hazardous Waste Code Not explicitly listed as a P- or U-series waste. Should be managed as hazardous waste under the precautionary principle.[1][2]
Chemical Incompatibilities Incompatible with strong oxidizing agents. Precipitation can occur with amoxicillin, flucloxacillin, and aminophylline.

This compound Disposal Workflow

Caption: Decision workflow for the proper disposal of this compound waste in a laboratory setting.

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby protecting themselves, their colleagues, and the wider ecosystem. Always consult your institution's specific waste management policies and your local EHS office for guidance.

References

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Retrosynthesis Analysis

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体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。